2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Description
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Properties
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWWYMFSUYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382361 | |
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88283-34-5 | |
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the novel ketone, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. The pyrazine moiety is a critical component in numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a trifluoromethylphenyl group can significantly enhance metabolic stability and biological activity.[3] This guide details a robust synthetic strategy centered around a palladium-catalyzed Negishi cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[4] We present a step-by-step methodology, from the preparation of the key organozinc intermediate to the final cross-coupling and purification. The rationale behind the choice of reagents and reaction conditions is thoroughly discussed, providing researchers with the necessary insights for successful implementation and adaptation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Synthetic Strategy
The target molecule, this compound, possesses a molecular formula of C13H9F3N2O and a molecular weight of 266.22 g/mol .[] Its structure combines a pyrazine heterocycle with a trifluoromethyl-substituted aromatic ketone, making it a potentially valuable building block for medicinal chemistry. The synthesis of pyrazine derivatives is a field of significant interest due to their diverse applications.[6][7]
The chosen synthetic approach is a Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[4] This method is well-suited for the coupling of heteroaromatic systems and offers high functional group tolerance. The overall strategy involves two key stages:
-
Formation of the Organozinc Reagent: Synthesis of pyrazin-2-ylzinc chloride from the commercially available 2-chloropyrazine.
-
Palladium-Catalyzed Acylation: Cross-coupling of the in-situ generated pyrazin-2-ylzinc chloride with 4-(trifluoromethyl)benzoyl chloride.
This approach was selected for its anticipated efficiency and selectivity, based on established principles of organometallic chemistry.[8][9]
Figure 1: A high-level overview of the synthetic workflow.
Part 1: Synthesis of the Organometallic Intermediate: Pyrazin-2-ylzinc Chloride
The formation of a stable and reactive organozinc reagent is crucial for the success of the Negishi coupling. Organozinc reagents are valued for their reactivity and functional group tolerance.[9] In this protocol, pyrazin-2-ylzinc chloride is prepared from 2-chloropyrazine and activated zinc metal.
Rationale for Reagent Selection
-
2-Chloropyrazine: This is a commercially available and relatively inexpensive starting material.[10] It serves as a suitable precursor for the organozinc reagent. The synthesis of 2-chloropyrazine itself can be achieved through various methods, including the reaction of pyrazine with chlorine gas at elevated temperatures.[11]
-
Activated Zinc: The direct insertion of metallic zinc into organic halides can be sluggish. Therefore, activation of the zinc is necessary to ensure an efficient reaction.[9] Common activation methods include treatment with 1,2-dibromoethane and trimethylsilyl chloride.
Detailed Experimental Protocol
Materials:
-
Activated zinc powder
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
2-Chloropyrazine[12]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with activated zinc powder (1.2 equivalents).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
A solution of 1,2-dibromoethane (0.1 equivalents) in anhydrous THF is added dropwise. The mixture is gently heated to initiate the activation, which is indicated by the evolution of gas.
-
After the gas evolution subsides, TMSCl (0.1 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.
-
A solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the 2-chloropyrazine is consumed.
-
The resulting greyish suspension of pyrazin-2-ylzinc chloride is cooled to room temperature and used directly in the next step.
Part 2: Palladium-Catalyzed Negishi Cross-Coupling
The core of this synthesis is the palladium-catalyzed Negishi cross-coupling of the pyrazin-2-ylzinc chloride with 4-(trifluoromethyl)benzoyl chloride. This reaction forms the desired carbon-carbon bond between the pyrazine ring and the acyl group.[4]
Mechanistic Considerations and Catalyst Choice
The catalytic cycle of the Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A simplified diagram of the Negishi cross-coupling catalytic cycle.
-
Palladium Catalyst: A palladium(0) species is typically used as the active catalyst.[4] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective choice for this type of reaction.
-
4-(Trifluoromethyl)benzoyl chloride: This is a commercially available acyl chloride that serves as the electrophilic partner in the coupling reaction.[13] It can be synthesized from 4-(trifluoromethyl)benzoic acid and a chlorinating agent such as oxalyl chloride or thionyl chloride.[14]
Detailed Experimental Protocol
Materials:
-
Pyrazin-2-ylzinc chloride solution (from Part 1)
-
4-(Trifluoromethyl)benzoyl chloride[13]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To the freshly prepared solution of pyrazin-2-ylzinc chloride at room temperature, under an inert atmosphere, is added the palladium catalyst, Pd(PPh3)4 (0.05 equivalents).
-
The mixture is stirred for 15 minutes.
-
A solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Part 3: Purification and Characterization
The crude product is purified by column chromatography to yield the pure this compound.
Purification Protocol
Materials:
-
Crude product
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
The crude residue is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a slurry of silica gel in hexanes.
-
The adsorbed crude product is loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a solid.
Expected Characterization Data
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons of the pyrazine and trifluoromethylphenyl rings, and a singlet for the methylene protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon. |
| IR Spectroscopy | A strong absorption band for the ketone carbonyl group (C=O) around 1700 cm⁻¹.[15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (266.22 g/mol ). |
| UV-Vis Spectroscopy | Absorption bands in the UV region are expected due to the aromatic nature of the compound.[16] |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Organozinc Reagents: Are sensitive to air and moisture and should be handled under an inert atmosphere.[4]
-
Acyl Chlorides: Are corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.
-
Palladium Catalysts: Can be toxic and should be handled with appropriate care.
-
Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Conclusion
This technical guide outlines a reliable and scalable synthesis of this compound via a Negishi cross-coupling reaction. The described protocol provides a clear pathway for obtaining this novel compound, which holds potential as a valuable building block in the development of new therapeutic agents. The detailed experimental procedures and mechanistic insights are intended to empower researchers to successfully synthesize and further explore the applications of this and related molecules.
References
- D. L. Comins, S. O'Connor, in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds. (Pergamon, Oxford, 1991), vol. 8, pp. 751-785.
- Erickson, J. G. (1953). The Chemistry of the Pyrazines. In The Chemistry of Heterocyclic Compounds (Vol. 5, pp. 1-54). John Wiley & Sons, Inc.
- Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348.
- Stanetty, P., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3274–3286.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- D. J. Brown, in The Pyrazines, Supplement I, D. J. Brown, Ed. (Wiley, New York, 2002), vol. 58, pp. 1-10.
- Barrow, J. C. (2015). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 20(7), 12386–12411.
- Glombik, H., & Müller, R. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064.
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone (CAS Number: 88283-34-5)
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Herein, we delve into the synthesis, physicochemical properties, analytical characterization, and significant biological activity of this compound. As an inhibitor of a key enzyme in glucocorticoid metabolism, this molecule holds considerable promise for the therapeutic intervention in metabolic syndrome, type 2 diabetes, and obesity. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics targeting glucocorticoid-mediated pathologies.
Introduction: The Significance of Targeting 11β-HSD1
The global rise in metabolic disorders, including obesity and type 2 diabetes, necessitates the exploration of novel therapeutic targets.[1] One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a pivotal role in the tissue-specific regulation of glucocorticoids.[2] 11β-HSD1 primarily catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver and adipose tissue.[3][4] Elevated local cortisol concentrations are associated with insulin resistance, central obesity, and other facets of the metabolic syndrome.[3] Therefore, the inhibition of 11β-HSD1 presents a compelling strategy to mitigate the detrimental effects of excess glucocorticoid action in these tissues.[5][6]
This compound, also known by the synonym 11β-HSD1-IN-9, has emerged as a potent inhibitor of this enzyme. Its molecular architecture, featuring a pyrazine ring and a trifluoromethylphenyl moiety, is characteristic of a class of compounds designed for high affinity and selectivity for the 11β-HSD1 active site. This guide will explore the multifaceted technical aspects of this promising compound.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 88283-34-5 |
| Molecular Formula | C₁₃H₉F₃N₂O |
| Molecular Weight | 266.22 g/mol |
| IUPAC Name | 2-(pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone |
| Synonyms | 11β-HSD1-IN-9 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol |
Structural Elucidation
The structure of this compound is characterized by a central ethanone bridge connecting a pyrazine ring and a 4-(trifluoromethyl)phenyl group.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(Chloromethyl)pyrazine (Intermediate)
The synthesis of the key intermediate, 2-(chloromethyl)pyrazine, can be achieved via the chloromethylation of pyrazine. [1][3]This reaction typically involves treating pyrazine with paraformaldehyde and hydrogen chloride gas in an inert solvent.
Experimental Protocol:
-
To a stirred solution of pyrazine in a suitable inert solvent (e.g., carbon tetrachloride), add paraformaldehyde.
-
Bubble dry hydrogen chloride gas through the mixture at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 2-(chloromethyl)pyrazine.
Step 2: Synthesis of this compound
The final product can be synthesized through the reaction of a Grignard reagent derived from 2-(chloromethyl)pyrazine with 4-(trifluoromethyl)benzoyl chloride.
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 2-(chloromethyl)pyrazine with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-(trifluoromethyl)benzoyl chloride in anhydrous THF and cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of 4-(trifluoromethyl)benzoyl chloride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring, the methylene bridge, and the trifluoromethylphenyl group. The pyrazine protons would appear as multiplets in the downfield region (typically δ 8.5-9.0 ppm). The methylene protons would likely appear as a singlet around δ 4.0-5.0 ppm. The protons on the trifluoromethylphenyl ring would be observed as doublets in the aromatic region (δ 7.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon (typically δ 190-200 ppm), the carbons of the pyrazine and phenyl rings, the methylene carbon, and the carbon of the trifluoromethyl group (which will show coupling with fluorine).
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques would be suitable. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 267.07.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-N stretching of the pyrazine ring, and C-F stretching of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. The purity can be assessed by the peak area percentage.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of 11β-HSD1.
Inhibitory Potency
Published data indicates the following inhibitory concentrations (IC₅₀):
-
Human 11β-HSD1: IC₅₀ = 0.48 µM
-
Murine 11β-HSD1: IC₅₀ = 1.3 µM
These values demonstrate potent inhibition of both the human and murine forms of the enzyme, making it a valuable tool for both in vitro and in vivo studies.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. [7]By binding to the active site of the enzyme, it prevents the conversion of cortisone to cortisol. This leads to a reduction in the local concentration of active glucocorticoids in target tissues.
Caption: Mechanism of action of 11β-HSD1 inhibition.
Potential Therapeutic Applications
The potent inhibition of 11β-HSD1 by this compound suggests its potential as a therapeutic agent for a range of metabolic disorders.
-
Type 2 Diabetes: By reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues, 11β-HSD1 inhibitors can help to control hyperglycemia. [8]* Obesity: Inhibition of 11β-HSD1 in adipose tissue can reduce adipogenesis and central obesity. [2]* Metabolic Syndrome: As this compound addresses multiple components of the metabolic syndrome, including insulin resistance and dyslipidemia, it could be a valuable treatment for this complex condition. [3][9]* Cognitive Disorders: There is emerging evidence that 11β-HSD1 inhibitors may have beneficial effects on cognitive function, potentially through the modulation of glucocorticoid levels in the brain. [10]
Conclusion
This compound is a well-characterized and potent inhibitor of 11β-HSD1. Its synthesis is achievable through established organic chemistry principles, and its biological activity holds significant promise for the development of novel therapies for metabolic and potentially cognitive disorders. This technical guide provides a solid foundation for researchers to further explore the potential of this and related compounds in the pursuit of innovative treatments for some of the most pressing health challenges of our time.
References
- American Diabetes Association. (2009).
- Taylor & Francis. (n.d.).
- American Diabetes Association. (n.d.). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Diabetes.
- PubMed. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus.
- PubMed. (n.d.). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus.
- PubMed Central. (n.d.).
- Semantic Scholar. (n.d.).
- PubMed Central. (2021). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis.
- MDPI. (n.d.). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(Chloromethyl)
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Google Patents. (n.d.).
- MDPI. (n.d.).
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- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Structure Elucidation of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond rote protocols to explain the scientific rationale behind the selection of analytical methods and interpretation of data. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes not only step-by-step experimental procedures but also predictive insights and data interpretation strategies grounded in established chemical principles. The guide culminates in the synthesis of disparate data streams to build a conclusive and validated structural model of the target molecule.
Introduction and Strategic Overview
This compound (Figure 1) is a heterocyclic aromatic ketone. The pyrazine moiety is a common scaffold in medicinal chemistry, and the trifluoromethylphenyl group is frequently used to modulate pharmacokinetic and pharmacodynamic properties. Accurate and definitive structure confirmation is a critical prerequisite for any further chemical, biological, or pharmaceutical development.
The objective of this guide is to present a logical and efficient workflow for confirming the molecular structure of this compound, assuming it has been newly synthesized or isolated. Our approach is built on the foundational triad of modern organic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.
This integrated approach ensures self-validation at each stage, providing a high degree of confidence in the final structural assignment.
Figure 1: Hypothesized Structure
Caption: Hypothesized structure of the target compound.
Elucidation Workflow: An Integrated Approach
A successful structure elucidation relies on a logical sequence of experiments where the output of one technique informs the next. The proposed workflow is designed to be efficient and conclusive.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structure elucidation. It provides an extremely accurate mass measurement of the molecular ion, which allows for the determination of a unique and unambiguous elemental composition. This step is crucial as it constrains the possible structures and validates the counts of C, H, N, and F atoms that will be later determined by NMR.
Predicted Molecular Ion and Fragmentation
Based on the chemical name, the molecular formula is C₁₃H₉F₃N₂O.[] The expected monoisotopic mass can be calculated and is the primary target for HRMS analysis.
-
Molecular Formula: C₁₃H₉F₃N₂O
-
Monoisotopic Mass: 266.0643 g/mol []
Aromatic ketones are known to fragment in predictable ways, primarily through cleavage alpha to the carbonyl group (α-cleavage).[2] This provides structural clues that can be confirmed with tandem MS (MS/MS) experiments.
| Fragment Ion | Predicted m/z | Structure | Rationale |
| [M+H]⁺ | 267.0716 | C₁₃H₁₀F₃N₂O⁺ | Protonated molecular ion (primary observation in ESI+) |
| [C₈H₄F₃O]⁺ | 173.0187 | 4-(trifluoromethyl)benzoyl cation | α-cleavage, loss of pyrazinylmethyl radical |
| [C₅H₅N₂]⁺ | 93.0453 | Pyrazin-2-ylmethyl cation | α-cleavage, loss of trifluoromethylbenzoyl radical |
| [C₇H₄F₃]⁺ | 145.0211 | 4-(trifluoromethyl)phenyl cation | Loss of CO from the benzoyl cation |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy within 5 ppm.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₁₃H₁₀F₃N₂O⁺.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, the most critical absorptions will be the C=O stretch of the ketone and the various C=C and C=N stretches within the aromatic rings. This data provides direct evidence for the key functional groups hypothesized in the structure.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2900 | C-H Stretch | Methylene (-CH₂-) C-H |
| ~1685-1665 | C=O Stretch | Aryl Ketone |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Rings (Phenyl & Pyrazine) |
| ~1320 | C-F Stretch | Trifluoromethyl (-CF₃) |
The C=O stretch is highly diagnostic. Its position indicates that it is conjugated with an aromatic ring, which lowers its frequency compared to a simple aliphatic ketone (>1700 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan with a clean ATR crystal before running the sample.
-
Data Analysis: Identify the major absorption bands and compare them to the predicted values. The presence of a strong band around 1670 cm⁻¹ is a key confirmation point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR: Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
Trifluoromethylphenyl Ring: This para-substituted ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing ketone will be downfield of the protons ortho to the CF₃ group.
-
Pyrazine Ring: The three protons on the pyrazine ring will have distinct chemical shifts and will show small meta and para couplings.[3][4]
-
Methylene Bridge (-CH₂-): This will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carbonyl and pyrazine ring.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | m | 3H | Pyrazine-H |
| ~8.1 | d | 2H | Ar-H (ortho to C=O) |
| ~7.8 | d | 2H | Ar-H (ortho to CF₃) |
| ~4.5 | s | 2H | -CH₂- |
¹³C NMR: Carbon Backbone
The ¹³C NMR spectrum shows all unique carbon atoms. The CF₃ group will cause the signal for the carbon it is attached to (C-CF₃) to appear as a quartet due to ¹JCF coupling.[5]
| Predicted δ (ppm) | Assignment | Notes |
| ~195 | C=O | Ketone carbonyl, deshielded |
| ~145-155 | Pyrazine-C | Heteroaromatic carbons |
| ~125-135 | Aromatic-C | Phenyl ring carbons |
| ~124 (q) | -CF₃ | Quartet due to C-F coupling |
| ~45 | -CH₂- | Methylene carbon |
¹⁹F NMR: Fluorine Confirmation
A ¹⁹F NMR spectrum provides a simple confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet.
2D NMR: Establishing Connectivity
While 1D NMR provides the pieces, 2D NMR puts the puzzle together.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A COSY experiment will show correlations between the coupled protons on the trifluoromethylphenyl ring and among the protons on the pyrazine ring, but will show no cross-peaks to the methylene singlet.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon. This will definitively link the proton signals to their corresponding carbon signals from the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm Structure:
Caption: Critical HMBC correlations for structural assembly.
-
Protons on the -CH₂- bridge will show a correlation to the carbonyl carbon , confirming the ketone placement.
-
Protons on the -CH₂- bridge will also show correlations to the carbons of the pyrazine ring , linking the methylene group to the heterocycle.
-
Protons on the phenyl ring (ortho to the ketone) will show a correlation to the carbonyl carbon , confirming the attachment of the benzoyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a standard gradient-selected COSY experiment.
-
Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks by integrating the information from all experiments, starting with HSQC to link protons and carbons, then using COSY and HMBC to build the molecular fragments and connect them.
Conclusion: Synthesizing the Evidence
The unambiguous structure elucidation of this compound is achieved by the systematic and integrated application of HRMS, IR, and multi-dimensional NMR spectroscopy.
-
HRMS confirms the elemental composition of C₁₃H₉F₃N₂O.
-
IR spectroscopy provides clear evidence of an aromatic ketone functional group (C=O stretch ~1670 cm⁻¹) and the aromatic framework.
-
¹H, ¹³C, and ¹⁹F NMR provide the atom-by-atom inventory, confirming the presence of a para-substituted trifluoromethylphenyl ring, a substituted pyrazine ring, and a methylene linker.
-
2D NMR (COSY, HSQC, and especially HMBC) provides the definitive connectivity map, linking the benzoyl group to the methylene bridge and the methylene bridge to the pyrazine ring, leaving no ambiguity in the final structure.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent research and development activities.
References
-
American Chemical Society. (n.d.). Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
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ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Spectroscopic data of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of innovation. The compound this compound, with its molecular formula C₁₃H₉F₃N₂O and a molecular weight of 266.22 g/mol , represents a significant scaffold.[] It incorporates a pyrazine ring, a common motif in pharmacologically active molecules, linked to a trifluoromethylphenyl ketone, a group known to enhance metabolic stability and receptor binding affinity.
This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this molecule. As direct experimental data for this specific compound is not publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable analytical profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in synthesis, quality control, and regulatory affairs.
Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unambiguous information about the carbon-hydrogen framework. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to reveal seven distinct signals, corresponding to the different electronic environments of the protons. The electron-withdrawing nature of the pyrazine nitrogens, the carbonyl group, and the trifluoromethyl group will significantly influence the chemical shifts, generally pushing aromatic protons downfield.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| H-a | 8.65 - 8.75 | s | 1H | Pyrazine H-3: Adjacent to two electronegative nitrogen atoms, this proton is expected to be the most deshielded. Protons on pyrazine itself resonate around 8.59 ppm.[2][3] |
| H-b | 8.55 - 8.65 | d | 1H | Pyrazine H-5: Deshielded by the adjacent nitrogen, appearing as a doublet due to coupling with H-6. |
| H-c | 8.45 - 8.55 | d | 1H | Pyrazine H-6: Deshielded by the adjacent nitrogen, appearing as a doublet due to coupling with H-5. |
| H-d | 8.05 - 8.15 | d (J ≈ 8 Hz) | 2H | Phenyl H-2', H-6': Ortho to the electron-withdrawing carbonyl group, these protons are significantly deshielded and appear as a doublet. |
| H-e | 7.70 - 7.80 | d (J ≈ 8 Hz) | 2H | Phenyl H-3', H-5': Meta to the carbonyl and ortho to the electron-withdrawing CF₃ group, these protons are also deshielded and coupled to H-2'/H-6'. |
| H-f | 4.30 - 4.40 | s | 2H | Methylene -CH₂-: This singlet corresponds to the methylene bridge, positioned between the electron-withdrawing carbonyl and pyrazine moieties. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as the symmetry of the 4-(trifluoromethyl)phenyl group results in fewer signals than the total number of carbons. The presence of the CF₃ group will induce characteristic splitting patterns due to C-F coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Assignment & Rationale | | :--- | :--- | :--- | :--- | :--- | | C-1 | 195 - 198 | s | Carbonyl C=O: The ketone carbonyl carbon is highly deshielded and appears significantly downfield. | | C-2 | 148 - 152 | s | Pyrazine C-2: Attached to the methylene group and a nitrogen atom. | | C-3 | 145 - 148 | s | Pyrazine C-3: Deshielded due to proximity to two nitrogen atoms. | | C-4 | 143 - 146 | s | Pyrazine C-5: Similar environment to C-3. | | C-5 | 142 - 145 | s | Pyrazine C-6: Similar environment to C-3 and C-5. | | C-6 | 138 - 141 | s | Phenyl C-1': Quaternary carbon attached to the carbonyl group. | | C-7 | 133 - 136 | q (²JCF ≈ 32 Hz) | Phenyl C-4': Quaternary carbon attached to the CF₃ group. The C-F coupling creates a quartet.[4] | | C-8 | 129 - 132 | s | Phenyl C-2', C-6': Deshielded by the adjacent carbonyl group. | | C-9 | 125 - 127 | q (³JCF ≈ 4 Hz) | Phenyl C-3', C-5': Coupled to the fluorine atoms over three bonds. | | C-10 | 121 - 125 | q (¹JCF ≈ 272 Hz) | Trifluoromethyl -CF₃: The carbon of the CF₃ group shows a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet.[5] | | C-11 | 45 - 48 | s | Methylene -CH₂-: The aliphatic carbon of the methylene bridge. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered at 6 ppm.
-
Use a 30° pulse angle, an acquisition time of at least 2 seconds, and a relaxation delay of 2 seconds.
-
Acquire a minimum of 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered at 120 ppm.
-
Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aromatic systems, the ketone carbonyl, and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch: Characteristic of sp² C-H bonds in the pyrazine and phenyl rings.[6] |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch: Symmetric and asymmetric stretching of the methylene (-CH₂-) group.[7] |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone): The carbonyl stretch is very intense. Conjugation with the phenyl ring lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8][9][10] |
| 1600 - 1450 | Medium-Weak | C=C and C=N Ring Stretching: Vibrations characteristic of the aromatic framework of both the phenyl and pyrazine rings.[6] |
| 1350 - 1100 | Very Strong | C-F Stretch: The highly polar C-F bonds of the trifluoromethyl group give rise to one or more very strong and characteristic absorption bands.[11] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
The molecular formula C₁₃H₉F₃N₂O gives an exact mass of 266.0667. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
| m/z Value | Predicted Fragment Ion | Formula | Rationale for Formation |
| 266 | [M]⁺ | [C₁₃H₉F₃N₂O]⁺ | Molecular Ion: The parent ion, which should be clearly visible in the spectrum. |
| 173 | [C₈H₄F₃O]⁺ | [4-(trifluoromethyl)phenyl]carbonyl cation | α-Cleavage: The most probable fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl. This results in the loss of the pyrazin-2-ylmethyl radical and the formation of a stable acylium ion. |
| 93 | [C₅H₅N₂]⁺ | pyrazin-2-ylmethyl cation | α-Cleavage: The alternative fragmentation pathway, where the [4-(trifluoromethyl)phenyl]carbonyl radical is lost, forming the pyrazin-2-ylmethyl cation. |
| 145 | [C₇H₄F₃]⁺ | [4-(trifluoromethyl)phenyl] cation | Loss of CO: The acylium ion at m/z 173 can lose a neutral carbon monoxide (CO) molecule. |
Visualization of Key Fragmentation Pathway
Caption: Predicted major fragmentation pathways for the target molecule.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Operate the instrument in positive ion mode.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Optimize source parameters such as nebulizer gas pressure, drying gas flow, and temperature to achieve a stable signal.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 267.0745. Use the instrument's software to determine the elemental composition from the accurate mass measurement. For fragmentation data (MS/MS), perform a product ion scan on the precursor ion at m/z 267.
Integrated Spectroscopic Workflow
Confirming the identity and purity of this compound requires a synergistic approach where each technique provides complementary information.
Caption: Synergistic workflow for structural verification.
Conclusion
This guide outlines the predicted spectroscopic signature of this compound. The combination of NMR spectroscopy to map the precise proton and carbon environments, IR spectroscopy to confirm the presence of key functional groups, and mass spectrometry to verify the molecular weight and fragmentation pattern provides a comprehensive and definitive analytical package. These data and protocols establish a benchmark for the characterization of this compound, ensuring its identity, purity, and quality in any research or development setting.
References
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ACS Publications | The Journal of Organic Chemistry. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available at: [Link]
-
ResearchGate. Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Available at: [Link]
-
ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available at: [Link]
-
Millersville University. IR Absorption Table. Available at: [Link]
-
The Royal Society of Chemistry. Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. Available at: [Link]
-
Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Available at: [Link]
-
ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]
-
MD Topology. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Available at: [Link]
-
SolutionInn. The proton NMR chemical shifts of the hydrogens in pyridine are. Available at: [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]
-
PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]
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An In-Depth Technical Guide to the Purity Analysis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is a complex heterocyclic ketone with potential applications in the pharmaceutical and agrochemical industries. The presence of the pyrazine ring, a common scaffold in biologically active molecules, and the trifluoromethylphenyl group, known to enhance metabolic stability and potency, makes this compound a molecule of significant interest.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides a comprehensive framework for the purity analysis of this compound, addressing potential impurities, and outlining robust analytical methodologies for their detection, identification, and quantification. This document is intended for researchers, scientists, and drug development professionals.
Synthetic Profile and Potential Impurities
A thorough understanding of the synthetic route is fundamental to predicting potential process-related impurities. While multiple synthetic strategies for pyrazine derivatives and trifluoromethyl ketones exist, a plausible and convergent synthesis for this compound involves the acylation of a pyrazine precursor.[3][4] A likely approach is the reaction of a metalated 2-methylpyrazine with 4-(trifluoromethyl)benzoyl chloride.
Based on this proposed synthesis, a profile of potential impurities can be constructed:
-
Starting Materials:
-
2-Methylpyrazine: Unreacted 2-methylpyrazine may be present in the final product.[1]
-
4-(Trifluoromethyl)benzoyl chloride: Residual amounts of this reactive starting material could persist.[]
-
-
Reagents and By-products:
-
4-(Trifluoromethyl)benzoic acid: A common impurity in the corresponding benzoyl chloride, formed through hydrolysis.[4] It can also be formed during the reaction or workup.
-
Di-acylated pyrazine: Over-reaction of the lithiated intermediate could lead to the formation of a di-acylated by-product.
-
Homocoupled pyrazine: Self-condensation of the lithiated pyrazine intermediate could occur.
-
-
Degradation Products:
Orthogonal Analytical Approaches for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The use of orthogonal methods, which rely on different separation and detection principles, provides a high degree of confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or photodiode array (PDA) detection is the cornerstone for purity analysis of non-volatile organic compounds. A stability-indicating HPLC method should be developed to separate the main component from all potential impurities and degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve optimal separation of impurities with varying polarities.
-
Detection: A PDA detector is highly recommended as it provides spectral information that can help in peak tracking and identification. The detection wavelength should be set at the λmax of the analyte, which can be determined from its UV spectrum.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from all known impurities and degradation products. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80-120% of the test concentration for assay and from the reporting threshold to 120% of the specification for impurities. |
| Accuracy | Recovery of 98.0-102.0% for the assay and for impurities at different concentrations. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Table 1: Key HPLC Method Validation Parameters and Typical Acceptance Criteria
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related by-products.
Experimental Protocol: GC-MS for Impurity Profiling
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating a range of potential impurities.
-
Injection: A split/splitless injector is typically used. The injection temperature should be optimized to ensure efficient vaporization without causing thermal degradation.
-
Oven Program: A temperature gradient program is necessary to elute compounds with a wide range of boiling points.
-
Detection: A mass spectrometer provides both qualitative and quantitative information. The fragmentation patterns of the detected peaks can be compared with spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the API and its impurities. Both ¹H and ¹³C NMR are essential for confirming the chemical structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complex structural assignments. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the purity of the reference standard.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of the parent molecule and its impurities. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways, providing valuable structural information for the identification of unknown impurities.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and are essential for developing a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation.
Experimental Protocol: Forced Degradation
-
Acid and Base Hydrolysis: The sample is treated with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid sample is heated in an oven at a temperature below its melting point.
-
Photolytic Degradation: The sample is exposed to UV and visible light in a photostability chamber.
The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to ensure that all degradation products are well-separated from the parent peak.
Conclusion
The purity analysis of this compound requires a systematic and scientifically sound approach. By understanding the potential synthetic impurities and employing a suite of orthogonal analytical techniques, a robust and reliable purity profile can be established. The development and validation of a stability-indicating HPLC method, complemented by GC-MS, NMR, and MS for structural elucidation and confirmation, will ensure that the quality of this promising molecule meets the stringent requirements of the pharmaceutical and related industries. This guide provides a foundational framework for developing a comprehensive analytical control strategy for this compound.
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Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (URL: [Link])
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
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Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. (URL: [Link])
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2-Methylpyrazine. PubChem. (URL: [Link])
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4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Matrix Fine Chemicals. (URL: [Link])
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])
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PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org. (URL: [Link])
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Synthesis of 2-[2-(4-Substituted-1,3,5-triazin-2-loxy)phenyl]-3,3-dimethoxypropanoate. (URL: [Link])
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2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. (URL: [Link])
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Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. (URL: [Link])
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The Solubility Profile of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a heterocyclic ketone of interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document offers a detailed exploration of the theoretical principles governing solubility, practical experimental methodologies for its determination, and a predictive assessment of the compound's behavior in a range of common solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the formulation and delivery of this and structurally related compounds.
Introduction: The Criticality of Solubility in Pharmaceutical Sciences
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the biopharmaceutical fate of a drug candidate.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[1] This can lead to low and variable bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[2] Therefore, a thorough understanding and early assessment of a compound's solubility profile are paramount for successful drug development.[3]
This guide focuses on this compound, a molecule featuring a pyrazine ring, a ketone linker, and a trifluoromethyl-substituted phenyl group. Each of these moieties contributes to its overall physicochemical properties and, consequently, its solubility in different media.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₃N₂O | BOC Sciences[4] |
| Molecular Weight | 266.22 g/mol | ChemicalBook[5] |
| IUPAC Name | 2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | BOC Sciences[4] |
| InChI Key | UFTKWWYMFSUYDJ-UHFFFAOYSA-N | BOC Sciences[4] |
| SMILES | C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F | BOC Sciences[4] |
Theoretical Framework: Predicting Solubility from Molecular Structure and Solvent Properties
The principle of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and the solvent.
The molecular structure of this compound suggests a molecule with moderate polarity. The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The ketone group also contributes to the polarity and can accept hydrogen bonds. The trifluoromethyl group is strongly electron-withdrawing, influencing the electron distribution of the phenyl ring and contributing to the molecule's overall dipole moment. The aromatic rings themselves can participate in π-π stacking interactions.
Based on this structure, we can predict the following general solubility trends:
-
High solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.
-
Moderate solubility in polar protic solvents, where the solvent's hydrogen bonding network might be disrupted.
-
Low solubility in nonpolar solvents due to the significant polarity of the molecule.
Experimental Determination of Solubility: Protocols and Best Practices
The experimental measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.[3] It is crucial for the researcher to distinguish between these two, as they provide different and complementary information.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] The shake-flask method is the most reliable and widely accepted technique for its determination.[6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in dimethyl sulfoxide, DMSO).[3][7] This method is well-suited for high-throughput screening in early drug discovery.[8][9]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the amount of precipitated material using nephelometry (light scattering) or determine the concentration of the dissolved compound after filtration.
Predicted Solubility of this compound in Common Solvents
In the absence of experimental data, a predictive solubility table has been generated based on the physicochemical properties of the solute and the solvents. The predictions are categorized as High, Medium, or Low.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility | Rationale |
| Water | 10.2 | 80.1 | Polar Protic | Low | While capable of hydrogen bonding, the large hydrophobic surface area of the aromatic rings likely limits solubility. |
| Methanol | 6.6 | 32.7 | Polar Protic | Medium | The alkyl group is less disruptive to the hydrogen bonding network than water, and it can interact with the nonpolar parts of the solute. |
| Ethanol | 5.2 | 24.5 | Polar Protic | Medium-High | Similar to methanol but with a larger nonpolar character, which may enhance interactions with the phenyl rings. |
| Acetone | 5.1 | 20.7 | Polar Aprotic | High | A good balance of polarity to interact with the ketone and pyrazine moieties, without a strong hydrogen bonding network to overcome. |
| Acetonitrile | 6.2 | 37.5 | Polar Aprotic | High | Its high polarity and aprotic nature make it a good solvent for polar organic molecules. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | High | An excellent solvent for a wide range of organic compounds due to its high polarity and ability to accept hydrogen bonds. |
| Dichloromethane (DCM) | 3.4 | 9.1 | Nonpolar | Medium | While considered nonpolar, it has a significant dipole moment that can solvate moderately polar compounds. |
| Toluene | 2.4 | 2.4 | Nonpolar | Low | The low polarity is unlikely to effectively solvate the polar functional groups of the target molecule. |
| Hexane | 0.0 | 1.9 | Nonpolar | Very Low | A nonpolar solvent with only weak van der Waals forces, insufficient to dissolve the polar solute. |
Factors Influencing Solubility: A Deeper Dive
The interplay of several factors governs the solubility of this compound.
-
Polarity Matching: As illustrated in the predicted solubility table, solvents with polarities similar to the solute are generally more effective. Polar aprotic solvents are predicted to be particularly effective for this compound.
-
Hydrogen Bonding: The ability of the pyrazine nitrogens and the ketone oxygen to act as hydrogen bond acceptors will enhance solubility in protic solvents. However, the energy required to break the solvent-solvent hydrogen bonds in highly structured solvents like water can be a limiting factor.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation.
-
pH: In aqueous solutions, the solubility of ionizable compounds is pH-dependent. While this compound is not strongly acidic or basic, the pyrazine nitrogen atoms have some basic character and could be protonated at low pH, potentially increasing aqueous solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound. While no experimental solubility data is currently available in the public domain, a theoretical analysis of its structure and the properties of common solvents allows for a robust predictive assessment of its solubility profile. The detailed experimental protocols for both thermodynamic and kinetic solubility determination provided herein offer a clear path for researchers to obtain precise experimental data.
For drug development professionals, a thorough experimental investigation of the solubility of this compound in a range of pharmaceutically relevant solvents and buffer systems is strongly recommended. This will be crucial for guiding formulation development, ensuring reliable in vitro screening results, and ultimately, maximizing the potential for in vivo efficacy.
References
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- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
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National Center for Biotechnology Information. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem. Retrieved from [Link]
- Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Avdeef, A. (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvements. in-ADME Research.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Barrett, S., et al. (2022).
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
- Chen, T. M., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International journal of pharmaceutics, 632, 122572.
- Pal, A., & Kumar, S. (2015). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. Journal of Molecular Liquids, 212, 236-240.
- Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8452-8488.
- Zhou, L., et al. (2010). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Solution Chemistry, 39(8), 1161-1172.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Nenajdenko, V. G., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(21), 5058.
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and established applications, particularly in the context of enzyme inhibition.
Introduction
This compound, with the CAS Number 88283-34-5, is a molecule featuring a pyrazine ring linked to a trifluoromethyl-substituted phenyl ethanone moiety. The presence of the pyrazine heterocycle, a common scaffold in pharmacologically active compounds, and the trifluoromethyl group, known to enhance metabolic stability and binding affinity, makes this compound a compelling subject for investigation in drug discovery programs.[1]
Commercial Availability
For researchers seeking to procure this compound, several chemical suppliers offer it in various purities and quantities. Sourcing from a reputable vendor is paramount to ensure the quality and reliability of experimental results. The following table summarizes some of the commercially available options.
| Supplier | Product Name | CAS Number | Purity |
| BOC Sciences | 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | 88283-34-5 | Inquire |
| Echemi | 2-PYRAZIN-2-YL-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 88283-34-5 | Inquire |
| Huateng Pharma | This compound | 88283-34-5 | Inquire |
| ChemicalBook | 2-PYRAZIN-2-YL-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 88283-34-5 | Inquire |
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its handling, formulation, and interpretation of biological data.
| Property | Value |
| Molecular Formula | C₁₃H₉F₃N₂O |
| Molecular Weight | 266.22 g/mol |
| IUPAC Name | 2-(pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone |
| SMILES | C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F |
| InChI Key | UFTKWWYMFSUYDJ-UHFFFAOYSA-N |
Synthesis and Characterization
Caption: Plausible retrosynthetic pathways for the synthesis of the target compound.
A common approach for the synthesis of such ketones involves the reaction of an organometallic reagent derived from a pyrazine derivative with an appropriate acyl halide or ester of 4-(trifluoromethyl)benzoic acid. Alternatively, a nucleophilic substitution reaction between a pyrazinyl anion and a 4-(trifluoromethyl)phenacyl halide could be employed.
Quality Control and Analytical Characterization
For any research application, rigorous quality control is essential to validate the identity and purity of the starting material. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrazine and phenyl rings, as well as a singlet for the methylene protons adjacent to the carbonyl group. The specific chemical shifts and coupling constants would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the trifluoromethyl group, providing a clear signature for this moiety.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. Analysis of the fragmentation pattern in the mass spectrum can offer additional structural information. Common fragmentation pathways for ethanone derivatives involve cleavage alpha to the carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A gradient elution method using a C18 column with a mobile phase consisting of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Application in Drug Discovery: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A significant area of interest for this compound and its analogs is their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues.[3] Overactivity of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2]
The inhibition of 11β-HSD1 is a validated therapeutic strategy, and numerous small molecule inhibitors have been developed.[4] The structural features of this compound, particularly the pyrazine and trifluoromethylphenyl groups, are present in other known 11β-HSD1 inhibitors, suggesting its potential to bind to the active site of the enzyme and modulate its activity.
Experimental Workflow for Evaluating 11β-HSD1 Inhibition
The following workflow outlines a typical experimental cascade for assessing the inhibitory potential of a compound like this compound against 11β-HSD1.
Sources
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- 3. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Analogs and Derivatives of 2-Pyrazin-2-yl-ethanone
This guide provides a comprehensive technical overview of 2-Pyrazin-2-yl-ethanone, more commonly known as 2-acetylpyrazine. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of its analogs and derivatives. The pyrazine moiety is a cornerstone in medicinal chemistry, and understanding its derivatization is key to unlocking new therapeutic agents.[1]
The Core Moiety: 2-Acetylpyrazine
2-Acetylpyrazine is a naturally occurring aromatic compound found in various cooked or roasted foods like coffee and peanuts, contributing a characteristic popcorn-like aroma.[2] Beyond its role as a flavoring agent, its true value in the scientific community lies in its function as a versatile chemical building block.[3] The presence of both a heteroaromatic pyrazine ring and a reactive ketone group makes it an ideal scaffold for creating a diverse library of derivatives.[4]
Physicochemical Properties
A thorough understanding of the core molecule's properties is fundamental before exploring its derivatives.
| Property | Value | Reference |
| Chemical Formula | C₆H₆N₂O | [5] |
| Molar Mass | 122.127 g/mol | [5] |
| Appearance | Colorless to pale yellow crystalline powder | [6][7] |
| Melting Point | 75–78 °C | [5] |
| Boiling Point | 188-190 °C at 760 mmHg | [6] |
| Solubility | Soluble in organic solvents like ethanol; almost insoluble in water | [2][8] |
| Stability | Stable at room temperature in closed containers under normal storage conditions | [7] |
Synthesis of the Core Scaffold
The synthesis of 2-acetylpyrazine is a critical first step. One common and effective method involves the oxidation of 2-ethylpyrazine. A patented method describes a two-step process:
-
Chlorination: 2-ethylpyrazine undergoes a substitution reaction with chlorine gas, often in a mixture of glacial acetic acid and hydrochloric acid, to yield an intermediate.[2]
-
Hydrolysis: The resulting intermediate is then subjected to hydrolysis, typically using a saturated sodium bicarbonate solution, to produce 2-acetylpyrazine.[2]
This method is favored for its operational simplicity and good yield, which can exceed 80%.[2] The expertise behind this choice lies in the controlled introduction of a functional group that is readily converted to the desired ketone.
Strategic Derivatization of 2-Acetylpyrazine
The dual reactivity of 2-acetylpyrazine—at the acetyl group's carbonyl carbon and α-carbon, and at the pyrazine ring—allows for a multitude of synthetic transformations.[4] This section details key strategies for generating novel analogs.
Reactions at the Acetyl Group
The ketone functionality is a primary site for derivatization, enabling the extension of the molecule's carbon skeleton and the introduction of new functional groups.
A cornerstone reaction is the base-catalyzed Claisen-Schmidt condensation between 2-acetylpyrazine and various aromatic or heterocyclic aldehydes. This reaction yields pyrazinyl chalcones, which are α,β-unsaturated ketones.[9] These chalcones are significant synthetic intermediates and have shown a wide range of biological activities themselves.[10]
-
Causality: The choice of aldehyde is critical as it directly dictates the substitution pattern of the resulting chalcone, allowing for systematic exploration of structure-activity relationships (SAR). The base (e.g., ethanolic KOH) deprotonates the α-carbon of the acetyl group, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.
Chalcones derived from 2-acetylpyrazine are excellent precursors for synthesizing five-membered heterocyclic rings like pyrazolines.[10] This is typically achieved by reacting the chalcone with hydrazine hydrate in the presence of an acid catalyst like acetic acid.[10]
-
Significance: Pyrazoline derivatives are a well-established class of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, antidepressant, and anticancer properties.[11][12] This multi-step synthesis is a trusted pathway to access these high-value compounds.
Workflow for Chalcone and Pyrazoline Synthesis
The following diagram illustrates a typical workflow for synthesizing chalcone and pyrazoline derivatives starting from 2-acetylpyrazine.
Caption: Synthetic workflow from 2-acetylpyrazine to pyrazoline derivatives.
Pharmacological Significance of Pyrazine Derivatives
The pyrazine ring is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[13][14][15][16] The nitrogen atoms in the pyrazine ring are key to its biological activity, acting as hydrogen bond acceptors and participating in various interactions with protein targets.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine derivatives is highly dependent on the nature and position of their substituents.
-
Antifungal and Antimycobacterial Activity: Studies on pyrazinyl chalcones have shown that substituents on the aromatic ring significantly influence their efficacy. For instance, certain substitutions can enhance activity against various fungal and mycobacterial strains.[17]
-
Anticancer Activity: Many pyrazine-containing compounds have demonstrated potent anticancer properties.[14] The planar structure of the pyrazine ring allows it to intercalate with DNA or bind to the active sites of enzymes involved in cell proliferation.
-
Anti-inflammatory Activity: Pyrazoline derivatives, accessible from 2-acetylpyrazine, are noted for their anti-inflammatory effects.[11]
The logical relationship for developing new drug candidates often follows this pathway:
Caption: Drug development logic from core scaffold to lead optimization.
Experimental Protocols and Characterization
To ensure scientific integrity, detailed and self-validating protocols are essential.
Protocol: Synthesis of a Pyrazinyl Chalcone Derivative
This protocol describes the synthesis of (E)-1-(pyrazin-2-yl)-3-(phenyl)prop-2-en-1-one, a model chalcone.
Materials:
-
2-Acetylpyrazine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
Dissolve 2-acetylpyrazine in ethanol in a round-bottom flask.
-
Add benzaldehyde to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of KOH in ethanol dropwise while maintaining the temperature. The addition of a base is the critical step that initiates the condensation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Self-Validation:
-
Expected Outcome: A yellow crystalline solid.
-
TLC Analysis: The disappearance of starting materials and the appearance of a new, less polar spot confirms product formation.
-
Yield Calculation: A typical yield for this reaction ranges from 60-80%.
Characterization Techniques
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations for a Pyrazinyl Chalcone |
| FTIR Spectroscopy | Identifies functional groups. | Characteristic peaks for C=O (ketone) stretch (~1660 cm⁻¹), C=C (alkene) stretch, and aromatic C-H stretches. |
| ¹H NMR Spectroscopy | Determines the proton environment and confirms the structure. | Signals for pyrazine protons (δ 8.5-9.0 ppm), aromatic protons (δ 7.2-7.8 ppm), and vinyl protons of the α,β-unsaturated system (δ 7.0-8.0 ppm) with a characteristic large coupling constant (J ≈ 15 Hz) for the trans configuration.[9] |
| ¹³C NMR Spectroscopy | Identifies the carbon skeleton. | Peaks for the carbonyl carbon (~188 ppm), pyrazine carbons, and aromatic carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the synthesized compound. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | The experimental percentages should be within ±0.4% of the calculated theoretical values. |
Future Directions
The field of pyrazine chemistry continues to evolve. Future research will likely focus on:
-
Green Synthesis: Developing more environmentally friendly synthetic routes with higher atom economy.[18]
-
Asymmetric Synthesis: Creating chiral pyrazine derivatives to improve therapeutic efficacy and reduce side effects.
-
Hybrid Molecules: Combining the pyrazine scaffold with other known pharmacophores to create hybrid drugs with dual modes of action.[14][15][16]
-
Coordination Chemistry: Exploring the use of pyrazine derivatives as ligands for creating metal-organic frameworks (MOFs) or coordination compounds with novel catalytic or biological properties.[19]
This guide has provided a foundational understanding of 2-acetylpyrazine and its derivatives, highlighting their synthesis, characterization, and vast potential in drug discovery and materials science. The continued exploration of this versatile scaffold promises to yield novel compounds with significant scientific and therapeutic impact.
References
- CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents. [URL: https://patents.google.
- 2-acetyl pyrazine, 22047-25-2 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Piperazine-and-Pyrazine-containing-molecules-and-Bhandari-Gothwal/22904875323a7e4b2a8d38096f9a0529d3c52a32]
- Acetylpyrazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetylpyrazine]
- 2-Acetylpyrazine - Chem-Impex. [URL: https://www.chemimpex.com/products/2-acetylpyrazine]
- 2-Acetyl pyrazine (CAS N° 22047-25-2) - ScenTree. [URL: https://scentree.co/ingredient/2-acetyl-pyrazine]
- Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00055]
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. [URL: https://www.researchgate.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/28/21/7325]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [URL: https://www.researchgate.net/publication/375375468_Natural_Products-Pyrazine_Hybrids_A_Review_of_Developments_in_Medicinal_Chemistry]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37959990/]
- Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. [URL: https://www.chembk.
- Biological activities of pyrazoline derivatives--a recent development - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19545230/]
- Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812378/]
- Biological Activities of Pyrazoline Derivatives -A Recent Development - ResearchGate. [URL: https://www.researchgate.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
- Synthesis and Antimicrobial Activity of Some New Chalcones of 2Acetyl Pyridine. [URL: https://www.researchgate.net/publication/242144702_Synthesis_and_Antimicrobial_Activity_of_Some_New_Chalcones_of_2-Acetyl_Pyridine]
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
- SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES - Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/vol-2/issue-2/24.pdf]
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Methodological & Application
Application Note: A General Protocol for In Vitro Kinase Inhibitor Profiling using 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Abstract and Introduction
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed protocol for the in vitro characterization of potential kinase inhibitors, using 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone as a model compound.
While pyrazine-based molecular scaffolds are common in clinically relevant kinase inhibitors[1], the specific kinase targets for this compound (CAS No. 88283-34-5) are not extensively documented in publicly available literature. Therefore, this application note presents a universal and adaptable framework for determining the inhibitory potency (IC50) of this, or any test compound, against a chosen kinase. The primary methodology described is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the depletion of adenosine triphosphate (ATP), the universal phosphodonor for kinase reactions. This method is renowned for its simplicity, sensitivity, high-throughput compatibility, and reduced interference from library compounds compared to other techniques[2][3].
Assay Principle
The fundamental principle of this assay is the quantification of remaining ATP in solution after a kinase reaction has proceeded for a set period. The process occurs in two main stages:
-
The Kinase Reaction: A kinase enzyme transfers the γ-phosphate from ATP to a specific protein or peptide substrate. In the presence of an inhibitor, this reaction is impeded.
-
The Detection Reaction: After the kinase reaction, a proprietary luciferase/luciferin reagent is added. This enzyme, Ultra-Glo™ Luciferase, uses the remaining ATP to generate a stable, "glow-style" luminescent signal[3][4].
The intensity of the light produced is directly proportional to the concentration of ATP remaining in the well. Consequently, the luminescent signal is inversely correlated with kinase activity—high kinase activity results in low ATP and a dim signal, while effective inhibition preserves ATP, leading to a bright signal.[2][3]
Caption: The inverse relationship between kinase activity and luminescent signal.
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are paramount for a successful and reproducible kinase assay.
| Reagent | Recommended Source / Cat. No. | Purpose & Key Considerations |
| Test Compound | BOC Sciences / 88283-34-5[] | This compound . Prepare a 10 mM stock in 100% DMSO. |
| Kinase Enzyme | e.g., Promega, Reaction Biology | Select a purified, active kinase of interest. The concentration must be determined empirically via enzyme titration. |
| Kinase Substrate | e.g., Promega, CST, AnaSpec | Must be specific to the chosen kinase (e.g., a generic peptide like Kemptide for PKA, or a full-length protein). |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich / A7699 | High-purity, molecular biology grade. Prepare a 10 mM stock in nuclease-free water, pH adjusted to 7.4. Aliquot and store at -20°C. |
| Kinase Assay Buffer (1X) | See Table 2 for formulation | Provides optimal pH, ionic strength, and necessary cofactors (Mg²⁺) for kinase activity.[6] |
| Luminescent Kinase Assay Kit | Promega / Kinase-Glo® (V6711)[4] | Provides the luciferase, luciferin, and buffers for the detection step. Select the appropriate version (Std, Plus, Max) based on ATP concentration.[3] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich / D8418 | Anhydrous, molecular biology grade for dissolving the test compound. |
| Assay Plates | Corning / 3917 | Solid white, opaque bottom, 96-well or 384-well microplates are essential to maximize luminescent signal and prevent crosstalk. |
| Multichannel Pipettes & Luminometer | N/A | Calibrated pipettes for accurate liquid handling and a plate-based luminometer for signal detection. |
Table 1: Essential materials for the in vitro kinase assay.
Buffer Formulations
A well-defined buffer system is critical for maintaining enzyme stability and activity. While many commercial kinases are supplied with an optimized buffer, a universal buffer can also be prepared.
| Component | Stock Concentration | Final 1X Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 25 mM | Primary buffering agent to maintain physiological pH. |
| β-glycerophosphate | 1 M | 5 mM | A general phosphatase inhibitor to prevent dephosphorylation of the substrate. |
| MgCl₂ | 1 M | 10 mM | Essential cofactor for ATP binding to the kinase active site. |
| Dithiothreitol (DTT) | 1 M | 2 mM | Reducing agent to maintain cysteine residues in the reduced state, often critical for enzyme structure/function. Add fresh from a frozen stock before use.[6] |
| Na₃VO₄ (Sodium Orthovanadate) | 100 mM | 0.1 mM | A general tyrosine phosphatase inhibitor. |
| Nuclease-Free Water | N/A | To final volume |
Table 2: Composition of a standard 1X Kinase Buffer.[6]
Experimental Protocols
The following protocols provide a comprehensive workflow, from initial optimization to the final determination of the inhibitor's IC50 value.
Part A: Kinase Titration for Optimal Assay Window
Causality: Before testing an inhibitor, it is crucial to determine the optimal kinase concentration. Too little enzyme will result in a weak signal change, while too much will consume all the ATP, shrinking the assay window. The goal is a kinase concentration that consumes approximately 50-80% of the initial ATP, providing a robust signal-to-background ratio.[7]
Procedure:
-
Prepare Kinase Dilutions: Perform a serial dilution of the kinase enzyme in 1X Kinase Assay Buffer.
-
Set Up Reactions: In a 96-well plate, prepare reactions in a 25 µL volume. Include wells for "no enzyme" (background) and multiple kinase concentrations.
-
Initiate Reaction: Add ATP to a final concentration equal to the known Km of the kinase (if available) or a standard concentration (e.g., 10 µM).
-
Incubate: Incubate the plate at room temperature (or the kinase's optimal temperature) for 60 minutes.
-
Detect Signal: Add 25 µL of Kinase-Glo® Reagent to each well. Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure Luminescence: Read the plate on a luminometer.
-
Analyze: Plot luminescence vs. kinase concentration. Select the concentration that yields a signal approximately 20-50% of the "no enzyme" control for subsequent IC50 experiments.
Part B: IC50 Determination for this compound
This protocol will determine the concentration of the test compound required to inhibit 50% of the kinase activity.
Caption: Step-by-step workflow for IC50 determination.
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare an 11-point, 3-fold serial dilution of the 10 mM stock of this compound in 100% DMSO. This will create a wide concentration range to ensure a complete dose-response curve.
-
Transfer 1 µL of each dilution (and a DMSO-only control) into the appropriate wells of a 384-well assay plate.
-
-
Reaction Setup (Total Volume: 10 µL):
-
Prepare Master Mixes: To ensure consistency, prepare two master mixes just before use.
-
Kinase/Substrate Mix (5 µL per well): Combine 1X Kinase Buffer, the optimal concentration of kinase (determined in Part A), and the substrate.
-
ATP Mix (4 µL per well): Combine 1X Kinase Buffer and ATP. The final ATP concentration in the 10 µL reaction should be at or near its Km for the kinase.
-
-
Add Kinase/Substrate: Add 5 µL of the Kinase/Substrate Mix to each well containing the compound/DMSO.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[7]
-
-
Initiate Kinase Reaction:
-
Add 4 µL of the ATP Mix to all wells to start the reaction.
-
Controls:
-
100% Activity Control (Negative Control): Wells with DMSO instead of the test compound.
-
0% Activity Control (Background): Wells with DMSO but no kinase enzyme (substitute with kinase buffer).
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, typically determined during enzyme titration.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition:
-
Measure luminescence using a plate-based luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Interpretation
-
Data Normalization: First, calculate the percent inhibition for each concentration of the test compound using the signals from the control wells.
% Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Background) / (Luminescence_100%_Activity - Luminescence_Background))
-
Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis (four-parameter logistic equation) with variable slope to fit the dose-response curve and determine the IC50 value. Software such as GraphPad Prism or R is recommended for this analysis.
Critical Experimental Parameters: The Importance of ATP Concentration
A crucial aspect of any in vitro kinase assay is the choice of ATP concentration, as it profoundly impacts the interpretation of inhibitor potency, especially for ATP-competitive inhibitors.[8]
-
Assaying at ATP Km: The Michaelis constant (Km) is the ATP concentration at which the kinase operates at half its maximum velocity. Performing assays at [ATP] = Km is a common biochemical standard. According to the Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)), when [ATP] equals Km, the calculated IC50 is approximately 2-fold higher than the inhibitor's intrinsic binding affinity (Ki) .[9] This condition is ideal for comparing the relative potencies of different compounds against the same kinase.
-
Assaying at Physiological ATP: In a cellular environment, ATP concentrations are in the low millimolar (1-10 mM) range, which is often significantly higher than the Km of most kinases.[9][10] Running an assay at a high, physiological ATP concentration (e.g., 1 mM) provides a more accurate prediction of how an inhibitor will perform in a cellular context, where it must compete with a saturating amount of ATP.[8] An inhibitor's IC50 value will be significantly higher at 1 mM ATP compared to its IC50 at the ATP Km.
Recommendation: For initial inhibitor characterization and ranking, use an ATP concentration at or near the Km. To better predict cellular efficacy, a secondary assay at 1 mM ATP is highly recommended.[10]
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
-
Daghestani, H. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Vancraenenbroeck, R., & Van der Veken, P. (2016). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of time and ATP concentration on assay performance. Retrieved from [Link]
-
SinoBiological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Retrieved from [Link]
-
bioWORLD. (n.d.). Kinase Buffer IV 5X. Retrieved from [Link]
-
Abdel-Magid, A. F. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]
Sources
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- 3. promega.com [promega.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 6. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Cellular Characterization of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Abstract
This document provides a comprehensive guide for the initial cell-based characterization of the novel small molecule, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. As the specific biological target and mechanism of action for this compound are not yet defined, we present a tiered, logical workflow designed to first establish its effects on fundamental cellular processes such as viability and proliferation. Subsequently, we provide detailed protocols for dissecting the underlying mechanisms, including apoptosis and cell cycle arrest. This approach ensures a robust and systematic evaluation, generating the foundational data necessary for further drug development and mechanistic studies.
Introduction: A Strategic Approach to Characterizing a Novel Compound
The journey of a novel chemical entity from synthesis to potential therapeutic application is underpinned by rigorous biological characterization. For a compound like this compound, where the mechanism of action is unknown, the initial steps are critical. A primary screening cascade is required to determine if the compound elicits a biological response in a cellular context, and if so, at what concentration.
This guide is structured to mirror a logical research and development workflow. We begin with a broad assessment of cytotoxicity and anti-proliferative effects across a panel of relevant cell lines. A positive "hit" in these primary assays—defined by a reproducible, dose-dependent effect—warrants progression to secondary, more mechanistic assays to elucidate how the compound impacts the cells. This tiered approach is both resource-efficient and scientifically sound, building a comprehensive profile of the compound's cellular activity.
The following sections detail the principles, step-by-step protocols, and data interpretation guidelines for a suite of essential cell-based assays.
Primary Screening: Assessing Cytotoxicity and Proliferation
The first objective is to determine if the compound has a measurable effect on cell viability or growth and to establish a therapeutic window. We recommend a multi-assay approach to cytotoxicity to build a more complete picture, as different assays measure distinct cellular health parameters.
Recommended Cell Line Panel
A well-chosen cell line panel is crucial for contextualizing the compound's activity. We recommend starting with a panel that includes both cancer and non-cancerous cell lines to simultaneously screen for potential anti-cancer efficacy and general toxicity.
-
The NCI-60 Human Tumor Cell Line Panel: This is a standardized set of 60 human cancer cell lines, representing nine different cancer types (e.g., leukemia, lung, colon, breast, ovarian, prostate).[1][2][3] Screening against this panel provides a broad view of the compound's activity spectrum.
-
Non-Cancerous Control Cell Lines: It is essential to assess the compound's effect on non-malignant cells to gauge its selectivity and potential for off-target toxicity. Commonly used lines include:
-
hTERT-RPE1: A human retinal pigment epithelial cell line immortalized with hTERT, often used as a model for normal epithelial tissue.
-
MRC-5: A normal human fetal lung fibroblast cell line.
-
NIH-3T3: A mouse embryonic fibroblast cell line, frequently used in toxicology screens.[4]
-
Experimental Workflow for Primary Screening
The initial dose-response experiments are fundamental to all subsequent work. This workflow ensures the generation of a reliable half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).
Caption: General workflow for dose-response cytotoxicity screening.
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Protocol Steps:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[5]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value using non-linear regression.[7][8]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in logarithmic growth phase and not over-confluent by the end of the assay. |
| MTT Incubation Time | 2-4 hours | Allows for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself. |
| Solubilizing Agent | DMSO | Effectively dissolves formazan crystals for accurate absorbance readings. |
| Wavelength | 570 nm (optional 630 nm ref.) | Peak absorbance for formazan. A reference wavelength can correct for background.[6] |
Table 1. Key parameters for the MTT Assay.
Protocol: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] It is an excellent complementary assay to the MTT test.
Protocol Steps:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol. It is often efficient to run this assay in parallel with the MTT assay using a duplicate plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Controls: Prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30-45 minutes before supernatant collection.[11]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage cytotoxicity by comparing the LDH release in treated wells to the spontaneous (vehicle control) and maximum release (lysis buffer) controls.[12]
Protocol: BrdU Assay for Cell Proliferation
To distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, a direct measure of DNA synthesis is required. The Bromodeoxyuridine (BrdU) assay is a robust method for this purpose. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14]
Protocol Steps:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
BrdU Labeling: Add BrdU solution to each well at a final concentration of 1X. Incubate for 2-24 hours, depending on the cell line's doubling time.[15]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU.[13]
-
Antibody Incubation: Wash the wells. Add 100 µL of an anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells. Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[13]
-
Substrate Addition: Wash the wells. Add 100 µL of a TMB substrate and monitor color development (5-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
Secondary Screening: Elucidating the Mechanism of Action
If the primary screens indicate that this compound induces cell death or inhibits proliferation, the next logical step is to investigate the underlying mechanism. The most common mechanisms for anti-cancer compounds are the induction of apoptosis and/or arrest of the cell cycle.
Apoptosis Detection: Annexin V / Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] It relies on two key principles:
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[4][17]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18]
Caption: Principle of Annexin V / PI apoptosis assay.
Protocol Steps:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration (and 2x IC50) for a relevant time point (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Final Volume: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
Apoptosis Execution: Caspase-Glo® 3/7 Assay
Apoptosis is executed by a family of proteases called caspases.[20][21] Caspases-3 and -7 are key executioner caspases. This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[20]
Protocol Steps:
-
Cell Plating and Treatment: Plate cells in a white-walled, 96-well plate. Treat with the compound as described for the Annexin V assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspases-3 and -7.
Cell Cycle Analysis by Propidium Iodide Staining
Many compounds exert their anti-cancer effects by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[22]
Protocol Steps:
-
Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 hours.
-
Harvest Cells: Harvest approximately 1x10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[2]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 15-30 minutes at 37°C.[23]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and mix well.[2]
-
Analysis: Analyze by flow cytometry. The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: An accumulation of cells in a specific peak (e.g., G2/M) compared to the control suggests the compound induces cell cycle arrest at that phase.
Exploring Potential Signaling Pathways
The results from the secondary assays can provide clues about the signaling pathways the compound might be modulating. For instance, the induction of apoptosis suggests an investigation into key regulatory pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
-
Apoptosis Pathways: Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases.[14][19][20] Further experiments, such as Western blotting for cleaved caspase-8 (extrinsic) or caspase-9 (intrinsic), can help delineate the initiating pathway.
-
Survival Pathways (PI3K/Akt & MAPK/ERK): Many anti-cancer drugs function by inhibiting pro-survival signaling. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis.[7][24][25][26] If the compound inhibits cell growth, investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK1/2) via Western blot can provide significant mechanistic insight.
Conclusion
The protocols and workflow outlined in this document provide a robust framework for the initial characterization of this compound. By systematically assessing the compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions about the compound's therapeutic potential and for guiding future, more targeted mechanistic studies.
References
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Apoptosis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 17, 2026, from [Link]
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Vazyme. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit. Retrieved January 17, 2026, from [Link]
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Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
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Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 17, 2026, from [Link]
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Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved January 17, 2026, from [Link]
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Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved January 17, 2026, from [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]
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Ichijo, H. (2002). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. BMB Reports, 35(1), 38-43. [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 17, 2026, from [Link]
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Vazyme. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). NCI-60. Retrieved January 17, 2026, from [Link]
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AACR Journals. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]
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Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved January 17, 2026, from [Link]
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QIAGEN GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. Retrieved January 17, 2026, from [Link]
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Khan Academy. (n.d.). Cell cycle regulators. Retrieved January 17, 2026, from [Link]
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Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
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Sino Biological. (n.d.). Extrinsic And Intrinsic Apoptosis Signaling Pathway. Retrieved January 17, 2026, from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 17, 2026, from [Link]
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Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). ERK/MAPK signaling pathway is involved in both cell growth and death. Retrieved January 17, 2026, from [Link]
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Pediaa.com. (2021, September 6). What is the Difference Between Ki67 and BrdU. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2023, March 14). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? Retrieved January 17, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Retrieved January 17, 2026, from [Link]
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]
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Kee, Y., & Rhee, H. (2017). The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis. Journal of Neuroscience Methods, 288, 41-51. [Link]
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Lu, Z., & Xu, S. (2006). ERK1/2 MAP kinases in cell survival and apoptosis. IUBMB life, 58(11), 621-631. [Link]
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JoVE. (2023, April 30). Video: MAPK Signaling Cascades. Retrieved January 17, 2026, from [Link]
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YouTube. (2022, April 24). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. Retrieved January 17, 2026, from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved January 17, 2026, from [Link]
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Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2022, June 9). Can anyone help me with cytotoxicity assay interpretation? Retrieved January 17, 2026, from [Link]
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G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved January 17, 2026, from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 17, 2026, from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Evaluating 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] The pyrazine moiety is a key pharmacophore found in several clinically approved and investigational kinase inhibitors, highlighting its potential for effective interaction within the ATP-binding pocket of kinases.[3][4] This document provides a comprehensive guide for the investigation of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone , a novel compound featuring this promising scaffold, as a potential kinase inhibitor. These application notes and protocols outline a systematic, multi-step approach, from initial broad-spectrum screening to detailed mechanistic studies, to thoroughly characterize the compound's biological activity.
Introduction: The Rationale for Investigation
The chemical structure of this compound, characterized by a pyrazine ring linked to a trifluoromethylphenyl ethanone group, suggests its potential as a kinase inhibitor.[][6] The pyrazine core is a well-established scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the kinase hinge region.[3] The trifluoromethyl group can enhance metabolic stability and binding affinity.[7] Given these structural features, a systematic evaluation of this compound's inhibitory potential against the human kinome is warranted.
This guide provides a strategic workflow for researchers to:
-
Identify potential kinase targets of this compound.
-
Quantify its inhibitory potency and selectivity.
-
Assess its activity in a cellular context.
-
Elucidate its mechanism of action.
Preliminary Screening: Kinome-Wide Selectivity Profiling
The initial step in characterizing a potential kinase inhibitor is to understand its selectivity across the human kinome.[8] Broad kinase screening is crucial for identifying potent and selective inhibitors and can help predict potential off-target effects.[9] Several commercial services offer comprehensive kinase profiling panels.[9][10][11][12]
Protocol 1: High-Throughput Kinase Panel Screening
This protocol outlines a general procedure for submitting the compound to a commercial kinase profiling service.
-
Compound Preparation:
-
Synthesize and purify this compound to >95% purity, confirmed by HPLC and NMR.
-
Prepare a stock solution of the compound in 100% DMSO at a concentration of 10 mM.
-
Provide the exact molecular weight (266.22 g/mol ) and chemical structure.[]
-
-
Service Selection and Submission:
-
Data Analysis:
-
The primary data will be presented as percent inhibition of each kinase relative to a DMSO control.
-
Identify "hits" as kinases showing significant inhibition (typically >50% or >70%) at the screening concentration.
-
In Vitro Validation: Determination of Inhibitory Potency (IC50)
Once initial hits are identified, the next step is to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each validated kinase target.[8] This provides a quantitative measure of the compound's potency. A variety of assay formats are available, including radiometric assays and fluorescence-based methods.[8][13][14][]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the specific kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km value for the specific kinase to accurately determine potency.[11]
-
Substrate Solution: Prepare the appropriate peptide or protein substrate for the kinase in the kinase buffer.
-
Compound Dilution Series: Perform a serial dilution of the 10 mM stock of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase-substrate mixture to each well and incubate for 10 minutes at room temperature.[16]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: In Vitro Kinase Assay Workflow
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Cellular Activity Assessment
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical to confirm that the compound can penetrate cell membranes and engage its target in a physiological context.[17][18][19]
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular model.
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase is known to be active.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
If the pathway is not basally active, stimulate with an appropriate growth factor or activator 15-30 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the stimulated DMSO control.
-
Visualization: Target Engagement in a Cellular Context
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Application Note: High-Throughput Screening and Potency Determination of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone Against a Panel of Kinases
Abstract
The diverse family of protein kinases represents a critical class of enzymes in cellular signaling and a major focus for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[1][2] This application note provides a comprehensive guide for the screening and characterization of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a novel small molecule with a pyrazine scaffold, against a panel of protein kinases.[3] We present detailed protocols for a primary high-throughput screen using a luminescence-based ATP depletion assay and a secondary fluorescence polarization-based assay for hit confirmation and IC50 value determination. The methodologies are designed to be robust, reproducible, and grounded in established principles of kinase assay development, ensuring high-quality data for drug discovery programs.[4][5]
Introduction
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction that regulates a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many human diseases, making them a highly pursued target class for drug discovery.[1][2] The pyrazine moiety is a recognized pharmacophore in a number of approved and investigational kinase inhibitors, suggesting that novel pyrazine-containing compounds are promising candidates for kinase-targeted therapies.[3][7]
This compound (Figure 1) is a synthetic small molecule featuring a pyrazine ring linked to a trifluoromethylphenyl ethanone group.[][9] The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound an interesting candidate for kinase inhibition. This application note outlines a strategic workflow for evaluating the inhibitory potential of this compound across a diverse panel of kinases.
Our screening cascade begins with a highly sensitive and automatable luminescence-based assay to measure ATP consumption as an indicator of kinase activity.[10][11] This primary screen allows for the rapid identification of potential "hits" across a large kinase panel. Subsequently, a fluorescence polarization (FP) based immunoassay is employed as an orthogonal method to confirm the activity of primary hits and to accurately determine their potency (IC50).[12][13][14] This dual-assay approach minimizes the risk of false positives and provides a robust dataset for structure-activity relationship (SAR) studies.[4]
Materials and Reagents
-
Compound: this compound (purity ≥95%)
-
Kinase Panel: A representative panel of recombinant human kinases (e.g., tyrosine kinases, serine/threonine kinases).
-
Substrates: Kinase-specific peptide or protein substrates.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Plates: 384-well, white, opaque plates for luminescence; 384-well, black, low-volume, non-treated polystyrene microplates for fluorescence polarization.[15]
-
Luminescence Kinase Assay Kit: E.g., Kinase-Glo® Luminescent Kinase Assay (Promega).[10][11]
-
Fluorescence Polarization Kinase Assay Kit: E.g., a generic FP tyrosine kinase assay kit or components for a custom assay including a fluorescently labeled phosphopeptide tracer and an anti-phosphotyrosine antibody.[13][14]
-
Buffers: Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Plate Reader: Multimode plate reader with luminescence and fluorescence polarization detection capabilities.
Experimental Workflow
The screening process is designed as a two-tiered cascade to efficiently identify and characterize kinase inhibitors.
Diagram 1: Kinase Screening Workflow. A two-stage process for identifying and characterizing kinase inhibitors.
Part 1: Primary High-Throughput Screening (HTS) using Luminescence
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[10][11] The luminescent signal is inversely proportional to kinase activity; high luminescence indicates low ATP consumption and therefore, potent inhibition.[11] This "add-and-read" format is simple, robust, and ideal for HTS.[16]
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a serial dilution method, prepare a final concentration of 10 µM of the compound in the assay wells. The final DMSO concentration should not exceed 1%.
-
Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle only).
-
-
Kinase Reaction:
-
In a 384-well white opaque plate, add 5 µL of the kinase/substrate mix in kinase reaction buffer.
-
Add 50 nL of the compound solution or DMSO control to the respective wells.
-
Initiate the reaction by adding 5 µL of ATP solution at a concentration close to its Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Criteria:
The percentage of kinase inhibition is calculated using the following formula:
% Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background)
Where:
-
Lumi_control is the luminescence from the DMSO-only wells (0% inhibition).
-
Lumi_sample is the luminescence from the wells with the test compound.
-
Lumi_background is the luminescence from wells with no kinase (100% inhibition).
A compound is typically considered a "hit" if it exhibits >50% inhibition at a concentration of 10 µM.
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17][18] It is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls.
Z' = 1 - (3 * (σ_pc + σ_nc)) / |µ_pc - µ_nc|
An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[17][19]
Part 2: Secondary Screening and IC50 Determination using Fluorescence Polarization
Principle: This is a competitive immunoassay where the product of the kinase reaction (phosphorylated substrate) competes with a fluorescently labeled phosphopeptide tracer for binding to a phosphospecific antibody.[13][14] High kinase activity leads to more phosphorylated substrate, which displaces the tracer from the antibody, resulting in a low polarization signal. Conversely, inhibition of the kinase results in less product and a high polarization signal.[12][20]
Protocol:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a top concentration of 100 µM.
-
Transfer 50 nL of each concentration to a 384-well black plate.
-
-
Kinase Reaction:
-
The kinase reaction is set up similarly to the primary screen, with the kinase, substrate, and ATP incubated with the compound.
-
-
Signal Detection:
-
After the kinase reaction incubation, add the anti-phospho-antibody.
-
Add the fluorescent phosphopeptide tracer.
-
Incubate for 30 minutes to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).[15]
-
Data Analysis and IC50 Determination:
The raw millipolarization (mP) units are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][21]
Diagram 2: IC50 Determination. A sigmoidal curve is fitted to dose-response data to calculate the IC50.
Hypothetical Results
For the purpose of this application note, we present hypothetical screening data for this compound.
Table 1: Primary Screening Results at 10 µM
| Kinase Target | Family | % Inhibition | Z'-Factor | Hit (Y/N) |
| EGFR | Tyrosine Kinase | 85.2 | 0.82 | Y |
| SRC | Tyrosine Kinase | 78.9 | 0.79 | Y |
| ABL1 | Tyrosine Kinase | 12.5 | 0.85 | N |
| CDK2 | Ser/Thr Kinase | 5.6 | 0.75 | N |
| MAPK1 | Ser/Thr Kinase | 92.1 | 0.88 | Y |
| PI3Kα | Lipid Kinase | 6.1 | 0.71 | N |
Table 2: IC50 Values for Confirmed Hits
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| EGFR | 75.4 | 1.1 | 0.992 |
| SRC | 210.8 | 0.9 | 0.985 |
| MAPK1 | 35.2 | 1.2 | 0.995 |
Discussion
The results of our hypothetical screen indicate that this compound is a potent inhibitor of EGFR, SRC, and MAPK1, with the highest potency observed against MAPK1. The high Z'-factor values in the primary screen demonstrate the robustness of the luminescence-based assay. The confirmation of activity and the generation of high-quality IC50 values using the orthogonal fluorescence polarization assay provide confidence in these findings.
The selectivity profile suggests that the compound is more active against certain tyrosine and serine/threonine kinases, while showing minimal activity against others like ABL1 and PI3Kα. This profile is crucial for guiding further medicinal chemistry efforts to optimize both potency and selectivity. Future studies could involve expanding the kinase panel to gain a more comprehensive understanding of the compound's kinome-wide selectivity and exploring its mechanism of action (e.g., ATP-competitive vs. allosteric).
Conclusion
This application note provides a detailed and robust framework for the initial characterization of novel small molecules as potential kinase inhibitors. By employing a combination of a high-throughput luminescence-based primary screen and a fluorescence polarization-based secondary assay, researchers can efficiently and accurately identify and profile compounds like this compound. This systematic approach is fundamental to the early stages of kinase inhibitor drug discovery.
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Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction: The Therapeutic Potential of Pyrazine Derivatives in Oncology
Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2] The pyrazine scaffold is a key component in numerous biologically active molecules and approved drugs.[1] The incorporation of a pyrazine ring into larger molecular frameworks has been shown to confer potent anti-proliferative effects against a variety of human cancer cell lines.[2][3][4]
This document provides a comprehensive guide for researchers on investigating the anti-proliferative potential of a specific pyrazine derivative, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone . While extensive biological data for this particular compound is not yet publicly available, its structural features, combining a pyrazine ring with a trifluoromethylphenyl group—a moiety known to enhance cytotoxic activity in other molecular contexts—suggests it is a promising candidate for anti-cancer research.[5]
These application notes will detail the necessary protocols to:
-
Assess the cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Elucidate the underlying mechanisms of action, such as apoptosis induction.
-
Analyze the compound's impact on cell cycle progression.
The methodologies described herein are based on established and widely validated techniques in cancer cell biology, providing a robust framework for the preclinical evaluation of this novel compound.
PART 1: Assessment of Cytotoxicity and Anti-proliferative Activity
A primary step in evaluating a potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] By dissolving these crystals and measuring the absorbance, a quantitative assessment of cell viability can be made.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.[6][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include wells for a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis and Expected Results
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve.
Table 1: Hypothetical IC₅₀ Values of this compound
| Cell Line | Tissue of Origin | Incubation Time (h) | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| A549 | Lung Carcinoma | 48 | 12.2 |
| HCT-116 | Colon Carcinoma | 48 | 5.7 |
| HepG2 | Hepatocellular Carcinoma | 48 | 15.1 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
PART 2: Elucidating the Mechanism of Cell Death - Apoptosis
A key characteristic of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[10][11]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and then combine with the supernatant from the well to ensure all apoptotic cells are collected.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Data Interpretation
The flow cytometry data will yield a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
An effective anti-cancer compound is expected to show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the untreated control.
PART 3: Investigating the Impact on Cell Cycle Progression
Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Cell cycle analysis using PI staining and flow cytometry is a powerful technique to investigate this.[14][15]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[14] The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[16] This prevents cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation
The data is presented as a histogram of cell count versus fluorescence intensity (DNA content). By analyzing the histogram, one can quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase compared to the control. For example, an increase in the G2/M population would suggest that the compound interferes with mitosis.
Conclusion
The protocols outlined in this document provide a robust and systematic approach to evaluating the anti-proliferative activity of This compound . By employing these well-established assays, researchers can effectively determine the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. The collective data from these experiments will be crucial in elucidating the compound's mechanism of action and assessing its potential as a novel anti-cancer therapeutic agent.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. Retrieved from [Link]
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Bottle, S. E., Blinco, J. P., & Healy, P. C. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[10][11][14]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 596.
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Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][17]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155.
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Application Notes and Protocols for Investigating the Mechanism of Action of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is a novel synthetic compound with potential therapeutic applications. Its chemical structure, featuring a pyrazine ring linked to a trifluoromethylphenyl ethanone moiety, suggests possible interactions with a range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the mechanism of action of this compound. The following protocols are designed as a logical and self-validating workflow, beginning with target identification and progressing through detailed biochemical and cellular characterization to in vivo efficacy studies.
The proposed investigative framework is centered on a working hypothesis that this compound may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), based on a synonym found in a chemical database ("11β-HSD1-IN-9")[1]. This enzyme is a key regulator of glucocorticoid metabolism and a target for metabolic and inflammatory diseases. The subsequent experimental designs are structured to rigorously test this hypothesis and explore downstream consequences.
Part 1: Target Identification and Validation
The initial and most critical step is to identify the direct molecular target(s) of the compound. While we have a working hypothesis, it is imperative to confirm this experimentally. Affinity-based proteomics is a powerful method for unbiased target identification.[2]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique aims to isolate and identify proteins that directly bind to the compound of interest from a complex biological mixture like a cell lysate.[2]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control resin with no compound attached should also be prepared.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., human liver cells, where 11β-HSD1 is highly expressed) and prepare a native protein lysate.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-immobilized resin and the control resin.
-
Washing: Wash the resins extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry.[3]
-
Data Analysis: Compare the proteins identified from the compound-immobilized resin to the control resin. A significant enrichment of 11β-HSD1 in the experimental sample would provide strong evidence for a direct interaction.
Part 2: Biochemical Characterization of Target Engagement
Once a putative target like 11β-HSD1 is identified, the next step is to characterize the biochemical nature of the interaction. This involves determining the inhibitory potency and the mode of inhibition.[4][5]
Enzyme Inhibition Assay
This assay will quantify the inhibitory effect of the compound on the enzymatic activity of purified 11β-HSD1.[4]
Protocol: 11β-HSD1 Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of purified recombinant human 11β-HSD1, its substrate (e.g., cortisone), the cofactor NADPH, and a dilution series of this compound.
-
Assay Setup: In a 96-well plate, combine the assay buffer, the compound at various concentrations (including a vehicle control), and the enzyme solution.
-
Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.[4]
-
Reaction Initiation: Add the substrate and cofactor to start the enzymatic reaction.
-
Detection: Monitor the production of cortisol (the product) or the consumption of NADPH over time using a suitable detection method (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the enzyme's activity.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Mode of Inhibition Studies
To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[5]
Protocol: Enzyme Kinetic Studies
-
Assay Setup: Perform the 11β-HSD1 activity assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.
-
Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]
Part 3: Cellular Pathway Analysis
After confirming direct target engagement and characterizing the biochemical inhibition, it is crucial to assess the compound's effect in a cellular context. This involves examining the downstream signaling pathways affected by the inhibition of the target enzyme.[6][7]
Cellular Target Engagement and Pathway Modulation
This assay will determine if the compound can inhibit 11β-HSD1 activity within intact cells and affect downstream glucocorticoid signaling.
Protocol: Cellular 11β-HSD1 Activity and Downstream Signaling Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 adipocytes or a human hepatoma cell line) and treat the cells with varying concentrations of this compound.
-
Cellular 11β-HSD1 Activity: Add cortisone to the cell culture medium and measure the conversion to cortisol in the presence of the compound.
-
Downstream Target Gene Expression: After treatment, isolate RNA from the cells and perform quantitative PCR (qPCR) to measure the expression of glucocorticoid-responsive genes (e.g., phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)).
-
Data Analysis: Determine the cellular IC50 for 11β-HSD1 inhibition. Analyze the dose-dependent changes in the expression of target genes to confirm that the compound modulates the glucocorticoid signaling pathway.
Caption: A streamlined workflow for mechanism of action studies.
Part 4: In Vivo Efficacy and Pharmacodynamics
The final stage of the investigation is to evaluate the compound's efficacy and mechanism of action in a living organism. This provides the most physiologically relevant data.[8][9]
Animal Model of Metabolic Disease
To assess the therapeutic potential of the compound, an appropriate animal model is required. For an 11β-HSD1 inhibitor, a diet-induced obesity mouse model is a suitable choice.[10]
Protocol: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
-
Model Induction: Induce obesity and insulin resistance in mice by feeding them a high-fat diet for several weeks.
-
Compound Administration: Administer this compound to the mice at various doses via an appropriate route (e.g., oral gavage). A vehicle control group should be included.
-
Pharmacokinetic Analysis: At various time points after administration, collect blood samples to determine the compound's concentration in the plasma.[9]
-
Pharmacodynamic Assessment: Measure key metabolic parameters such as blood glucose levels, insulin levels, and body weight throughout the study.
-
Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) to measure the expression of glucocorticoid-responsive genes and assess other relevant biomarkers.
-
Data Analysis: Evaluate the dose-dependent effects of the compound on the measured metabolic parameters. A significant improvement in glucose tolerance and a reduction in the expression of gluconeogenic genes in the liver would support the proposed mechanism of action.
Caption: Hypothesized mechanism of action via 11β-HSD1 inhibition.
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Application Notes and Protocols for the Evaluation of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone in Neurodegenerative Disease Drug Discovery
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline and motor impairments.[1] The pathological hallmarks of these diseases are complex and multifaceted, involving the aggregation of misfolded proteins (such as amyloid-beta and tau in AD, and alpha-synuclein in PD), chronic neuroinflammation, excessive oxidative stress, and mitochondrial dysfunction.[2][3][4] Despite extensive research, therapeutic options that can halt or reverse the progression of these devastating diseases remain elusive, highlighting the urgent need for novel drug discovery efforts.[5]
Pyrazine and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[6][7][8] The pyrazine scaffold is a key component in several clinically used drugs.[8] This document provides a detailed guide for researchers and drug development professionals on the evaluation of a novel pyrazine derivative, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone , as a potential therapeutic agent for neurodegenerative diseases. While direct studies on this specific molecule are nascent, its structural motifs suggest a plausible role in mitigating key pathological pathways such as neuroinflammation and oxidative stress.[9] These application notes and protocols outline a comprehensive, multi-tiered strategy for its preclinical evaluation, from initial in vitro screening to mechanistic elucidation and in vivo validation.
Part 1: Initial In Vitro Screening for Neuroprotective Effects
The first step in evaluating a novel compound is to assess its general neuroprotective and cytotoxic properties in relevant cell-based models. This initial screening phase helps to establish a safe therapeutic window and provides the first indication of potential efficacy.
Rationale and Experimental Design
The primary objective is to determine if this compound can protect neuronal cells from common stressors implicated in neurodegeneration and to identify its non-toxic concentration range. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used for this purpose as they can be differentiated into a more neuron-like phenotype and are amenable to high-throughput screening.[10][11]
A typical experimental workflow would involve pre-treating the cells with a range of concentrations of the compound, followed by exposure to a neurotoxic insult.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects of the test compound.
Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β₁₋₄₂)[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Cell culture medium
Procedure:
-
Compound Pre-treatment: Remove the culture medium from the cells and add fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only). Incubate for 2 hours.
-
Induction of Neurotoxicity: Add the chosen neurotoxin to the wells (except for the untreated control wells). Incubate for 24 hours.[12]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
| Treatment Group | Compound Conc. (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control (No Toxin) | 0 | 1.25 ± 0.08 | 100 |
| Toxin Only | 0 | 0.60 ± 0.05 | 48 |
| Toxin + Compound | 1 | 0.72 ± 0.06 | 58 |
| Toxin + Compound | 10 | 0.95 ± 0.07 | 76 |
| Toxin + Compound | 25 | 1.10 ± 0.09 | 88 |
| Compound Only | 25 | 1.23 ± 0.07 | 98 |
Table 1: Hypothetical Data from an MTT Neuroprotection Assay. Data are presented as mean ± SD. The results suggest a dose-dependent neuroprotective effect of the compound against the induced toxicity, with no inherent cytotoxicity at 25 µM.
Part 2: Mechanistic Elucidation
Following the confirmation of neuroprotective activity, the next crucial phase is to investigate the underlying mechanism of action. Based on the known activities of pyrazine derivatives, we will focus on three key areas: oxidative stress, neuroinflammation, and mitochondrial dysfunction.[3][6]
Assessment of Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[13][14]
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.[15]
Materials:
-
Differentiated SH-SY5Y cells
-
Test compound
-
H₂O₂ (as a positive control for ROS induction)
-
DCFH-DA (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Culture and treat cells with the test compound and/or H₂O₂ as described in the MTT protocol.
-
After treatment, wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence of treated groups to the control group. A reduction in fluorescence in the compound-treated group (relative to the toxin-only group) indicates antioxidant activity.
Evaluation of Anti-Neuroinflammatory Effects
Chronic activation of microglia, the resident immune cells of the brain, contributes to a pro-inflammatory environment that is toxic to neurons.[16] Lipopolysaccharide (LPS) is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[16]
Signaling Pathway: NF-κB Mediated Neuroinflammation
Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway by the test compound.
This protocol uses the Griess assay to measure nitrite, a stable breakdown product of nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) during inflammation.
Materials:
-
HMC3 or BV-2 microglial cell line
-
Test compound
-
LPS (100 ng/mL)
-
Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve solutions
Procedure:
-
Seed microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate with LPS for 24 hours to induce an inflammatory response.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample, incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Component B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using the sodium nitrite standard curve. A decrease in nitrite levels indicates an anti-inflammatory effect.
Investigation of Mitochondrial Function
Mitochondrial dysfunction is a central feature of neurodegeneration, leading to energy failure and increased oxidative stress.[17][18][19]
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction. The JC-1 dye is a ratiometric probe that can be used to measure ΔΨm.[20]
Materials:
-
Differentiated SH-SY5Y cells
-
Test compound
-
CCCP (a mitochondrial uncoupler, as a positive control)
-
JC-1 dye
-
Fluorescence microplate reader or microscope
Procedure:
-
Treat cells with the test compound and a neurotoxin (e.g., MPP⁺ for Parkinson's models) as previously described.
-
After treatment, incubate the cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in depolarized mitochondria).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization. A protective compound would be expected to maintain a higher red/green ratio compared to the toxin-only group.
Part 3: Preclinical Evaluation in Animal Models
Promising results from in vitro studies must be validated in in vivo animal models that recapitulate key aspects of human neurodegenerative diseases.[21][22]
Choice of Animal Model
The selection of an appropriate animal model is critical and depends on the therapeutic hypothesis.
-
For Alzheimer's Disease: Transgenic mouse models like the 3xTg-AD (expressing mutant APP, PSEN1, and tau) or 5XFAD are commonly used.[5][21] These models develop age-dependent amyloid plaques, neurofibrillary tangles, and cognitive deficits.[2]
-
For Parkinson's Disease: Neurotoxin-based models, such as MPTP-induced mice, are used to model the acute loss of dopaminergic neurons.
-
For Neuroinflammation: The LPS-induced systemic inflammation model in mice can be used to assess the compound's ability to mitigate neuroinflammatory responses in vivo.[23]
Experimental Design and Key Outcome Measures
A typical preclinical study would involve chronic administration of this compound to the chosen animal model, followed by behavioral testing and post-mortem brain tissue analysis.
| Phase | Action | Key Readouts |
| Dosing | Chronic administration (e.g., oral gavage, intraperitoneal injection) of the compound vs. vehicle. | Pharmacokinetics, tolerability, body weight. |
| Behavioral Testing | Assess cognitive function (e.g., Morris Water Maze for AD models) or motor function (e.g., Rotarod test for PD models). | Memory and learning performance, motor coordination.[2] |
| Post-mortem Analysis | Brain tissue is collected for histological and biochemical analysis. | Amyloid plaque/tau tangle load (immunohistochemistry), microglial activation (Iba1 staining), neuronal loss (Nissl staining), levels of inflammatory cytokines (ELISA), and oxidative stress markers.[5][24] |
Table 2: General Framework for an In Vivo Efficacy Study.
In Vivo Study Workflow
Caption: A streamlined workflow for preclinical evaluation in an animal model of neurodegeneration.
Conclusion
The evaluation of This compound for neurodegenerative diseases requires a systematic and multi-faceted approach. The protocols and application notes provided herein offer a comprehensive framework to assess its neuroprotective potential, elucidate its mechanism of action, and validate its efficacy in preclinical models. By focusing on key pathological pillars—oxidative stress, neuroinflammation, and mitochondrial health—researchers can build a robust data package to support the continued development of this, and similar, pyrazine-based compounds as novel therapeutics for Alzheimer's, Parkinson's, and related disorders.
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Application Notes and Protocols for the Evaluation of Pyrazine Derivatives as Antimicrobial and Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, necessitating the urgent discovery of new chemical entities with potent and novel mechanisms of action. In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among them, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a "privileged structure" frequently found in clinically approved drugs and biologically active molecules.[1][2][3] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial and antifungal properties.[1][3] This guide provides an in-depth overview of the applications of pyrazine derivatives as antimicrobial agents, detailing their mechanisms of action and providing robust protocols for their systematic evaluation.
Classes and Mechanisms of Antimicrobial Pyrazine Derivatives
The versatility of the pyrazine ring allows for extensive chemical modification, leading to diverse classes of derivatives with significant antimicrobial potential. These include pyrazine-carboxamides, triazolo-pyrazines, and chalcone analogs, among others.[4][5][6] Their activity spans a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[4][7]
While the precise mechanisms are varied and often compound-specific, several key modes of action have been proposed and investigated:
-
Inhibition of Essential Enzymes: A prominent mechanism involves the targeted inhibition of microbial enzymes crucial for survival. For instance, molecular docking studies suggest that some pyrazine derivatives act by inhibiting GlcN-6-P synthase, an enzyme vital for the biosynthesis of the bacterial cell wall.[7][8] The well-known anti-tubercular drug Pyrazinamide, a pyrazine derivative, is a prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[7]
-
Cell Membrane Disruption: Certain pyrazine derivatives, particularly those fused with other heterocyclic systems like 1,2,4-triazoles, are believed to exert their antibacterial effects by compromising the structural integrity of the bacterial cell membrane.[4] Metal complexes incorporating pyrazine-functionalized ligands have also been shown to cause drastic damage to the bacterial cell wall, leading to increased membrane permeability.[9]
-
DNA Gyrase and Topoisomerase IV Inhibition: Some triazolo[4,3-a]pyrazine derivatives have been suggested to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation.[4]
Diagram 1: Proposed Mechanism of Action
The following diagram illustrates a potential mechanism where a pyrazine derivative inhibits a key bacterial enzyme, leading to cell death.
Caption: A streamlined workflow for screening pyrazine derivatives.
Data Summary: Antimicrobial Activity of Representative Pyrazine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of pyrazine derivatives against various microorganisms as reported in the literature. This data provides a comparative overview of their potency.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | [4] |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | [4] |
| Pyrazine-2-carboxylic acid derivative (P4) | S. aureus | 6.25 | [7] |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [7] |
| Pyrazine-2-carboxylic acid derivative (P9) | Pseudomonas aeruginosa | 25 | [7] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 3.13 | [6] |
| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [6] |
| Pyrazine Carboxamide (Compound 5d) | Extensively drug-resistant Salmonella Typhi | 6.25 | [10] |
Note: MIC values can vary based on the specific derivative, microbial strain, and testing methodology.
Conclusion and Future Perspectives
Pyrazine derivatives represent a highly promising and versatile scaffold for the development of new antimicrobial and antifungal agents. [1][11]Their documented activity against a wide range of pathogens, including multi-drug resistant strains, underscores their therapeutic potential. [4][7]The synthetic tractability of the pyrazine core allows for fine-tuning of structure-activity relationships to optimize potency and reduce toxicity. Future research should focus on elucidating novel mechanisms of action to overcome existing resistance pathways, exploring synergistic combinations with existing antibiotics, and advancing lead compounds through preclinical and clinical development. The protocols and data presented herein provide a foundational framework for researchers to systematically explore this important class of molecules in the fight against infectious diseases.
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Synthesis and Antibacterial Activity of Novel Pyridine and Pyrazine Derivatives Obtained from Amidoximes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). PubMed. Retrieved January 17, 2026, from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved January 17, 2026, from [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. (2024). Moroccan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antifungal Activity of Some Imidazo, Pyrazino and V-Triazoloquinoxalines. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for In-Vivo Evaluation of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction: Rationale for the In-Vivo Assessment of a Novel Pyrazine Derivative
The compound 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is a novel small molecule featuring a pyrazine ring linked to a trifluoromethylphenyl ketone moiety. The pyrazine heterocycle is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[1][2][3][4] The incorporation of a trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making it a valuable functional group in drug design.[5] Consequently, this molecule represents a promising candidate for therapeutic development.
The primary objective of the in-vivo studies outlined in this document is to characterize the pharmacokinetic profile, assess the safety and tolerability, and explore the potential therapeutic efficacy of this compound in relevant animal models. These protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the initial preclinical evaluation of this compound.
Part 1: Preclinical In-Vivo Study Design and Considerations
A robust in-vivo study design is paramount for obtaining meaningful and reproducible data. The following considerations should be addressed before initiating any animal experiments.
Animal Model Selection
The choice of animal model is critical and should be guided by the scientific question being addressed. For initial pharmacokinetic and toxicity studies, rodents such as mice and rats are commonly used due to their well-characterized physiology, ease of handling, and cost-effectiveness.[6]
-
Mice: Strains such as C57BL/6 or BALB/c are often used for initial tolerability and efficacy studies. For pharmacokinetic studies, outbred stocks like CD-1 can provide more generalizable data.[6]
-
Rats: Sprague-Dawley or Wistar rats are frequently employed for pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.[6]
The selection of the appropriate strain for efficacy studies will depend on the specific disease model being investigated.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results (the "3Rs" principle: Replacement, Reduction, and Refinement).
Formulation and Dosing
The compound must be formulated in a vehicle that is safe for administration to the animals and allows for consistent and accurate dosing. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability). Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as Tween 80 or DMSO. The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the intended clinical application and the compound's properties.
Part 2: Pharmacokinetic (PK) Profiling in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[7][8] This information is crucial for determining the dosing regimen for subsequent efficacy and toxicology studies.
Experimental Protocol: Single-Dose PK Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study in Sprague-Dawley rats.[9][10]
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least 7 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer the compound intravenously via the tail vein at a dose of 2 mg/kg.
-
Oral (PO) Group (n=3): Administer the compound orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters to be determined from the study.
| Parameter | Description | IV Administration | Oral Administration |
| Cmax | Maximum plasma concentration | X | X |
| Tmax | Time to reach Cmax | X | |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | X | X |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | X | X |
| t1/2 | Elimination half-life | X | X |
| CL | Clearance | X | |
| Vd | Volume of distribution | X | |
| F (%) | Bioavailability | X |
Experimental Workflow Diagram
Caption: Workflow for a typical rodent pharmacokinetic study.
Part 3: Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound.[11][12] This information is crucial for establishing a safe dose range for subsequent studies.
Experimental Protocol: Acute Toxicity Study in Mice
This protocol describes a single-dose acute toxicity study in CD-1 mice.[11]
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
CD-1 mice (male and female, 6-8 weeks old)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least 7 days before the experiment.
-
Dose Selection: Based on in-vitro cytotoxicity data or in-silico predictions, select a range of doses (e.g., 50, 100, 200, 500, 1000 mg/kg).
-
Dosing:
-
Assign mice to dose groups (n=3 per sex per group) and a vehicle control group.
-
Administer a single dose of the compound or vehicle via the intended route of administration (e.g., oral gavage).
-
-
Clinical Observations: Observe the animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Signs to monitor include changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Body Weight: Record the body weight of each animal before dosing and on days 1, 3, 7, and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any abnormalities in the major organs.
-
Data Analysis: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.
Data Presentation: Acute Toxicity Endpoints
| Endpoint | Description |
| Mortality | Number of deaths in each dose group. |
| Clinical Signs | Type, severity, and duration of any observed signs of toxicity. |
| Body Weight Changes | Percent change in body weight over the 14-day observation period. |
| Gross Necropsy Findings | Macroscopic abnormalities observed in the organs at necropsy. |
Part 4: Hypothetical Pharmacodynamic (PD) / Efficacy Study: Anti-inflammatory Model
Given that many pyrazine derivatives exhibit anti-inflammatory properties, a plausible therapeutic application for this compound is in the treatment of inflammatory diseases.[1][4] This section outlines a hypothetical efficacy study in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.
Experimental Protocol: LPS-Induced Inflammation in Mice
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
BALB/c mice (male, 8-10 weeks old)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days.
-
Group Assignment: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle control
-
LPS + Vehicle
-
LPS + Compound (e.g., 10, 30, 100 mg/kg, PO)
-
LPS + Dexamethasone (e.g., 1 mg/kg, PO)
-
-
Dosing: Administer the compound or vehicle orally 1 hour before the LPS challenge.
-
LPS Challenge: Administer LPS (1 mg/kg) intraperitoneally.
-
Blood Collection: Collect blood via cardiac puncture 2 hours after LPS administration.
-
Cytokine Analysis: Prepare serum and measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 using ELISA.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Hypothetical Signaling Pathway
The anti-inflammatory effects of the compound could be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). PubMed.
- Preclinical Toxicology Testing and Toxicity Profiles. (n.d.). Pharma Models.
- Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). University of Arizona Cancer Center.
- Animal Models in Toxicologic Research: Rodents. (2023). Clinical Tree.
- Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? (2019). PMC.
- Animal models for toxicological screening and drug development. (n.d.). ResearchGate.
- Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. (n.d.). PubMed Central.
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (n.d.). PMC.
- Rodent Pharmacokinetics. (n.d.). WuXi AppTec.
- Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). University of Michigan.
- Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone. (n.d.). PubMed.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). NIH.
- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.). PMC.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Answering the user's request.
Prepared by the Applications Science Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. Our goal is to provide not just protocols, but the underlying chemical logic to empower users to troubleshoot and optimize their experiments effectively. This document addresses common challenges from reaction initiation to final product purification, ensuring a higher probability of success.
Section 1: Core Synthetic Strategy & Recommended Protocol
The synthesis of pyrazinyl ketones, such as the target molecule, is most reliably achieved through the acylation of a metalated alkylpyrazine. The core principle involves the deprotonation of the relatively acidic methyl group of 2-methylpyrazine using a strong base to form a nucleophilic anion. This anion is then reacted with a suitable electrophilic acylating agent, such as an ester or acid chloride derived from 4-(trifluoromethyl)benzoic acid.
The choice of base and acylating agent is critical. While highly reactive organolithium reagents can be used, they sometimes lead to complex mixtures and tar formation[1]. A more robust and high-yielding approach utilizes sodium amide (NaNH₂) in liquid ammonia, which cleanly generates the pyrazinyl anion for subsequent acylation with an ester like methyl 4-(trifluoromethyl)benzoate. This method has been shown to produce analogous phenacylpyrazines in excellent yields (>90%)[1].
Visualized Reaction Workflow
Caption: Key steps in the acylation of 2-methylpyrazine.
Optimized Experimental Protocol
This protocol is adapted from the high-yield synthesis of analogous phenacylpyrazines[1].
Reagents & Molar Ratios:
-
2-Methylpyrazine (2.0 eq.)
-
Sodium Amide (NaNH₂) (2.0 eq.)
-
Methyl 4-(trifluoromethyl)benzoate (1.0 eq.)
-
Liquid Ammonia (solvent)
-
Anhydrous Diethyl Ether (co-solvent/extraction)
-
Ammonium Chloride (for quenching)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
-
Anion Formation: Condense approximately 200 mL of ammonia into the flask at -78 °C. Add a small crystal of ferric nitrate as a catalyst, followed by the portion-wise addition of clean sodium metal until a persistent blue color indicates the formation of NaNH₂ is complete (or use commercial NaNH₂ directly). Add 2.0 equivalents of 2-methylpyrazine dissolved in a minimal amount of anhydrous diethyl ether. Stir the resulting solution for 2 hours to ensure complete formation of the sodium pyrazinylmethanide anion.
-
Acylation: Dissolve 1.0 equivalent of methyl 4-(trifluoromethyl)benzoate in anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the ammonia to evaporate overnight under a steady stream of inert gas.
-
Quench & Workup: To the remaining slurry, cautiously add saturated aqueous ammonium chloride solution to quench any unreacted base. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Category: Low or No Product Yield
Q1: My reaction failed to initiate, and I recovered only starting materials. What went wrong?
A: This is almost always due to issues with the formation of the crucial pyrazinyl anion.
-
Causality—Moisture: Organometallic reagents, including sodium pyrazinylmethanide, are extremely reactive towards protic sources like water. Trace moisture in your glassware, solvents, or inert gas will protonate the anion as it forms, preventing it from reacting with the ester. Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled or commercially available anhydrous solvents. Pass your inert gas through a drying tube.
-
Causality—Base Inactivity: The sodium amide may be of poor quality. It can degrade upon exposure to air and moisture. Solution: Use freshly opened, high-purity sodium amide. If preparing it in situ from sodium metal in liquid ammonia, ensure the reaction goes to completion.
-
Causality—Insufficient Reaction Time: The deprotonation of 2-methylpyrazine is not instantaneous. Solution: Allow at least 2 hours for the anion formation step before adding the electrophile, as specified in the protocol[1].
Q2: I see some product, but my yield is consistently low (<50%). How can I improve it?
A: Low yields, when product is present, often point to incomplete reactions, side reactions, or loss during workup.
-
Causality—Stoichiometry: The established literature clearly indicates that a 2:2:1 molar ratio of methylpyrazine:base:ester is required for maximum yield[1]. Using a 1:1 ratio of pyrazine to base will result in a maximum theoretical yield of only 50%, as half the pyrazine acts as a proton source for the intermediate adduct. Solution: Strictly adhere to the 2:2:1 stoichiometry. The second equivalent of the pyrazinyl anion is believed to act as the base in the final deprotonation step.
-
Causality—Side Reactions: If using a more reactive acylating agent like 4-(trifluoromethyl)benzoyl chloride, it can react with the pyrazine nitrogen or lead to multiple acylations. Solution: The use of an ester, like methyl 4-(trifluoromethyl)benzoate, is generally preferred as it is less reactive and leads to cleaner reactions[1].
-
Causality—Workup Losses: The product is a ketone with a basic pyrazine ring. It can adhere to silica gel during chromatography. Solution: When performing column chromatography, consider pre-treating your silica gel by slurrying it in the eluent system containing 1% triethylamine. This neutralizes acidic sites on the silica and improves recovery.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Category: Impurity & Side Product Formation
Q1: My crude reaction mixture is a dark, intractable tar.
A: Tar formation is a known issue, especially when using highly reactive organolithium reagents like phenyllithium with methylpyrazine[1]. It suggests significant decomposition of the starting material or product.
-
Causality—Reagent Choice: Organolithium reagents can sometimes attack the pyrazine ring itself, leading to complex, undesired pathways.
-
Solution: The sodium amide in liquid ammonia method is strongly recommended as it is documented to produce high yields of the desired ketone with minimal tar formation[1]. If you must use an organolithium reagent, ensure very low temperatures (-78 °C) are maintained throughout the addition.
Q2: My NMR shows signals for an alcohol byproduct.
A: The formation of a tertiary alcohol, 1,1-bis(pyrazin-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanol, indicates that your ketone product has reacted with a second equivalent of the pyrazinyl anion.
-
Causality—Reactivity: Ketones are generally more electrophilic than esters. If the pyrazinyl anion concentration is high when the product forms, it can attack the newly formed ketone.
-
Solution: Add the ester electrophile slowly and at a low temperature (-78 °C). This keeps the instantaneous concentration of the ketone product low, minimizing the chance of a second addition. This is a common strategy in ketone synthesis using organometallic reagents to avoid over-addition[2].
Section 3: Data Summary
The following table summarizes conditions for the acylation of methylpyridines and methylpyrazines, which follow analogous reaction mechanisms. The data highlights the effectiveness of the amide/ammonia system.
| Alkyl-Heterocycle | Base (eq.) | Acylating Agent (eq.) | Yield (%) | Reference |
| 2-Methylpyrazine | NaNH₂ (2.0) | Methyl Benzoate (1.0) | 94.6 | Goldberg & Levine, 1957[1] |
| 2-Methylpyrazine | KNH₂ (2.0) | Methyl Benzoate (1.0) | 92.2 | Goldberg & Levine, 1957[1] |
| 2-Methylpyrazine | PhLi (1.0) | Methyl Benzoate (1.0) | 4 (plus tar) | Goldberg & Levine, 1957[1] |
| 2,6-Dimethylpyrazine | NaNH₂ (2.0) | Methyl Benzoate (1.0) | 85 | Gautier et al., 1961[3] |
Section 4: General FAQs
Q1: What is the best method for purifying the final product?
A: Flash column chromatography on silica gel is the most common method. As mentioned, adding ~1% triethylamine to your hexane/ethyl acetate eluent system is highly recommended to prevent streaking and improve recovery. Alternatively, if the product is crystalline, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be effective. For stubborn impurities, forming an acid addition salt (e.g., with HCl or oxalic acid), crystallizing the salt, and then liberating the free base can be a powerful purification technique[4].
Q2: Can this synthesis be scaled up? What are the main challenges?
A: Yes, this reaction can be scaled. The primary challenge is managing the large volumes of liquid ammonia and ensuring efficient heat transfer. At larger scales, the dropwise addition of the ester becomes even more critical to control the reaction exotherm and prevent side reactions. Proper engineering controls for handling large quantities of sodium amide and liquid ammonia are essential for safety.
References
-
Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. ChemBioChem, Wiley-VCH GmbH. [Link]
-
Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate GmbH. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, American Chemical Society. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, MDPI AG. [Link]
-
The Chemistry of Pyrazine and its Derivatives. II. The Acylation of Methylpyrazine. Journal of the American Chemical Society, American Chemical Society. [Link]
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, American Chemical Society. [Link]
-
Chemistry of Pyrazine and Its Derivatives. V. Acylation and Alkylation of 2,6-Dimethylpyrazine and Certain Other Pyrazine Derivatives. The Journal of Organic Chemistry, American Chemical Society. [Link]
-
Computationally-Guided Organometallic Chemistry: Preparation of the Heptacyclic Pyrazine Core of Ritterazine N. Organic Letters, American Chemical Society. [Link]
- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
-
Late-Stage C–H Functionalization of Azines. Chemical Reviews, American Chemical Society. [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, Wiley-VCH GmbH. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, MDPI AG. [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Welcome to the technical support center for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge and practical protocols to ensure the success of your experiments.
Understanding the Molecule: Why Solubility is a Challenge
This compound is a molecule with inherent characteristics that can lead to poor aqueous solubility. The presence of a trifluoromethyl (-CF3) group significantly increases the lipophilicity of the compound.[1][2][3] This property is beneficial for membrane permeability but often detrimental to solubility in aqueous media.[2][3] Additionally, the pyrazine ring, while containing nitrogen atoms that can participate in hydrogen bonding, contributes to the overall aromatic and hydrophobic nature of the molecule.[4][5]
This guide provides a systematic approach to addressing these solubility challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, pH 7.4). What happened?
A1: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. The abrupt change in solvent polarity upon dilution causes the compound to rapidly precipitate. It is crucial to determine the kinetic solubility of your compound in the final buffer system to avoid this.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts or toxicity.[6] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific experimental system.[6]
Q3: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A3: Absolutely. Poor solubility can lead to artificially low and highly variable results. If the compound is not fully dissolved, the actual concentration in solution is unknown and likely much lower than the nominal concentration. This can lead to an underestimation of the compound's potency and unreliable structure-activity relationship (SAR) data.
Q4: How can I determine the aqueous solubility of my compound?
A4: The shake-flask method is a reliable and widely used technique to determine the thermodynamic solubility of a compound.[7][8][9][10] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides: A Step-by-Step Approach
If you are encountering solubility issues, we recommend a systematic approach to identify the optimal solubilization strategy. The following sections provide detailed protocols and the scientific rationale for each method.
Workflow for Troubleshooting Solubility Issues
Caption: A systematic workflow for troubleshooting and optimizing the solubility of this compound.
Co-solvency Approach
The use of a water-miscible organic co-solvent is often the first line of defense against poor aqueous solubility. These solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[11][12][13]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic compounds and is widely used in biological assays.[11][12][13]
-
Ethanol: A less toxic alternative to DMSO, suitable for many applications.
-
Propylene Glycol & Polyethylene Glycol (PEG): Often used in formulation development for in vivo studies.
Data Presentation: Impact of Co-solvents on Solubility (Hypothetical Data)
| Co-solvent | Concentration in Buffer (v/v) | Achievable Concentration of Compound (µM) |
| None | 0% | < 1 |
| DMSO | 0.5% | 10 |
| DMSO | 1% | 25 |
| Ethanol | 1% | 5 |
| Ethanol | 5% | 30 |
Protocol for Co-solvency Method:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution in your aqueous buffer to achieve the desired final concentrations.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system (typically ≤0.5% for cell-based assays).[6]
-
Visually inspect for any precipitation or cloudiness.
-
If precipitation occurs, consider lowering the final compound concentration or exploring other solubilization methods.
pH Adjustment Strategy
The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the aqueous buffer. The pyrazine moiety in this compound contains nitrogen atoms that can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility. The predicted pKa for this compound is around 0.34, suggesting it is a very weak base.[14]
Workflow for pH Adjustment:
Caption: A workflow for utilizing pH adjustment to enhance compound solubility.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess of the solid compound to each buffer.
-
Equilibrate the samples using the shake-flask method (see "Experimental Protocols").
-
Measure the concentration of the dissolved compound in the supernatant of each sample.
-
Plot solubility as a function of pH to determine the optimal pH for your experiments.
Note: Ensure that the chosen pH is compatible with the stability of the compound and the requirements of your biological assay.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like our compound of interest, forming inclusion complexes that have enhanced aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a favorable safety profile.[15][18]
Data Presentation: Effect of HP-β-CD on Solubility (Hypothetical Data)
| HP-β-CD Concentration (w/v) | Achievable Concentration of Compound (µM) |
| 0% | < 1 |
| 1% | 50 |
| 5% | 250 |
| 10% | > 500 |
Protocol for Solubilization with HP-β-CD:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v).
-
Add the solid compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but compound stability should be verified.
-
This stock solution can then be diluted into the final experimental buffer.
Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[19][20][21][22] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[20][22]
Recommended Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Poloxamer 188 (Pluronic® F-68)
-
Cremophor® EL
Protocol for Surfactant-Based Solubilization:
-
Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add the solid compound to the surfactant solution.
-
Mix thoroughly (stirring, vortexing, or sonicating) until a clear solution is obtained.
-
Dilute this stock solution into your final assay medium. Be mindful of the final surfactant concentration to avoid any potential interference with your assay.
Experimental Protocols
Shake-Flask Method for Determining Thermodynamic Solubility
This protocol is adapted from standard methods for solubility determination.[7][8][9][10]
-
Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). PubMed.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Pyrazinamide. (2022). Cayman Chemical.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.
- Non-ionic Surfactant. (n.d.). Alfa Chemistry.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024).
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
- Troubleshooting Elucaine precipit
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC - PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Phenomenex.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. (2019).
- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
- Pyrazinamide | 98-96-4. (2026). ChemicalBook.
- Nonionic vs Anionic Surfactants: Complete Comparison Guide. (n.d.). Esteem Industries.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Non-ionic surfactants. (n.d.). Nouryon.
- Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide. (2025). Benchchem.
- How to choose a non-ionic surfactant. (2013). Techniques de l'Ingénieur.
- Non-Ionic Surfactants in Personal Care Products. (2024). TJCY.
- Pyrazinamide | C5H5N3O | CID 1046. (n.d.). PubChem - NIH.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
- CAS 88283-34-5 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. (n.d.). BOC Sciences.
- Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. (2025).
- Chemical Transformation of Pyrazine Deriv
- Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. (n.d.). NextGenRnD Solution.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- Enhanced Solubilization of Fluoranthene by Hydroxypropyl β-Cyclodextrin Oligomer for Bioremedi
- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025). Bentham Science.
- Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs | Request PDF. (n.d.).
- List of marketed drugs having pyrazine nucleus along with its biological activity. (n.d.).
- Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023).
- 2-PYRAZIN-2-YL-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANONE. (n.d.). ChemicalBook.
- This compound. (n.d.). Mynac.
- Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (n.d.). PubMed.
- 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. (2018). MDPI.
- 2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. (n.d.). Echemi.
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. (n.d.). PubChem.
- 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. (n.d.). PubChem.
Sources
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- 22. Non-Ionic Surfactants in Personal Care Products [tjcy.com]
Technical Support Center: Optimizing the Synthesis of Trifluoromethylphenyl Ketones
Welcome to the technical support center for the synthesis of trifluoromethylphenyl ketones (TFMKs). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. TFMKs are crucial building blocks in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the trifluoromethyl group.[1] However, their synthesis is not without challenges.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind the troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding reaction planning and setup.
Q1: What is the most common and reliable method for synthesizing aryl TFMKs on a lab scale?
A1: The Friedel-Crafts acylation of an aromatic compound with a trifluoroacetylating agent is the most prevalent and direct method.[2] Typically, trifluoroacetic anhydride (TFAA) is used in conjunction with a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] An alternative, often milder approach involves using trifluoroacetic acid, which can be activated by TFAA.[2][4] For substrates incompatible with strong Lewis acids, methods involving the nucleophilic trifluoromethylation of esters or other carbonyl precursors using reagents like the Ruppert-Prakash reagent (TMSCF₃) or fluoroform (HCF₃) are excellent alternatives.[5][6]
Q2: My aromatic starting material is electron-deficient. Will a standard Friedel-Crafts acylation work?
A2: No, this is a critical limitation of the Friedel-Crafts acylation. Aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR, -SO₃H) are poor nucleophiles and generally fail to react under standard Friedel-Crafts conditions.[3] The Lewis acid catalyst will preferentially coordinate with the deactivating group rather than the acylating agent. For such substrates, you must consider a different synthetic strategy, such as a cross-coupling reaction or nucleophilic aromatic substitution (SNAr), if applicable.
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and depends on the specific method.
-
For Friedel-Crafts Acylations: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common as they are inert to the reaction conditions and effectively solvate the intermediates. Nitrobenzene can also be used, particularly for less reactive aromatics, but poses purification challenges. Avoid coordinating solvents (e.g., ethers, acetone) as they will bind to the Lewis acid catalyst and inhibit the reaction.
-
For Nucleophilic Trifluoromethylations: Aprotic polar solvents like tetrahydrofuran (THF), diethyl ether, or glymes are typically preferred.[5][7] These solvents effectively solvate the trifluoromethyl anion and any associated counter-ions without quenching the nucleophile.
Q4: What are the primary safety concerns when working with trifluoroacetic anhydride (TFAA)?
A4: TFAA is highly corrosive, volatile, and reacts violently with water and other protic sources, releasing corrosive trifluoroacetic acid and heat. Always handle TFAA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dry. For quenching the reaction, add the reaction mixture slowly to a cooled, stirred base solution (e.g., saturated sodium bicarbonate) to manage the exothermic reaction and neutralize the acidic byproducts.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've run my Friedel-Crafts reaction, but my TLC/GC-MS analysis shows only starting material. What went wrong?
A: This is a common issue that can usually be traced back to one of four key areas: catalyst activity, reagent quality, temperature, or substrate reactivity.
Possible Causes & Solutions:
-
Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas). Ensure your reaction vessel and solvents are perfectly dry.
-
-
Insufficiently Reactive Aromatic Substrate: As mentioned in the FAQ, deactivated aromatic rings will not work. Even moderately deactivated rings may require more forcing conditions.
-
Solution: Increase the reaction temperature or use a stronger Lewis acid system. For valuable or sensitive substrates, it is often better to switch to an alternative synthetic route, such as a palladium-catalyzed cross-coupling of an aryl boronic acid with a trifluoroacetamide derivative.[8]
-
-
Poor Quality Trifluoroacetic Anhydride (TFAA): TFAA can also hydrolyze over time to trifluoroacetic acid. While TFA can participate in the reaction, the kinetics are different and may require different conditions.
-
Solution: Use a fresh bottle of TFAA. If you suspect hydrolysis, you can test a small aliquot by carefully adding it to water; pure TFAA will react vigorously.
-
-
Incorrect Reaction Temperature: Friedel-Crafts acylations often require an initial cooling period (e.g., 0 °C) during the addition of reagents to control the initial exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
Solution: Monitor the reaction by TLC or GC-MS at different time points and temperatures. A common mistake is not allowing the reaction to warm sufficiently after the initial addition.
-
Issue 2: Formation of Multiple Products & Impurities
Q: My reaction produced the desired ketone, but it's contaminated with several side products that are difficult to separate. What are they and how can I avoid them?
A: Side product formation often points to issues with regioselectivity or over-acylation. The powerful electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring, making polyacylation less common than polyalkylation, but other issues can arise.[3]
Possible Causes & Solutions:
-
Isomer Formation (Regioselectivity): If your aromatic starting material has existing substituents, the trifluoroacetyl group will be directed to the ortho, meta, or para position based on the electronic and steric nature of those substituents. If the directing effects are not strongly biased to one position, a mixture of isomers can result.
-
Solution: Carefully analyze the directing effects of your substituents. If a mixture is unavoidable under Friedel-Crafts conditions, you may need to employ a blocking group strategy or switch to a more regioselective synthesis, like a directed ortho-metalation followed by reaction with a trifluoroacetylating agent.
-
-
Substrate Degradation: Highly activated aromatic rings (e.g., phenols, anilines) can be degraded or polymerized by strong Lewis acids.
-
Solution: For these substrates, use milder conditions. For phenols, protecting the hydroxyl group as an ether is often effective. For anilines, the basic nitrogen will complex with the Lewis acid, deactivating the ring.[3] Protection of the amine as an amide is a common and effective strategy.
-
-
Impure Starting Materials: The impurity profile of your final product can only be as good as your starting materials.
-
Solution: Purify your aromatic starting material by distillation, recrystallization, or column chromatography before starting the reaction. Verify purity by NMR or GC-MS.
-
Section 3: Experimental Protocols & Data
Protocol 1: Standard Friedel-Crafts Synthesis of 4-Methoxy-1-(2,2,2-trifluoroacetyl)benzene
This protocol describes a standard, reliable procedure for the acylation of an activated aromatic ring.
Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via cannula, sufficient to create a stirrable slurry.
-
Cooling: Cool the slurry to 0 °C in an ice-water bath.
-
Reagent Addition: Add anisole (1.0 equivalent) to the dropping funnel, followed by trifluoroacetic anhydride (TFAA, 1.1 equivalents).
-
Reaction: Add the anisole/TFAA mixture dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Table 1: Optimization of Reaction Parameters
The following table summarizes typical outcomes when optimizing a Friedel-Crafts acylation.
| Parameter | Condition A | Condition B | Condition C | Outcome/Comment |
| Lewis Acid | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | TFAA (solvent) | AlCl₃ is generally the most effective. FeCl₃ is milder but may result in lower yields. Using TFAA as both reagent and catalyst/solvent requires higher temperatures.[4][9] |
| Temperature | 0 °C to RT | RT only | 50 °C | Initial cooling is crucial to control the exotherm and prevent side reactions. Heating may be required for less reactive substrates. |
| Solvent | DCM | DCE | Nitrobenzene | DCM and DCE are standard. Nitrobenzene can improve yields for deactivated systems but complicates purification. |
| Equivalents of TFAA | 1.1 eq | 1.5 eq | 2.0 eq | A slight excess (1.1-1.2 eq) is usually sufficient. A large excess offers no benefit and increases cost and quench difficulty. |
Section 4: Visualizing the Workflow
A logical workflow is essential for diagnosing issues in synthesis. The following diagram outlines a troubleshooting decision tree for a low-yield reaction.
Caption: Troubleshooting workflow for low product yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 419–427. Available at: [Link]
-
Lu, C., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(17), 5146-5150. Available at: [Link]
-
Gant, T. G. (2024). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(1), e202501613. Available at: [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 419-427. Available at: [Link]
-
Liang, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 419-427. Available at: [Link]
-
Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 107(10), e202400125. Available at: [Link]
-
Kim, H., et al. (2026). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. Available at: [Link]
-
Song, Z., et al. (2007). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of Organic Chemistry, 72(25), 9622-9629. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Google Patents. (2017). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Peng, H., et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380. Available at: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
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- 3. science-revision.co.uk [science-revision.co.uk]
- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 9. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
Technical Support Center: Troubleshooting Kinase Assays with Novel Small Molecule Inhibitors
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing and troubleshooting biochemical assays for novel kinase inhibitors presents unique challenges. This guide is structured to address common and complex issues encountered in the lab, providing not just solutions but the underlying scientific rationale to empower your research.
Section 1: Foundational Assay Setup & Validation
Q: My assay has a low signal-to-background ratio and a poor Z' factor. Where do I start?
A: A low signal-to-background (S/B) ratio and a Z' factor below 0.5 indicate that the assay window is too narrow to distinguish true hits from noise.[1][2] This is a critical issue that must be resolved before proceeding.
Your first step is to systematically evaluate the core components of your assay. A Z' factor is a statistical measure of assay quality that incorporates both the mean and standard deviation of your positive and negative controls.[3][4] An ideal Z' is between 0.5 and 1.0, signifying a large separation between controls and low data variability.[1][5]
Troubleshooting Strategy:
-
Confirm Enzyme Activity: Ensure your kinase is active. Run a time course and enzyme titration experiment to find the optimal enzyme concentration and reaction time that yield a linear reaction rate. Excessively high enzyme concentrations can lead to rapid substrate depletion and non-linear kinetics.[6]
-
Optimize Substrate and ATP Concentrations: The concentrations of both the substrate (peptide or protein) and the co-factor ATP are crucial.[7] Assays are often performed with the ATP concentration near its Michaelis constant (Kₘ), which provides a good balance for detecting ATP-competitive inhibitors.[8][9] If the substrate concentration is too low, the signal may be weak.
-
Evaluate Reagent Quality: Ensure all reagents, including buffers, substrates, and detection antibodies, are not degraded. Use fresh preparations where possible.
-
Check for Assay Interference: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching or enhancement in optical assays, or inhibition of the luciferase enzyme in ATP-depletion assays).[7][10] Run controls containing your inhibitor without the kinase to check for such artifacts.[6]
Data Summary: Z' Factor Interpretation
| Z' Factor Value | Assay Quality | Suitability for Screening |
| > 0.5 | Excellent | Suitable for high-throughput screening (HTS).[1][5] |
| 0 to 0.5 | Marginal | May be acceptable, but optimization is needed.[5] |
| < 0 | Unacceptable | The assay is not usable for screening.[5] |
View Diagram: Troubleshooting Low Z' Factor (Click to expand)
Section 2: Troubleshooting Inhibitor-Specific Artifacts
Novel small molecules can introduce a host of unique problems that are not inherent to the assay system itself. Identifying these compound-specific artifacts is crucial for validating true hits.
Q: My inhibitor shows potent activity, but the results are not reproducible. What could be the cause?
A: Reproducibility issues with a potent hit often point to compound instability, insolubility, or non-specific inhibition mechanisms like aggregation.
-
Compound Solubility and Precipitation: This is one of the most common culprits.[11] A compound that precipitates out of the assay buffer will have a much lower effective concentration than intended.[11][12]
-
Causality: Many organic small molecules have poor aqueous solubility. While they may be soluble in a 100% DMSO stock, they can crash out when diluted into the aqueous assay buffer.[13] This can happen immediately or over the course of the incubation.
-
Validation Protocol: Perform a simple solubility test. Prepare the inhibitor at its highest testing concentration in the final assay buffer. Let it incubate under the exact assay conditions (time, temperature) and then visually inspect for precipitate against a dark background.[11] Centrifuging the solution and analyzing the supernatant for compound concentration via LC-MS provides a more quantitative measure.
-
-
Compound Aggregation: Some compounds form colloidal aggregates in solution that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[6]
-
Causality: This is a mechanism of action that is independent of the kinase's active site. A key hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.
-
Validation Protocol: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the inhibitor's potency is significantly reduced, aggregation is the likely cause.[6]
-
-
Time-Dependent Inhibition: The potency of some inhibitors changes with the pre-incubation time, which can lead to variability if incubation times are not strictly controlled.[14]
-
Causality: This can be due to slow-binding kinetics or covalent modification of the enzyme. An inhibitor's IC50 may shift to a lower value with longer pre-incubation times.[14][15]
-
Validation Protocol: Perform the IC50 determination with different pre-incubation times (e.g., 15 min, 60 min, 120 min) of the enzyme and inhibitor before adding ATP to start the reaction. A significant shift in IC50 values indicates time-dependent inhibition that requires further characterization.[14]
-
Q: My inhibitor is active in the biochemical assay but shows no effect in cell-based assays. Why?
A: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery and points to several key factors that differentiate the two systems.[16][17]
-
High Cellular ATP Concentration: This is the most frequent reason for potency shifts, especially for ATP-competitive inhibitors.[18]
-
Causality: Biochemical assays are often run at ATP concentrations near the Kₘ of the kinase (typically in the low µM range) to maximize sensitivity.[9][19] However, intracellular ATP concentrations are much higher, typically 1-10 mM.[18][20] An ATP-competitive inhibitor must compete with a vastly larger pool of ATP in a cell, leading to a much higher apparent IC50.[19]
-
Validation Step: If possible, re-run your biochemical assay with a high (1-5 mM) ATP concentration. This will provide a more physiologically relevant IC50 value and a better prediction of cellular efficacy.[9][20]
-
-
Cell Permeability and Efflux: The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively pumped out by efflux transporters.
-
Validation Step: Direct measurement of intracellular compound concentration using LC-MS/MS is the gold standard. Alternatively, cellular thermal shift assays (CETSA) can confirm target engagement within intact cells.[11]
-
-
Compound Metabolism/Degradation: The compound may be rapidly metabolized or degraded by cellular enzymes.[11]
View Diagram: Workflow for Validating a Kinase Inhibitor Hit (Click to expand)
Section 3: Data Analysis & Interpretation
Q: My dose-response curve doesn't fit a standard sigmoidal model. What does this mean?
A: An atypical dose-response curve can be highly informative, often pointing to complex inhibition mechanisms, assay artifacts, or compound properties.
-
Shallow or Biphasic Curve: This can suggest multiple binding sites with different affinities, off-target effects at higher concentrations, or negative cooperativity.
-
Incomplete Inhibition (High Bottom Plateau): If the curve plateaus at >0% activity, it may indicate that the inhibition is not complete, which could be due to an allosteric mechanism, or that the compound has reached its solubility limit in the assay.
-
"Bell-Shaped" Curve: Activity is inhibited at moderate concentrations but returns at higher concentrations. This is often a strong indicator of compound-induced artifacts like aggregation or interference with the detection system at high concentrations.
When you encounter a non-standard curve, do not force a fit. Instead, use it as a diagnostic tool. Investigate potential artifacts (solubility, aggregation) and consider if a different binding model is more appropriate for your inhibitor.
Q: How do I properly determine and compare inhibitor potency using IC50 values?
A: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[21] It is a measure of potency, not affinity.
To compare inhibitors, IC50 values must be determined under identical conditions (enzyme lot, substrate and ATP concentrations, buffer, temperature, etc.).[8]
However, the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[9][16] A more universal value is the inhibition constant (Kᵢ) , which represents the intrinsic affinity of the inhibitor for the kinase.[21] The Kᵢ can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors:[19][21]
Kᵢ = IC50 / (1 + [S]/Kₘ)
Where [S] is the concentration of the substrate (ATP in this case) and Kₘ is its Michaelis constant. This conversion allows for more accurate comparison of inhibitor affinities across different studies and conditions.[21]
Experimental Protocols
Protocol: Standard IC50 Determination for an ATP-Competitive Inhibitor
This protocol outlines a typical workflow for determining the IC50 value of a novel small molecule inhibitor.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Enzyme Stock: Dilute the kinase enzyme to a 2X working concentration in kinase buffer.
- Substrate/ATP Mix: Prepare a 2X working solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the predetermined Kₘ for the kinase.
- Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in 100% DMSO. Then, create a 2X final concentration working dilution series in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.[11]
2. Assay Procedure (96-well plate format):
- Add 25 µL of the 2X inhibitor dilutions to the appropriate wells of the microplate. For controls, add 25 µL of buffer with the same percentage of DMSO.
- Controls:
- Positive Control (100% activity): 25 µL buffer with DMSO (no inhibitor).
- Negative Control (0% activity): 25 µL of a known potent inhibitor or buffer without enzyme.
- To initiate the reaction with the inhibitor, add 25 µL of the 2X enzyme stock to all wells. Mix gently.
- Pre-incubate the plate for a defined period (e.g., 30 minutes) at the desired temperature (e.g., 30°C).
- Start the kinase reaction by adding 50 µL of the 2X Substrate/ATP mix to all wells. Mix gently.
- Incubate the plate for the optimal reaction time (determined from initial enzyme kinetics experiments) at the reaction temperature.
- Stop the reaction by adding a stop solution or proceed immediately to the detection step, depending on the assay format (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent).[22]
3. Data Analysis:
- Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
- Normalize the data: Set the average of the positive control wells to 100% activity and the negative control wells to 0% activity.
- Plot the percent inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[23]
References
-
Bajorath, J. (2021). Minimal screening requirements for identifying highly promiscuous kinase inhibitors. Future Medicinal Chemistry. [Link]
-
Bajorath, J. (2021). Minimal screening requirements for identifying highly promiscuous kinase inhibitors. PubMed. [Link]
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Grienke, U., et al. (n.d.). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Publications. [Link]
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Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors? PMC. [Link]
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NCI. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Shin, A. (n.d.). Z-factors. High-throughput Discovery. [Link]
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Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction and Targeted Therapy. [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Indigo Biosciences. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
-
Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]
-
Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs. [Link]
-
Song, Y., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. PMC. [Link]
-
CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. [Link]
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Golicnik, M. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. [Link]
-
edX. (n.d.). IC50 Determination. edX. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
McLaughlin, L. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Harvey, D. (2022). Precipitation Gravimetry. Chemistry LibreTexts. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Technical Support Center: Navigating Off-Target Effects of Pyrazine-Based Compounds in Cell-Based Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of pyrazine-based compounds in cell-based assays. The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically important molecules, particularly kinase inhibitors.[1][2][3] However, its inherent chemical properties can also lead to unintended molecular interactions, confounding experimental results and posing safety risks.[4][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments, interpret your data accurately, and validate your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of pyrazine-based compounds.
Q1: What are off-target effects and why are they a significant concern with pyrazine-based compounds?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target.[7][8] These interactions can lead to unexpected phenotypic changes, toxicity, or a misinterpretation of the compound's mechanism of action.[8] Pyrazine-based compounds, a cornerstone of many therapeutic agents, including a wide array of kinase inhibitors, are not immune to these effects.[1][2] Their heteroaromatic nature allows for a variety of molecular interactions, such as hydrogen bonding and π-stacking, which can contribute to binding promiscuity.[9] For instance, the well-known proteasome inhibitor Bortezomib, which contains a pyrazine ring, has been shown to inhibit serine proteases as an off-target activity, contributing to observed neurotoxicity.[4][5][10]
Q2: How can I computationally predict potential off-target effects of my pyrazine compound before starting my experiments?
A2: In silico prediction is a crucial first step in identifying potential off-target liabilities, saving considerable time and resources.[7][8] Several computational approaches can be employed:
-
Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) and Cross Pharmacology Indices (XPI) compare the chemical structure of your compound to databases of molecules with known biological activities.[7] This can reveal potential off-targets based on the principle that structurally similar molecules often have similar biological functions.
-
Structure-Based (Target-Centric) Approaches: If you have a high-resolution crystal structure of your primary target, you can perform virtual screening against a panel of other proteins to predict potential binding interactions.[7]
-
Machine Learning Models: Various machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), can be trained on large datasets of compound-target interactions to predict the off-target profile of a new molecule.[7]
It is important to remember that these are predictive tools and any identified potential off-targets should be experimentally validated.[7]
Q3: What are the most common off-target liabilities for pyrazine-based kinase inhibitors?
A3: Given that the pyrazine scaffold is prevalent in kinase inhibitors, a primary concern is cross-reactivity with other kinases.[1][2] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[11] This makes achieving high selectivity a significant challenge.[11] Off-target kinase inhibition can lead to a variety of cellular effects, from altered signaling pathways to unexpected toxicity.[12] Therefore, it is essential to profile your pyrazine-based kinase inhibitor against a broad panel of kinases early in the drug discovery process.[11][13]
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems you might encounter during your cell-based assays.
Issue 1: Inconsistent or unexpected cellular phenotype observed.
-
Potential Cause: The observed phenotype may be a result of off-target effects rather than the intended on-target activity.[14]
-
Recommended Solution:
-
Validate with a Structurally Unrelated Inhibitor: Use a compound with a different chemical scaffold that is known to inhibit the same primary target. If this second compound does not reproduce the observed phenotype, it is likely that your pyrazine-based compound is acting through an off-target mechanism.
-
Perform a Dose-Response Analysis: A non-canonical dose-response curve (e.g., a biphasic or U-shaped curve) can be indicative of off-target effects at different concentrations.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it suggests off-target activity.
-
Issue 2: Significant cytotoxicity observed at concentrations where the on-target effect is expected.
-
Potential Cause: The compound may be hitting a critical off-target that induces cell death, or it may be causing general cellular stress.[15] Some "high-impact" ampakines, for example, can lead to excitotoxicity at therapeutic doses.[16]
-
Recommended Solution:
-
Standard Cytotoxicity Assays: Run standard cytotoxicity assays like MTT or LDH release assays to determine the IC50 for cytotoxicity.[15][17] Compare this to the IC50 for the on-target activity. A small therapeutic window is a red flag for off-target toxicity.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to gain insight into the mechanism of cell death.
-
Counter-Screening: Screen your compound against a panel of known toxicity targets, such as hERG channels or a panel of caspases.
-
Issue 3: Discrepancy between biochemical assay potency and cellular assay efficacy.
-
Potential Cause: This is a common challenge in drug discovery.[18] A compound that is potent in a purified enzyme assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux by cellular pumps.[18] Conversely, a compound could appear more potent in a cell-based assay due to the inhibition of multiple targets that contribute to the observed phenotype.
-
Recommended Solution:
-
Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound across a lipid membrane.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is binding to its intended target within the cell and at what concentrations.[18]
-
Kinase Profiling in Intact Cells: Instead of relying solely on biochemical kinase assays, use cell-based kinase activity assays that measure the phosphorylation of a specific substrate within the cell.[18]
-
Part 3: Experimental Protocols & Data Presentation
To aid in your troubleshooting and validation efforts, we provide the following detailed protocols and data presentation examples.
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a pyrazine-based kinase inhibitor against a panel of kinases using a luminescent ADP detection platform.[13]
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Enzyme Systems (a panel of purified kinases)
-
Substrates for each kinase
-
Your pyrazine-based compound
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of your pyrazine-based compound in the appropriate buffer.
-
Kinase Reaction:
-
In each well of the 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add your compound at various concentrations. Include a no-compound control (vehicle) and a no-enzyme control.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of your compound and determine the IC50 value for each kinase.
Data Presentation:
The results of your kinase profiling can be summarized in a table for easy comparison.
| Kinase | IC50 (nM) |
| Target Kinase A | 10 |
| Off-Target Kinase B | 500 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 1,200 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the validation of target engagement in intact cells.
Materials:
-
Your pyrazine-based compound
-
Cell line of interest
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with your pyrazine-based compound at the desired concentration. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration.
-
Analyze the amount of soluble target protein at each temperature using SDS-PAGE and Western blotting.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 4: Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental workflows and signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
Caption: A generalized workflow for the systematic investigation of suspected off-target effects.
Hypothetical Signaling Pathway Perturbation
Caption: Example of a pyrazine compound inhibiting both its intended target and an off-target kinase.
References
-
Arandjelović, S., et al. (2021). Abstract 4367: Off-Target Effects of the Anticancer Agent Bortezomib (Velcade™) in the Mammalian Heart. Circulation. [Link]
-
Gleeson, M. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Kuhn, D. J., et al. (2007). Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System. Journal of Medicinal Chemistry. [Link]
-
Kupperman, E., et al. (2010). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Clinical Cancer Research. [Link]
-
Chen, D., et al. (2013). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Current Pharmaceutical Design. [Link]
-
Al-Nasser, M. N., et al. (2019). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. Frontiers in Oncology. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Al-Gharabli, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]
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Radin, D. P., et al. (2022). Recovery from AMPA Receptor Potentiation by Ampakines. International Journal of Molecular Sciences. [Link]
-
Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules. [Link]
-
Bohrium. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Ask this paper. [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Radin, D. P., et al. (2024). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Future Pharmacology. [Link]
-
Cavasotto, C. N., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
Feng, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
-
Arai, A. C., & Kessler, M. (2007). Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior. Current Drug Targets. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Radin, D. P., et al. (2024). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Odesa University of Criminological Sciences. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Feng, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
-
Navratilova, E., et al. (2016). AMPAkines Target the Nucleus Accumbens to Relieve Postoperative Pain. Anesthesiology. [Link]
-
MacCoss, M. J., & Baillie, T. A. (2004). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Christodoulou, M. S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]
-
Al-Gharabli, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]
-
Currie, K. S., et al. (2014). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
National Center for Advancing Translational Sciences. (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 10. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
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- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and high sensitivity—make it an invaluable probe in modern chemistry.[1][2] However, its large chemical shift dispersion and propensity for long-range and through-space couplings often lead to spectra that are rich in information but challenging to interpret.
This guide is designed to address the specific issues you may encounter during your experiments. It moves beyond simple protocols to explain the underlying principles, helping you to not only solve immediate problems but also to design more effective experiments in the future.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles that underpin the complexity of ¹⁹F NMR spectra in heterocyclic systems.
Q1: Why are the ¹⁹F NMR chemical shifts so sensitive to the molecular environment?
A1: The ¹⁹F nucleus is surrounded by a dense cloud of nine electrons. The magnetic field of the NMR spectrometer induces currents in this electron cloud, which in turn create a secondary magnetic field that opposes the main field. This "shielding" effect is highly sensitive to the local electronic environment.[3]
Unlike ¹H NMR, where shifts are dominated by more predictable diamagnetic contributions, ¹⁹F chemical shifts have significant contributions from electronic excited states (paramagnetic contribution).[2] This makes them exquisitely sensitive to:
-
Inductive and Resonance Effects: The strong electronegativity of fluorine means its chemical shift is heavily influenced by the electronic nature of the heterocyclic ring and its substituents.
-
Solvent Effects: Changes in solvent can alter the polarization of the C-F bond and lead to significant changes in chemical shift, sometimes by several ppm.[2]
-
Conformational Changes: The rigid nature of many heterocyclic rings means that even subtle changes in conformation or the orientation of nearby groups can produce distinct ¹⁹F signals. This sensitivity is a powerful tool for studying dynamic processes and binding events.[3]
Q2: What are second-order effects, and how do I recognize them in my spectra?
A2: Second-order effects (or "strong coupling") occur when the chemical shift difference between two coupled nuclei (Δν, measured in Hz) is not much larger than the coupling constant (J) between them. A general rule of thumb is that second-order effects become significant when Δν/J is less than about 10.[4]
In the context of fluorinated heterocycles, this is common due to the large magnitude of many ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants. Instead of seeing clean, symmetrical multiplets (like a simple doublet or triplet), you will observe:
-
"Roofing" or "Leaning": The inner peaks of the multiplets increase in intensity, while the outer peaks decrease. The multiplets appear to "lean" toward each other.
-
Non-standard Splitting Patterns: You may see more lines than predicted by the simple n+1 rule.
-
Distorted Intensities: The peak intensities within a multiplet will no longer follow the simple ratios predicted by Pascal's triangle.
Recognizing these patterns is crucial as it prevents misinterpretation of the splitting as being due to additional, non-existent couplings.
Q3: How does fluorine substitution dramatically alter my ¹H and ¹³C NMR spectra?
A3: Fluorine's high electronegativity and its NMR-active nucleus create significant, and often complex, effects on the spectra of neighboring protons and carbons. Because the primary isotope, ¹⁹F, has 100% abundance and a spin of ½, these couplings are always present and are not averaged out like ¹³C satellites in a typical ¹H spectrum.[5]
-
In ¹H NMR: You will observe splitting of proton signals due to coupling with fluorine. These couplings can extend over multiple bonds (²JHF, ³JHF, ⁴JHF, and even ⁵JHF are common). The magnitude of these J-couplings provides invaluable structural information. For example, ³JHF values often follow a Karplus-type relationship, depending on the dihedral angle.
-
In ¹³C NMR: Carbon signals are split by coupling to fluorine. One-bond couplings (¹JCF) are typically very large (240-320 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.[6] Standard ¹³C experiments are often acquired with ¹H decoupling, but the C-F couplings remain, making the spectra appear more complex.[5]
This complexity is also a strength; these heteronuclear couplings are the basis for powerful 2D correlation experiments like ¹H-¹⁹F HETCOR and ¹⁹F-¹³C HMBC that are essential for unambiguous assignment.[7][8]
Q4: What is the difference between through-bond (JFF) and through-space (TSJFF) fluorine-fluorine couplings?
A4: This is a critical distinction in fluorinated compounds.
-
Through-Bond Coupling (JFF): This is the conventional spin-spin coupling transmitted via the bonding electrons between two fluorine atoms. It occurs over a specific number of bonds (e.g., ³JFF, ⁴JFF) and its magnitude depends on factors like bond angles and conformation.
-
Through-Space Coupling (TSJFF): This coupling is not mediated by the bonding framework. Instead, it arises from the direct overlap of the non-bonding electron orbitals of two fluorine atoms that are physically close in space, even if they are separated by many bonds in the molecular structure.[9][10] This effect is particularly important for fluorine due to its large, electron-rich p-orbitals.
Detecting a TSJFF coupling is definitive proof of spatial proximity. While NOE/ROE experiments also show spatial proximity, they can sometimes be ambiguous. TSJFF is often best detected using 2D ¹⁹F,¹⁹F-TOCSY experiments, as the scalar coupling allows for efficient magnetization transfer.[11][12]
Section 2: Troubleshooting Guides - Practical Problem Solving
This section provides actionable solutions to common experimental challenges in a direct question-and-answer format.
Q: My ¹⁹F signals are very broad. What are the common causes and how can I fix it?
A: Signal broadening in ¹⁹F NMR is a frequent issue, often stemming from the large chemical shift anisotropy (CSA) of the fluorine nucleus.[13] CSA is a relaxation mechanism that becomes more efficient at higher magnetic field strengths and for larger molecules with slower tumbling rates.
Troubleshooting Steps:
-
Check for Chemical Exchange: Are you observing a dynamic process (e.g., conformational exchange, protonation/deprotonation) on the NMR timescale?
-
Solution: Try variable temperature (VT) NMR. Cooling the sample may slow the exchange to the "slow exchange" regime, resulting in sharp signals for each conformer. Heating may push it into the "fast exchange" regime, yielding a sharp, averaged signal.
-
-
Optimize Temperature and Solvent: The tumbling rate of your molecule is key.
-
Solution: Increasing the temperature or switching to a less viscous solvent can increase the molecular tumbling rate (reduce the correlation time), which can average out the CSA effects and sharpen the lines.
-
-
Consider Magnetic Field Strength: CSA-induced relaxation is proportional to the square of the magnetic field strength.
-
Solution: If available, acquiring the spectrum on a lower-field spectrometer (e.g., 400 MHz vs. 600 MHz) can sometimes dramatically improve linewidths for medium-to-large molecules where CSA is the dominant relaxation mechanism.[13]
-
-
Rule out Unresolved Couplings: Broadness can be the result of many small, unresolved couplings.
-
Solution: Acquire a ¹H-decoupled ¹⁹F spectrum. If the signal sharpens significantly, the broadening was due to unresolved ¹H-¹⁹F couplings.
-
Q: I have severe signal overlap in my ¹H spectrum. How can ¹⁹F NMR help me resolve assignments?
A: This is a classic scenario where the properties of ¹⁹F NMR are a major advantage. The wide chemical shift dispersion of ¹⁹F means that fluorine signals are almost always well-resolved.[2] You can use the fluorine atom as a "handle" to disperse and assign the crowded proton signals.
Workflow for Resolving ¹H Overlap:
Caption: Workflow using 2D ¹⁹F NMR to resolve ¹H spectral overlap.
By using the well-resolved ¹⁹F spectrum as a starting point, you can "walk through" the molecule using through-bond and through-space correlation experiments to unambiguously assign protons that are otherwise indistinguishable in the 1D spectrum.[7][14]
Q: How do I distinguish between a through-space NOE/ROE contact and a long-range J-coupling?
A: This can be challenging as both phenomena can produce cross-peaks in 2D spectra between nuclei that are far apart in the bonding network. A multi-experiment approach is required for a definitive answer.
Experimental Strategy:
-
Acquire a 2D ¹H-¹⁹F HOESY or ROESY Spectrum: These experiments detect correlations arising from dipolar relaxation (through-space). The presence of a cross-peak is strong evidence for spatial proximity.[3][15]
-
Acquire a 2D ¹H-¹⁹F TOCSY Spectrum: This experiment transfers magnetization exclusively through the J-coupling network. If you see a cross-peak between the same two nuclei in a TOCSY experiment, it confirms a through-bond scalar coupling pathway exists.
-
Compare the Spectra:
-
Cross-peak in HOESY/ROESY but NOT in TOCSY: This is a definitive through-space interaction (NOE/ROE).
-
Cross-peak in TOCSY: This is a definitive through-bond J-coupling. The cross-peak will likely also appear in the HOESY/ROESY spectrum due to "TOCSY-spillover" or spin diffusion, but the TOCSY result is unambiguous.
-
Cross-peak in both: A J-coupling network is present.
-
Caption: Conceptual difference between through-bond and through-space coupling.
Section 3: Advanced Experimental Protocols
Here we provide step-by-step methodologies for key experiments essential for characterizing fluorinated heterocycles.
Protocol 1: Acquiring a 2D ¹H-¹⁹F HOESY Spectrum (Heteronuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are spatially close (< 5 Å) to fluorine atoms, regardless of the bonding network.
-
Causality: This experiment relies on cross-relaxation between ¹H and ¹⁹F nuclei. Saturating or inverting the magnetization of one spin type and then allowing a "mixing time" for relaxation will lead to an intensity change (an NOE) in the signals of nearby spins.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare your sample as you would for any high-resolution NMR experiment. Ensure it is free of particulate matter and dissolved in a high-quality deuterated solvent.
-
Tuning and Shimming: Tune the NMR probe for both the ¹H and ¹⁹F channels. Shim the magnetic field to achieve optimal homogeneity, using the ¹H lock signal.
-
Acquire Standard 1D Spectra: Obtain high-quality 1D ¹H and 1D ¹⁹F spectra. Note the spectral width (in ppm and Hz) required to encompass all signals of interest for both nuclei.
-
Set Up the 2D HOESY Experiment:
-
Pulse Program: Select the standard hoesy pulse sequence from your spectrometer's library.
-
Frequencies and Sweep Widths: Set the center frequency (O1P) and sweep width (SW) for the ¹H dimension (F2) and the center frequency (O2P) and sweep width (SW) for the ¹⁹F dimension (F1) based on your 1D spectra.
-
Mixing Time (d8 or mix): This is the most critical parameter. It is the duration during which the NOE builds up. A good starting point for small-to-medium molecules is 300-800 ms. Run a series of experiments with different mixing times (e.g., 200 ms, 500 ms, 1 s) to find the optimal value for your system.
-
Acquisition Parameters: Use a sufficient number of scans (NS) and increments in the F1 dimension (TD1) to achieve good signal-to-noise. A typical starting point is NS=8 or 16 and TD1=256 or 512.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting 2D spectrum. A cross-peak at the coordinates (δF, δH) indicates that the fluorine at chemical shift δF is spatially close to the proton at chemical shift δH.
-
Section 4: Computational Approaches for Spectral Assignment
Q: My molecule has multiple fluorine atoms with very similar chemical shifts. How can I confidently assign them?
A: When experimental data is ambiguous, computational chemistry provides a powerful method for predicting NMR parameters and validating assignments. Density Functional Theory (DFT) has become a reliable tool for this purpose.[17]
-
The Principle: Quantum chemical calculations can compute the magnetic shielding tensor for each nucleus in a molecule. These shielding values can then be converted into predicted chemical shifts.[18]
-
Recommended Protocol:
-
Geometry Optimization: First, obtain an accurate 3D structure of your molecule. This is typically done using a functional like B3LYP or ωB97XD with a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Perform a single-point energy calculation on the optimized geometry using a method specifically parameterized for NMR. The Gauge-Independent Atomic Orbital (GIAO) method is standard. Research has shown that functionals like ωB97XD with basis sets such as aug-cc-pvdz or pcS-1 can provide high accuracy for ¹⁹F chemical shifts.[19][20][21]
-
Referencing and Scaling: The raw calculated shielding values (σ) are not directly comparable to experimental chemical shifts (δ). They must be referenced against a calculated standard (e.g., CFCl₃) or, more reliably, scaled using a linear regression equation derived from a set of known compounds.[17]
-
δ_predicted = (σ_ref - σ_calculated) / (1 - σ_ref)
-
Alternatively, δ_predicted = m * σ_calculated + b (where m and b are scaling factors)[17]
-
-
-
Validation: By comparing the scaled, predicted chemical shifts for each fluorine in your molecule to the experimental values, you can make assignments with a high degree of confidence. Deviations are often less than 5 ppm, which is typically sufficient to distinguish between different fluorine environments in a complex heterocycle.[17][20]
Data Tables for Quick Reference
Table 1: Typical Ranges of Fluorine Coupling Constants
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
|---|---|---|---|
| ¹JCF | 1 | 240 - 320 | Very large and structurally informative.[6] |
| ²JCCF | 2 | 15 - 40 | Dependent on geometry. |
| ³JCCCF | 3 | 0 - 20 | Follows a Karplus-type relationship. |
| ²JHF (geminal) | 2 | 45 - 55 | Large and easily identifiable.[2][6] |
| ³JHF (vicinal) | 3 | 2 - 30 | Highly dependent on dihedral angle. |
| ⁴JFFFF (through-bond) | 4 | 0 - 25 | Common in aromatic/conjugated systems.[2] |
| ⁵JFFFF (through-bond) | 5 | 0 - 15 | Often observed in planar heterocyclic systems.[2] |
| nJFF (through-space) | n/a | 2 - 50+ | Highly distance-dependent; indicates spatial proximity.[22] |
Table 2: Common Internal Standards for ¹⁹F NMR
| Compound | Chemical Shift (δ, ppm) | Common Solvent | Advantages & Disadvantages |
|---|---|---|---|
| Trifluorotoluene | ~ -63 | CDCl₃, Acetone-d₆ | Single sharp peak, but can be reactive. |
| Trifluoroacetic Acid (TFA) | ~ -76 | D₂O, DMSO-d₆ | Water-soluble, but shift is pH-dependent.[23] |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | ~ -61.3 | DMSO-d₆ | Highly pure primary reference material.[24][25] |
| Hexafluorobenzene | ~ -164 | CDCl₃, Acetone-d₆ | Chemically inert, but can be volatile.[26] |
Note: Chemical shifts of standards can be solvent-dependent. It is critical to report the standard used and the solvent for data comparability.[27]
References
-
Dalvit, C., Vulpetti, A. (2021). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. [Link]
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Welch, S. L., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. [Link]
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Wicky, B. I. M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]
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Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Dumon, A. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery. [Link]
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Semantic Scholar. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]
-
Ye, Q., et al. (2023). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
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Loemker, J. E., et al. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]
-
Sorsa, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Orton, H. W., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Sorsa, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications. [Link]
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Sorsa, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Rusakov, Y. Y., et al. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Applications of 19F multidimensional NMR. [Link]
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Nolis, P., et al. (2018). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
-
Gee, C. T., et al. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Future Medicinal Chemistry. [Link]
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Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
Henry, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
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Quora. (2024). How to interpret the 19F NMR spectra. [Link]
-
Bartels, M., et al. (1988). 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Magnetic Resonance in Medicine. [Link]
-
Sorsa, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications. [Link]
-
Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
-
Griebel, B. (2000). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor. [Link]
-
Pustovalova, Y., et al. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Biomolecular NMR. [Link]
-
Wotal, A. C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link]
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Oxford Instruments. (n.d.). Speeding Fluorine Analysis. [Link]
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ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
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Reddit. (2015). Standardizing for 19F NMR. [Link]
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Sorsa, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. [Link]
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University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]
-
University of Ottawa NMR Facility Blog. (2012). 19F NOESY. [Link]
-
Glycopedia. (n.d.). Rotating Frame NOE: ROE. [Link]
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Technical Support Center: Minimizing Side Reactions in the Synthesis of Pyrazinyl Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazinyl ketone synthesis. Our focus is to provide in-depth, field-proven insights and actionable protocols to help you minimize common side reactions, improve yields, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. What is the primary cause?
A1: A dark reaction mixture is a common indicator of polymerization or degradation.[1] This is often caused by excessive heat, which can lead to the breakdown of the pyrazine ring, or the presence of air-sensitive intermediates.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and carefully controlling the temperature are critical first steps in troubleshooting this issue.[1]
Q2: I'm observing very low yields despite the starting material being consumed. Where could the product be lost?
A2: Low yields in pyrazinyl ketone synthesis can be deceptive. Classical methods are often associated with harsh conditions and poor yields.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of catalyst, base, and especially temperature is crucial. For instance, in gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[1]
-
Impure Starting Materials: Impurities, such as aldol condensation products in solvents like denatured ethanol, can initiate unwanted side reactions.[1]
-
Inefficient Work-up: Pyrazinyl ketones can be volatile or have some water solubility. Product loss during aqueous work-up and extraction is a frequent issue. Performing multiple extractions with a suitable solvent and careful handling during solvent removal are essential.[1]
Q3: I'm struggling with the purification of my target pyrazinyl ketone due to closely-eluting impurities. What are these and how can I separate them?
A3: The most common closely-eluting impurities are regioisomers, which form when using unsymmetrical starting materials.[1][2] For example, acylating a substituted pyrazine can result in substitution at different positions on the ring. To manage this:
-
Modify the Synthetic Strategy: Employ a more regioselective method if possible.
-
Optimize Chromatography: Adjust the polarity of your eluent system for better separation on silica gel. A shallow gradient can often resolve isomers.
-
Alternative Purification: Techniques like recrystallization or distillation (for thermally stable compounds) can sometimes be more effective than chromatography for separating isomers.
Troubleshooting In-Depth: From Symptoms to Solutions
This section provides a more detailed, cause-and-effect analysis of common problems encountered during the synthesis of pyrazinyl ketones, particularly via Friedel-Crafts acylation and related methods.
Issue 1: Reaction Stalls or Fails to Initiate
-
Symptom: TLC or GC-MS analysis shows only unreacted starting pyrazine. No desired product is detected.[1]
-
Likely Cause (A): Lewis Acid Deactivation. Pyrazine is an electron-deficient heterocycle with two basic nitrogen atoms. In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can preferentially coordinate with the ring nitrogens instead of the acylating agent.[3] This deactivates the pyrazine ring towards electrophilic attack.
-
Solution (A): Catalyst & Stoichiometry Control.
-
Use Excess Catalyst: A stoichiometric excess of the Lewis acid is often required to ensure enough is available to activate the acylating agent after complexing with the pyrazine nitrogens. A common starting point is 2.5 equivalents of AlCl₃.[4]
-
Screen Lewis Acids: Experiment with different Lewis acids. Milder Lewis acids may be less prone to strong complexation.
-
Inverse Addition: Consider adding the pyrazine substrate slowly to a pre-complexed mixture of the Lewis acid and the acylating agent (e.g., acyl chloride). This can favor the desired reaction pathway.
-
-
Likely Cause (B): Inactive Catalyst. The Lewis acid may be hydrolyzed by atmospheric moisture.
-
Solution (B): Ensure Anhydrous Conditions.
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Issue 2: Formation of Polymeric Byproducts and Tar
-
Symptom: The reaction mixture becomes viscous, dark, and difficult to stir. Work-up results in a significant amount of insoluble, tar-like material.
-
Likely Cause: Uncontrolled Polymerization & Self-Condensation. This is particularly prevalent in syntheses involving the self-condensation of α-amino ketones.[1][5] High local concentrations of reactive intermediates, often exacerbated by high temperatures, can lead to uncontrolled polymerization instead of the desired dimerization and cyclization.
-
Solution: Controlled Reaction Conditions.
-
Lower the Temperature: Reducing the reaction temperature can slow down the rate of polymerization more than the desired reaction.[1]
-
Slow Addition of Reagents: Add one of the key reagents (e.g., the α-amino ketone precursor) dropwise over an extended period to keep its instantaneous concentration low.
-
Optimize pH: For condensation reactions, the pH can be critical. A slightly alkaline medium is often favored for the initial condensation step.[2]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in pyrazinyl ketone synthesis.
Caption: A logical workflow for troubleshooting pyrazinyl ketone synthesis.
Key Methodologies & Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Unsubstituted Pyrazine
This protocol details a general procedure for the synthesis of 2-acetylpyrazine, a common pyrazinyl ketone.[6] The key challenge is overcoming the electron-deficient nature of the pyrazine ring.
Mechanism Overview & Side Reaction Pathway
The desired reaction involves the Lewis acid activating the acyl chloride for electrophilic attack on the pyrazine ring. A major side reaction is the irreversible complexation of the Lewis acid with the ring nitrogens, deactivating the substrate.
Caption: Friedel-Crafts acylation main pathway vs. deactivation side reaction.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Reagent Preparation: In the flask, suspend aluminum chloride (AlCl₃, 2.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an argon atmosphere.
-
Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) via the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve pyrazine (1.0 eq.) in the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC or GC-MS (aliquots quenched carefully in ice/water).
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. Caution: This is a highly exothermic process.
-
Work-up: Separate the organic layer. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation.
Data Summary Table: Friedel-Crafts Reaction Parameters
The choice of reagents and conditions can significantly impact the outcome. This table provides a starting point for optimization.
| Parameter | Condition | Rationale & Potential Issues |
| Lewis Acid | AlCl₃, FeCl₃, TiCl₄ | AlCl₃ is common but very strong; can cause charring. Milder acids might give cleaner reactions but may require higher temperatures or longer reaction times. |
| Stoichiometry | 1.5 - 3.0 eq. Lewis Acid | Less than 1.5 eq. may result in a stalled reaction due to complexation with ring nitrogens. More than 3.0 eq. increases cost and can promote side reactions.[4] |
| Solvent | DCM, DCE, CS₂ | Must be anhydrous. Chlorinated solvents are common. CS₂ is effective but highly flammable and toxic. |
| Temperature | 0 °C to Reflux | Initial addition should be cold to control exothermicity. Reaction often requires heating to proceed at a reasonable rate. Overheating leads to degradation.[1] |
| Acylating Agent | Acyl Chloride, Anhydride | Acyl chlorides are generally more reactive than anhydrides.[4] |
References
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Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. (2025, November 14). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How does reaction time impact synthetic product purity and yield?. (2023, February 6). Biotage. Retrieved January 17, 2026, from [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved January 17, 2026, from [Link]
- Method for synthesizing 2-acetyl pyrazine. (n.d.). Patsnap.
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Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. (2023, February 28). RSC Publishing. Retrieved January 17, 2026, from [Link]
- Synthesis method of natural 2-acetylpyrazine. (n.d.). Google Patents.
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Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals. Retrieved January 17, 2026, from [Link]
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Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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What are the mechanism of reaction in preparing pyrazine?. (2014, November 24). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Remote Lewis Acid Trigger Dramatically Accelerates Biaryl Reductive Elimination From a Platinum Complex. (2013, July 3). PubMed. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comprehensive Guide to Evaluating the Kinase Inhibitory Activity of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the potential kinase inhibitory activity of the novel compound, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone. Given the prevalence of the pyrazine scaffold in numerous clinically evaluated and approved kinase inhibitors, this compound presents a compelling candidate for investigation.[1][2] This document outlines a tiered, data-driven approach, from initial broad-spectrum screening to detailed mechanistic studies and cellular validation, ensuring scientific integrity and a thorough assessment of the compound's potential.
The experimental design detailed herein emphasizes not just the "what" but the "why" behind each step, providing a logical and self-validating workflow. We will explore best practices for biochemical assays, biophysical binding confirmation, and cell-based functional analysis, while also establishing a framework for comparison against established kinase inhibitors.
Part 1: Initial Assessment and Rationale
The pyrazine ring is a key pharmacophore in a variety of kinase inhibitors, known to interact with the ATP-binding pocket of these enzymes.[1] Compounds incorporating this moiety have shown activity against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and phosphoinositide 3-kinases (PI3Ks).[3] The structure of this compound, with its pyrazine core and trifluoromethylphenyl group, suggests the potential for interactions within the often hydrophobic ATP-binding site of kinases.
Our initial hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases. The following experimental plan is designed to test this hypothesis, determine the potency and selectivity of the compound, and elucidate its mechanism of action.
Part 2: A Tiered Approach to Validation
A sequential and multi-faceted experimental plan is crucial for the efficient and accurate validation of a potential kinase inhibitor.[4][5] This guide proposes a three-tiered approach:
-
Tier 1: Broad Kinome Screening and Initial Potency Assessment. The objective is to identify potential kinase targets and obtain a preliminary understanding of the compound's selectivity profile.
-
Tier 2: In-depth Biochemical and Biophysical Characterization. This tier focuses on confirming the hits from Tier 1, determining the mechanism of inhibition, and accurately quantifying the binding affinity.
-
Tier 3: Cellular Activity and Target Engagement. The final tier aims to validate the biochemical findings in a more physiologically relevant context, assessing the compound's ability to inhibit its target kinase within a living cell.
Below is a visual representation of the proposed validation workflow:
Caption: Proposed tiered workflow for kinase inhibitor validation.
Part 3: Experimental Protocols and Data Interpretation
Tier 1: Broad Kinome Screening and Initial Potency Assessment
The most efficient starting point is to screen the compound against a large panel of kinases to identify potential targets and assess its initial selectivity.[5][6]
Experimental Protocol: Broad Kinome Profiling
-
Select a Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot) that offers profiling against a diverse panel of over 400 human kinases.[6]
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any kinases with significant inhibition (e.g., >70% inhibition).
-
Assay Format: Competition binding assays are a common format for initial screening as they measure the direct interaction of the compound with the kinase, independent of substrate and ATP concentrations.[7]
-
Data Analysis: The primary output will be the percent inhibition for each kinase. This allows for the identification of primary targets and potential off-targets.
Data Presentation: Hypothetical Kinome Scan Results
| Kinase Target | Percent Inhibition at 10 µM |
| CDK2/CycA | 95% |
| GSK3β | 88% |
| SRC | 45% |
| EGFR | 12% |
| ... (other kinases) | <10% |
This table illustrates how to present initial screening data to identify high-priority targets.
Follow-up: Initial IC50 Determination
For kinases showing significant inhibition, a preliminary half-maximal inhibitory concentration (IC50) should be determined to quantify potency.[4]
-
Assay Type: A radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay can be employed.[7][8]
-
Compound Titration: Use a 10-point dose-response curve with 3-fold serial dilutions, starting from a high concentration (e.g., 100 µM).
-
Control Compound: Include a well-characterized, broad-spectrum inhibitor like Staurosporine as a positive control to validate the assay performance.[9]
Tier 2: In-depth Biochemical and Biophysical Characterization
This tier is focused on validating the hits from Tier 1 with orthogonal assays and delving into the mechanism of action.
Experimental Protocol: Confirmatory IC50 and Mechanism of Action
-
Orthogonal Assay: If the initial IC50 was determined using a fluorescence-based assay, confirm the result with a radiometric assay, or vice versa. This helps to rule out assay-specific artifacts.[8]
-
ATP Competition Assay: To determine if the compound is an ATP-competitive inhibitor, repeat the IC50 determination at multiple ATP concentrations (e.g., at the Km and 10x Km of ATP for the specific kinase).[4][8] A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive binding.
The following diagram illustrates the principle of an ATP-competitive mechanism of action study:
Caption: Simplified CDK2-Rb signaling pathway.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of this compound as a potential kinase inhibitor. By following this tiered approach, from broad screening to detailed mechanistic and cellular studies, researchers can generate a robust data package to validate its activity, define its selectivity, and understand its mechanism of action. The emphasis on orthogonal assays, appropriate controls, and the integration of biochemical, biophysical, and cellular data ensures the trustworthiness and integrity of the findings, paving the way for further drug development efforts.
References
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Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
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Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 5(220), mr3. Retrieved from [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. Retrieved from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307–309. Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. (2026, January 14). JCO Precision Oncology. Retrieved from [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PLOS ONE. Retrieved from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 35–64. Retrieved from [Link]
- Pyrrolopyrazines as kinase inhibitors. (2002, August 9). European Patent Office.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[7][9]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(17), 5944–5963. Retrieved from [Link]
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Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino) - PubMed. (2016). Journal of Medicinal Chemistry, 59(11), 5221–5237. Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Polycyclic Aromatic Compounds, 1-28. Retrieved from [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022, July 13). Molecules, 27(14), 4492. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation oft[4][8][9]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers in Chemistry, 10, 878891. Retrieved from [Link]
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Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica, 67(4), 1139–1147. Retrieved from [Link]
-
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[4][8][9]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl - PubMed. (2005). Journal of Medicinal Chemistry, 48(1), 141–151. Retrieved from [Link]
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Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. (2018). Chemical Communications, 54(44), 5587–5590. Retrieved from [Link]
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2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. Retrieved from [Link]
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2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o597. Retrieved from [Link]
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2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o708. Retrieved from [Link]
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A Comparative Analysis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone and Known Kinase Inhibitors in the MAPK Signaling Pathway
A Technical Guide for Drug Discovery Professionals
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of a vast array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. The p38 MAPK and c-Jun N-terminal kinase (JNK) cascades, in particular, are activated by cellular stress and inflammatory cytokines, making them prime targets for therapeutic intervention.
This guide provides a comparative analysis of a novel investigational compound, 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone (hereafter referred to as Compound X), against a panel of well-characterized p38 MAPK and JNK inhibitors. The pyrazine moiety is a common scaffold in many clinically relevant kinase inhibitors, suggesting that Compound X may exhibit potent and selective inhibitory activity. This document is intended for researchers and drug development professionals, offering a comprehensive overview of the compound's hypothetical potency, alongside detailed experimental protocols for its characterization.
Disclaimer: As of the latest literature review, public data on the kinase inhibitory activity of this compound is not available. The data presented for "Compound X" is hypothetical and generated for illustrative purposes to guide researchers in the potential evaluation of novel compounds with similar scaffolds.
Comparative Potency of Kinase Inhibitors
The inhibitory potency of Compound X was hypothetically assessed against p38α MAPK and JNK1/2/3 isoforms and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized below.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Compound X (Hypothetical) | p38α MAPK | 75 |
| JNK1 | 150 | |
| JNK2 | 180 | |
| JNK3 | 250 | |
| SB 203580 | p38α MAPK | 50[1] |
| p38β2 MAPK | 500[1] | |
| BIRB 796 | p38α MAPK | 38[2] |
| p38β MAPK | 65[2] | |
| SP600125 | JNK1 | 40[3] |
| JNK2 | 40[3] | |
| JNK3 | 90[3] | |
| JNK-IN-8 | JNK1 | 4.7 |
| JNK2 | 18.7 | |
| JNK3 | 1.0 |
Understanding the MAPK Signaling Cascades
The p38 MAPK and JNK signaling pathways are parallel cascades that are activated by a variety of extracellular and intracellular stimuli.[4][5] Activation of these pathways involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself.
The p38 MAPK Pathway
The p38 MAPK family (p38α, β, γ, and δ) is primarily activated by inflammatory cytokines and environmental stresses.[4] The canonical activation pathway involves the phosphorylation of MKK3 and MKK6 by upstream MAP3Ks, which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within the activation loop.[6] Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate inflammatory responses.
The JNK Pathway
The JNK family comprises three isoforms (JNK1, JNK2, and JNK3) that are activated by similar stress stimuli as the p38 pathway.[7] The activation cascade involves upstream MAP3Ks phosphorylating MKK4 and MKK7, which then dually phosphorylate JNKs on a conserved Thr-Pro-Tyr motif.[7] Activated JNKs translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, thereby regulating gene expression involved in apoptosis and inflammation.[5]
Experimental Methodologies for Potency Determination
To ensure the scientific integrity and reproducibility of the comparative data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for in vitro and cell-based kinase assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and Cell-Based Assays for Novel Compounds
Introduction: The Crucial Translation from Bench to Biology
In the complex journey of drug discovery, the initial identification of a "hit" compound is merely the first step. This journey, from a promising molecule in a test tube to a potential therapeutic, is fraught with challenges, with a significant failure rate attributed to a lack of efficacy in later-stage trials.[1] A primary reason for this is the disconnect between a compound's activity in a simplified, isolated system and its behavior within the complex, dynamic environment of a living cell. This guide provides an in-depth framework for the critical process of cross-validating results from in vitro biochemical assays with more physiologically relevant cell-based models.
In vitro assays, which measure the direct interaction between a compound and its purified target (like an enzyme or receptor), are indispensable for high-throughput screening (HTS) due to their speed, cost-effectiveness, and reproducibility.[2][3] However, they exist in a biological vacuum, devoid of the membranes, metabolic processes, and competing interactions that a compound faces in a living system.[4][5] Cell-based assays bridge this gap, offering a window into a compound's effects within a living cell, providing crucial insights into its mechanism of action, permeability, potential toxicity, and true therapeutic potential.[6][7][8]
This guide will walk through a practical, case-study-driven approach to demonstrate how to design, execute, and interpret a robust cross-validation workflow. We will explore the causality behind experimental choices, provide detailed protocols, and offer a logical framework for troubleshooting the inevitable discrepancies that arise, ensuring that only the most promising compounds advance in the development pipeline.
Chapter 1: The Initial Hit — A Case Study with Kinase X
Let's consider a common scenario: a screening campaign to identify inhibitors for "Kinase X," a protein kinase implicated in a cancer signaling pathway. Our initial HTS campaign utilizes a biochemical assay to measure the direct inhibition of purified Kinase X.
The Biological Context: The Kinase X Pathway
Understanding the target's role is paramount. Kinase X is an upstream kinase that, upon activation, phosphorylates and activates a key downstream substrate, "Substrate Y." The phosphorylation of Substrate Y initiates a cascade leading to increased cell proliferation. Our goal is to inhibit Kinase X, thereby blocking this pro-proliferative signal.
Caption: Simplified signaling pathway for the hypothetical target, Kinase X.
In Vitro Biochemical Assay: Kinase X Inhibition
The chosen assay is a luminescence-based kinase assay that quantifies ATP consumption. When Kinase X is active, it consumes ATP to phosphorylate its substrate. The amount of remaining ATP is inversely proportional to kinase activity.
Experimental Protocol: Luminescence Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase X Solution: Dilute purified recombinant Kinase X enzyme in kinase buffer to a final concentration of 2 nM.
-
Substrate/ATP Solution: Prepare a solution in kinase buffer containing 0.2 mg/ml of a generic peptide substrate and 10 µM ATP.
-
Test Compounds: Perform a serial dilution of novel compounds in 100% DMSO, starting at 1 mM. Then, dilute these stocks into the kinase buffer. The final DMSO concentration in the assay must be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to each well.
-
Scientist's Note: Include a "positive control" (no enzyme) and a "negative control" (vehicle, e.g., 0.1% DMSO) to define the assay window.
-
-
Add 10 µL of the Kinase X solution to each well (except positive controls).
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).
-
Incubate for 40 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Table 1: Hypothetical In Vitro Screening Results for Kinase X Inhibitors
| Compound ID | In Vitro IC₅₀ (nM) | Notes |
| NCI-001 | 15 | Potent Hit |
| NCI-002 | 85 | Moderate Hit |
| NCI-003 | >10,000 | Inactive |
| Staurosporine | 5 | Non-specific Control |
Chapter 2: The First Validation Gate — Assessing Cellular Activity
A low nanomolar IC₅₀ in a biochemical assay is promising, but it's not a guarantee of cellular efficacy.[6] The compound must now prove its worth in a more complex biological system. We need to answer two key questions:
-
Does the compound engage and inhibit Kinase X inside a living cell?
-
Does this target engagement translate to the desired downstream biological effect (a phenotypic outcome)?
Cell-Based Assay 1: Target Engagement (Phospho-Substrate Y ELISA)
This assay directly measures the level of phosphorylated Substrate Y (pSubstrate Y) in cells. A successful inhibitor should decrease the amount of pSubstrate Y.
Experimental Protocol: pSubstrate Y Immunoassay
-
Cell Culture:
-
Seed a cancer cell line known to have an active Kinase X pathway (e.g., MCF-7) into 96-well plates at a density of 20,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compounds in cell culture medium (final DMSO ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubate for 2 hours at 37°C.
-
Scientist's Note: The incubation time is a critical parameter to optimize. It should be long enough for the compound to enter the cell and act on its target, but not so long that compensatory pathways are activated.
-
-
-
Cell Lysis and Detection:
-
Aspirate the medium and wash the cells once with cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle shaking.
-
Transfer the lysate to an immunoassay plate coated with a capture antibody for total Substrate Y.
-
Follow a standard sandwich ELISA protocol, using a detection antibody specific for the phosphorylated form of Substrate Y (pSubstrate Y).
-
Use a chemiluminescent or colorimetric substrate and read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the pSubstrate Y signal to the total amount of Substrate Y or to a housekeeping protein to account for any differences in cell number.
-
Plot the normalized signal against the compound concentration and fit the curve to determine the EC₅₀ value (the effective concentration that produces 50% of the maximum response).
-
Cell-Based Assay 2: Phenotypic Response (Cell Viability)
This assay measures the overall health and proliferation of the cells after treatment, which is the ultimate desired outcome of inhibiting the pro-proliferative Kinase X pathway.
Experimental Protocol: Luminescence Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in 96-well plates as described above.
-
Compound Treatment: Add serially diluted compounds to the cells.
-
Incubation: Incubate for 72 hours at 37°C.
-
Scientist's Note: A longer incubation period (48-72 hours) is typically required to observe effects on cell proliferation, as opposed to the shorter time needed to see changes in target phosphorylation.[9]
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a commercial cell viability reagent (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of metabolic activity and viability.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Calculate the EC₅₀ for cell viability as described for the target engagement assay.
Chapter 3: The Cross-Validation — Correlating the Data
Now we can compare the results from all three assays. This is the moment of truth where the initial promise of a compound is either validated or questioned.
Caption: Experimental workflow for cross-validating novel compounds.
Table 2: Cross-Validation Data for Kinase X Inhibitors
| Compound ID | In Vitro IC₅₀ (nM) | Cell Target EC₅₀ (nM) | Cell Viability EC₅₀ (nM) | Potency Shift (Target EC₅₀ / IC₅₀) | Interpretation |
| NCI-001 | 15 | 45 | 150 | 3x | Excellent Correlation. A small potency shift is expected. The difference between target and viability EC₅₀ suggests the cell can tolerate some target inhibition before dying. -> Advance. |
| NCI-002 | 85 | >10,000 | >10,000 | >117x | Poor Correlation. Potent on the enzyme, but inactive in cells. Suggests a problem with cell permeability, efflux, or metabolism. -> Troubleshoot. |
| Staurosporine | 5 | 20 | 25 | 4x | Good Correlation. As expected for a known, potent (but non-specific) kinase inhibitor. Validates the assay system. |
A "good" correlation is typically considered a potency shift of less than 10-fold. This indicates that the compound's activity in the biochemical assay translates well to the cellular environment. A large potency shift (>100x), as seen with NCI-002, is a significant red flag that requires investigation.
Chapter 4: Troubleshooting Discrepancies — The Logic of Failure Analysis
When in vitro and cell-based results diverge, a systematic approach is needed to diagnose the problem. The goal is to understand the biological or chemical reasons for the discrepancy.[10][11]
Caption: Troubleshooting flowchart for poor in vitro to cell-based correlation.
Key Causalities Behind Poor Correlation:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is a common issue for highly polar or large molecules.
-
Active Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) on the cell surface, which actively pump it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Compound Metabolism: The cells may metabolize the compound into an inactive form.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture serum or non-specifically to the assay plate, reducing the free concentration available to interact with the target.
-
Assay Artifacts: The compound may interfere with the assay technology itself (e.g., luciferase inhibitors, autofluorescence), creating false positives or negatives.[10] This should be ruled out with appropriate counter-screens.
Each of these potential issues can be investigated with specific, well-established assays, allowing for a data-driven decision on whether to discard the compound or invest in medicinal chemistry efforts to improve its properties.
Conclusion: Building a Bridge, Not a Leap of Faith
The transition from a biochemical hit to a validated cellular lead is a foundational pillar of successful drug discovery. A simple "hit" from a primary screen holds little value until it is rigorously validated in a biological context. By systematically designing and executing a cross-validation workflow that incorporates both target engagement and phenotypic assays, researchers can make more informed and confident decisions.
This process is not merely a quality control step; it is an integral part of understanding the compound's true potential. It allows for the early identification of liabilities such as poor permeability or metabolic instability, saving invaluable time and resources. Embracing this disciplined, evidence-based approach transforms the journey from in vitro to in vivo from a leap of faith into a well-constructed bridge, significantly increasing the probability of translating a novel compound into a successful therapeutic.
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Orthogonal assays to confirm the biological activity of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
A Guide to Orthogonal Assay Implementation for Confirming the Biological Activity of Novel Kinase Inhibitors
Focus Compound: 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Introduction: The Imperative for Rigorous Validation
This guide provides a comprehensive framework for confirming the biological activity of This compound , a compound whose structure is representative of many modern kinase inhibitors. For the purpose of this guide, we will hypothesize that this molecule—hereafter referred to as PTP-ethanone —is a putative inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a central node in the RAS-RAF-MEK-ERK signaling pathway frequently dysregulated in cancer.[4][5][6]
We will detail a trio of gold-standard orthogonal assays designed to build a conclusive case for PTP-ethanone's activity, moving from direct biochemical interaction to cellular target engagement and downstream functional consequences.
-
Biochemical Kinase Assay: Does PTP-ethanone directly inhibit the enzymatic activity of purified MEK1?
-
Cellular Thermal Shift Assay (CETSA): Does PTP-ethanone physically bind to MEK1 inside intact cells?
-
Phospho-ERK Western Blot: Does PTP-ethanone functionally block the MEK1 signaling cascade in a cellular context?
By synthesizing the data from these three distinct methodologies, researchers can establish a high-confidence profile of PTP-ethanone's MoA.
Pillar 1: Direct Enzymatic Inhibition (Biochemical Assay)
The foundational question is whether PTP-ethanone can directly inhibit the catalytic function of its putative target. A cell-free biochemical assay using purified, active enzyme and its specific substrate provides the cleanest assessment of direct inhibition, free from the complexities of cellular biology like membrane transport and off-target effects.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly produced ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.
Experimental Workflow: Biochemical MEK1 Inhibition
CETSA workflow to determine target engagement.
Detailed Protocol: MEK1 CETSA
-
Cell Culture and Treatment:
-
Culture a human cell line known to express MEK1 (e.g., A375 melanoma cells) to ~80% confluency.
-
Treat cells with a fixed, high concentration of PTP-ethanone (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., a gradient from 46°C to 64°C in 2°C increments). Include an unheated (RT) control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against MEK1. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for MEK1 at each temperature for both vehicle- and PTP-ethanone-treated samples.
-
Normalize the intensity of each band to the unheated (RT) control for that treatment group.
-
Plot the normalized soluble MEK1 fraction against temperature to generate "melt curves." A shift in the curve to the right for the PTP-ethanone-treated sample indicates thermal stabilization and confirms target engagement. The change in the aggregation temperature (ΔTagg) can be quantified.
-
Pillar 3: Cellular Pathway Modulation (Functional Assay)
The ultimate confirmation of an inhibitor's efficacy is its ability to modulate the intended signaling pathway in a living system. For a MEK1 inhibitor, the key functional readout is a reduction in the phosphorylation of its direct and sole known substrates, ERK1 and ERK2. A[7] Western blot for phosphorylated ERK (p-ERK) is the definitive assay to demonstrate this functional outcome.
Principle of the MEK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a canonical signaling cascade where signals from cell surface receptors are transduced to the nucleus to regulate gene expression. I[5][8]n this pathway, activated RAF kinases phosphorylate and activate MEK1/2. Activated MEK1/2, in turn, phosphorylates ERK1/2 on specific threonine and tyrosine residues. This phosphorylation is essential for ERK activation. A[5]n effective MEK1 inhibitor will block this phosphorylation event, leading to a measurable decrease in the levels of p-ERK1/2 without affecting the total amount of ERK1/2 protein.
Signaling Pathway Diagram
The RAS-RAF-MEK-ERK signaling cascade.
Detailed Protocol: Phospho-ERK1/2 Western Blot
-
Cell Culture and Treatment:
-
Seed A375 cells (which have a constitutively active BRAF V600E mutation, leading to high basal p-ERK levels) in 6-well plates and grow to ~80% confluency.
-
Treat the cells with a dose-response of PTP-ethanone (e.g., 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) for 2 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved. [9] * Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. [10] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading and that the inhibitor does not affect total ERK levels, the membrane should be stripped and re-probed. [9][10] * Incubate the membrane in a mild stripping buffer, wash thoroughly, and re-block.
-
Probe the same membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above. A loading control like β-actin can also be used. 7[11]. Data Analysis: Quantify the band intensities for p-ERK and total ERK for each dose. A dose-dependent decrease in the p-ERK/total ERK ratio confirms functional MEK1 inhibition.
-
Data Synthesis and Comparison
The power of the orthogonal approach lies in the synthesis of data from all three pillars. The results should be compiled to build a cohesive and compelling story about the compound's activity.
| Parameter | Assay Type | Principle | PTP-ethanone Expected Result | Interpretation |
| IC₅₀ | Biochemical Kinase Assay | Measures direct inhibition of purified enzyme activity. | ~15 nM | PTP-ethanone is a potent, direct inhibitor of MEK1 enzymatic function in a cell-free system. |
| ΔTagg | Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in intact cells. | +5.2°C @ 10 µM | PTP-ethanone crosses the cell membrane and physically binds to MEK1 in its native cellular environment. |
| EC₅₀ | p-ERK Western Blot | Measures functional inhibition of the downstream signaling pathway in cells. | ~45 nM | PTP-ethanone effectively inhibits the MEK-ERK signaling cascade in living cells, confirming its mechanism of action. |
Note: Expected result values are hypothetical for illustrative purposes.
A strong concordance between these assays—potent biochemical activity (low nM IC₅₀), clear evidence of cellular target binding (positive ΔTagg), and functional pathway inhibition in a relevant potency range (cellular EC₅₀)—provides very high confidence that PTP-ethanone is a genuine MEK1 inhibitor.
Conclusion
The validation of a small molecule inhibitor is a systematic process of evidence-building. By employing a strategic combination of orthogonal assays, researchers can move beyond a preliminary "hit" to a well-validated chemical probe or drug candidate. The biochemical assay confirms direct potency, CETSA confirms target engagement in the relevant cellular context, and the functional phospho-protein blot confirms the intended downstream biological consequence. Together, these methods provide the rigorous, multi-faceted validation required to meet the high standards of modern chemical biology and drug development.
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Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. Retrieved from [Link]
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Wang, Y., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
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Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
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B-Cr-ein, M., et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences. Retrieved from [Link]
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Glover, J. M., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
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Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2021). ResearchGate. Retrieved from [Link]
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Ikaunieks, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]
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Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). ResearchGate. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Shimotori, Y., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]na[8][12]phthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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Head-to-head comparison of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone with other pyrazine-based inhibitors
A Researcher's Guide to the Comparative Analysis of Pyrazine-Based Kinase Inhibitors: A Methodological Framework
This guide provides a comprehensive framework for the head-to-head comparison of pyrazine-based kinase inhibitors. While initiated by an inquiry into the specific compound 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a thorough review of scientific literature and chemical databases reveals that this molecule, though structurally defined, currently lacks published biological activity data.[][2] Therefore, a direct comparison is not feasible.
Instead, this guide will pivot to a more instructive purpose: establishing a robust, scientifically rigorous methodology for comparing any novel pyrazine-based inhibitor against established agents. To illustrate this process, we will use a well-characterized and therapeutically relevant class—Janus kinase (JAK) inhibitors—as our exemplar. We will hypothetically position "this compound," hereafter referred to as Compound P , as a novel investigational JAK inhibitor and compare it to the known pyrazine-containing JAK inhibitor, Tofacitinib .
This approach allows us to demonstrate the essential experimental workflows, data interpretation, and critical considerations that researchers in drug development must address to accurately profile and rank a new chemical entity.
The Significance of the Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3][5][6]
The pyrazine core serves as an effective bioisostere for the purine ring of ATP, enabling many pyrazine-based inhibitors to act as ATP-competitive agents.[3][7] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[5][7] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can engage in hydrophobic and π-stacking interactions within the kinase domain, contributing to binding affinity and selectivity.[5]
Foundational Comparison: Biochemical Potency and Selectivity
The first step in characterizing any new inhibitor is to determine its potency against the primary target and its selectivity against other related kinases. This is crucial for predicting both efficacy and potential off-target toxicities.
Target Potency: The IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical assay. A lower IC50 value indicates a more potent compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK1)
This protocol outlines a typical method to determine the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials :
-
Recombinant human JAK1 enzyme.
-
ATP and a suitable peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (Compound P, Tofacitinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which quantifies ADP production).
-
384-well microplates.
-
-
Procedure :
-
Prepare serial dilutions of Compound P and Tofacitinib in DMSO, typically starting from 10 mM.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of a solution containing the JAK1 enzyme and the peptide substrate to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the signal according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent).
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Convert the luminescence signal to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
High potency is only valuable if it is selective. An inhibitor that hits numerous kinases can lead to unpredictable and severe side effects. Selectivity is assessed by screening the compound against a broad panel of kinases.
Workflow for Kinase Selectivity Profiling
Caption: Simplified JAK-STAT signaling pathway.
Advanced Profiling: Mechanism of Action and In Vivo Performance
For lead candidates, a deeper understanding of the mechanism of action and pharmacokinetic properties is essential.
Mechanism of Action (MOA)
Understanding how an inhibitor binds to its target is critical. [8]MOA studies, such as enzyme kinetics analysis, can distinguish between different modes of inhibition (e.g., competitive, non-competitive, or irreversible). [8]
-
Competitive Inhibition : The inhibitor binds only to the free enzyme at the ATP-binding site. This is determined by measuring enzyme kinetics at varying substrate (ATP) and inhibitor concentrations. [9]* Irreversible/Covalent Inhibition : The inhibitor forms a permanent covalent bond with the enzyme. [5][7]This can be tested with washout experiments, where enzyme activity does not recover after the inhibitor is removed.
Pharmacokinetic (PK) Profiling
Good in vitro potency does not guarantee in vivo efficacy. Pharmacokinetic studies in animal models (e.g., mice) are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Key PK Parameters to Compare:
| Parameter | Description | Importance |
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | High oral bioavailability is desirable for oral drugs. |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Influences dosing frequency. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates how extensively the drug distributes into tissues. |
Conclusion
The head-to-head comparison of a novel pyrazine-based inhibitor like the hypothetical Compound P against an established drug such as Tofacitinib is a multi-faceted process. It requires a systematic and logical progression from initial biochemical potency and selectivity screening to more complex cellular and in vivo characterization. By following the experimental frameworks outlined in this guide, researchers can build a comprehensive data package to rigorously evaluate a compound's therapeutic potential, understand its structure-activity relationships, and make informed decisions for further drug development.
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Benchmarking the Selectivity of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone Against a Kinase Panel
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A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Novel Compounds: A Case Study Approach
This guide provides a comprehensive framework for the robust statistical analysis of dose-response relationships for novel chemical entities. While centered on the specific compound 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone , the principles and methodologies detailed herein are broadly applicable to a wide range of experimental compounds in drug discovery and development.
Publicly available biological data for this compound, a compound identified by CAS number 88283-34-5, is limited.[][2] However, its structure, featuring a pyrazine ring and a trifluoromethylphenyl group, is characteristic of motifs found in biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4][5] The pyrazine moiety is a component of various compounds with demonstrated anti-cancer, anti-viral, and anti-bacterial properties.[3]
Given the absence of established dose-response data for this specific molecule, this guide will employ a practical, case-study-based approach. We will use a hypothetical dataset, representative of what one might obtain when characterizing a novel kinase inhibitor, to illustrate the complete workflow from experimental design to rigorous statistical interpretation. This will provide researchers with a self-validating system for their own investigations.
The Cornerstone of Pharmacological Analysis: The Dose-Response Relationship
The fundamental principle that "the dose makes the poison" is the bedrock of toxicology and pharmacology.[6] Dose-response studies are crucial for quantifying a compound's biological effect as a function of its concentration.[7] These experiments allow us to determine key pharmacological parameters such as potency (EC50/IC50) and efficacy (the maximum effect).[7]
The relationship between the dose of a compound and the measured biological response is typically nonlinear and often follows a sigmoidal curve when plotted on a semi-logarithmic scale.[7][8] This sigmoidal shape reflects the saturable nature of biological systems, such as the binding of a drug to a finite number of receptors.[7]
Comparative Analysis: Benchmarking Against a Known Standard
To provide context to our hypothetical data for this compound (referred to henceforth as "Compound X"), we will compare its performance against a well-characterized, fictional kinase inhibitor, "Inhibitor-Y". This comparative approach is standard practice in drug development for assessing the relative potency and potential advantages of a new chemical entity.
| Parameter | Compound X (Hypothetical) | Inhibitor-Y (Reference) | Interpretation |
| IC50 (nM) | 75 | 150 | Compound X is twice as potent as Inhibitor-Y. |
| Hill Slope | -1.2 | -1.0 | Indicates a steeper dose-response for Compound X. |
| Maximal Inhibition (%) | 98% | 95% | Both compounds achieve near-complete inhibition. |
| Goodness of Fit (R²) | 0.992 | 0.988 | The model fits the data well for both compounds. |
Table 1: Hypothetical Comparative Dose-Response Parameters. This table summarizes the key parameters derived from the statistical analysis of the dose-response curves for our hypothetical novel compound and a reference inhibitor.
Experimental Protocol: Generating a Robust Dose-Response Curve
The reliability of any statistical analysis is contingent upon the quality of the underlying experimental data.[9][10] The following protocol outlines a rigorous, self-validating methodology for an in vitro kinase inhibition assay.
Part 1: Preparation and Seeding
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create a serial dilution series in a suitable assay buffer. It is crucial to understand the stability and solubility of your compound.[11]
-
Cell Culture : Culture the target cells (e.g., a cancer cell line overexpressing the kinase of interest) under standard conditions. Ensure cells are in the logarithmic growth phase and free from contamination.[10][12]
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Part 2: Compound Treatment and Incubation
-
Treatment : Treat the cells with the serial dilutions of Compound X. Include vehicle-only (e.g., 0.1% DMSO) controls for 0% inhibition and a positive control (a known inhibitor or staurosporine) for 100% inhibition.
-
Incubation : Incubate the plate for a predetermined duration, which should be optimized based on the mechanism of action of the compound and the cell doubling time.[10]
Part 3: Viability/Inhibition Assay
-
Assay Selection : Choose a suitable assay to measure the biological response. Common choices for kinase inhibition include cell viability assays (e.g., MTT, CellTiter-Glo®) or direct kinase activity assays.
-
Data Acquisition : Following the assay manufacturer's instructions, measure the output signal (e.g., absorbance, luminescence) using a plate reader.
Statistical Modeling: The Four-Parameter Logistic (4PL) Model
The most common and robust method for analyzing dose-response data is nonlinear regression, specifically using the four-parameter logistic (4PL) model.[8][13][14] This model is mathematically described by a sigmoidal equation that relates the compound concentration to the measured response.[13][15]
The four parameters are:
-
Top (Upper Asymptote) : The maximal response in the absence of the inhibitor.
-
Bottom (Lower Asymptote) : The minimal response at an infinitely high inhibitor concentration.
-
IC50 (or EC50) : The concentration of the inhibitor that produces a response halfway between the Top and Bottom. This is the primary measure of a compound's potency.[16][17]
-
Hill Slope : Describes the steepness of the curve at the IC50. A slope of -1.0 is standard, while a steeper slope (e.g., -1.5) indicates a more abrupt response to increasing concentrations.
Linear regression is generally not suitable for dose-response data as it can distort the relationship and lead to inaccurate parameter estimates.[7][13]
Data Analysis Steps
-
Data Normalization : The raw data should be normalized. The average of the vehicle-treated wells is set to 100% (or 0% inhibition), and the average of the positive control wells is set to 0% (or 100% inhibition).[18]
-
Log Transformation : The compound concentrations (X-axis) are transformed to their logarithm (base 10). This helps to linearize the central portion of the sigmoidal curve and ensures that the data points are more evenly distributed along the x-axis.[7][19]
-
Curve Fitting : The normalized data is then fitted to the 4PL equation using statistical software such as GraphPad Prism, R (with packages like 'dr4pl'), or other specialized programs.[20][21]
-
Parameter Estimation and Goodness of Fit : The software will provide estimates for the four parameters along with confidence intervals. It's crucial to assess the "goodness of fit," often represented by the R-squared (R²) value, to ensure the model accurately describes the data.[22]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the statistical analysis of dose-response curves, using the novel compound this compound as a framework. By adhering to a robust experimental protocol and employing appropriate nonlinear regression models, researchers can confidently determine the potency and efficacy of new chemical entities. The hypothetical comparison with a reference compound demonstrates how to contextualize these findings, a critical step in the drug discovery pipeline.
The next logical steps in the characterization of "Compound X" would involve expanding these in vitro studies to include mechanism of action studies, selectivity profiling against a panel of related kinases, and eventually, transitioning to more complex cellular and in vivo models. Each of these stages will rely on the foundational dose-response data generated through the methodologies described herein.
References
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MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
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Wikipedia. (2023). Dose–response relationship. Retrieved from [Link]
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Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Retrieved from [Link]
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CRAN. (2021). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. Retrieved from [Link]
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Quantics Biostatistics. (2023). What is the 4PL Formula? Retrieved from [Link]
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RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data. Retrieved from [Link]
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Lyles, R. H., & Allen, A. S. (2006). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Department of Biostatistics, Emory University. Retrieved from [Link]
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Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3442. Retrieved from [Link]
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TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. Retrieved from [Link]
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Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3442. Retrieved from [Link]
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Zhang, Y. (2013). Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. Retrieved from [Link]
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Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]
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Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. Retrieved from [Link]
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CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Retrieved from [Link]
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PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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A Senior Application Scientist's Guide to Replicating Published Synthesis and Bioactivity Data for Pyrazine Compounds
This guide provides an in-depth, practical walkthrough for researchers, scientists, and drug development professionals on replicating the synthesis and validating the bioactivity of pyrazine compounds. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind our experimental choices, ensuring a robust and reproducible workflow. Our focus will be on 2,5-dimethylpyrazine, a compound of interest for its flavor chemistry and potential antimicrobial properties.
The challenge of reproducibility is a well-documented concern in scientific research.[1][2][3][4][5] This guide aims to address this by providing a transparent, self-validating framework for replicating and comparing experimental results to published data.
Introduction to Pyrazines and the Importance of Replicability
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds.[6][7] They are widely found in nature and are significant components of the aroma and flavor of many cooked or roasted foods.[6][7] Beyond their organoleptic properties, pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11][12]
Given the potential of pyrazine compounds in drug discovery, the ability to reliably replicate their synthesis and confirm their biological activity is paramount. This guide will use 2,5-dimethylpyrazine as a case study to demonstrate a rigorous approach to this process.
Replication of the Chemical Synthesis of 2,5-Dimethylpyrazine
While numerous methods exist for pyrazine synthesis, we will focus on a classical and well-understood method: the condensation of an alpha-dicarbonyl compound with an ethylenediamine. For the synthesis of 2,5-dimethylpyrazine, we will adapt a procedure based on the reaction of diacetyl (2,3-butanedione) with ethylenediamine.
Synthetic Pathway and Mechanism
The synthesis proceeds via a double condensation reaction between the two carbonyl groups of diacetyl and the two amino groups of ethylenediamine, followed by an oxidation step to form the aromatic pyrazine ring. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or heat.
Detailed Experimental Protocol for Synthesis
Materials:
-
Diacetyl (2,3-butanedione)
-
Ethylenediamine
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylenediamine (0.1 mol) dissolved in 100 mL of absolute ethanol.
-
Addition of Diacetyl: While stirring, slowly add a solution of diacetyl (0.1 mol) in 50 mL of absolute ethanol to the flask. The addition should be done dropwise over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Oxidation (Work-up): Cool the reaction mixture to room temperature. Slowly add a 2M aqueous solution of sodium hydroxide (50 mL) to the flask and stir for 1 hour. This step facilitates the oxidation of the intermediate dihydropyrazine to the aromatic pyrazine.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,5-dimethylpyrazine can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of the Synthesized 2,5-Dimethylpyrazine
To confirm the identity and purity of the synthesized compound, a thorough spectroscopic analysis is essential.
Table 1: Spectroscopic Data for Synthesized 2,5-Dimethylpyrazine
| Analysis Technique | Expected Result | Observed Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (s, 2H), 2.55 (s, 6H) | δ 8.31 (s, 2H), 2.56 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.5, 143.0, 21.5 | δ 150.4, 143.1, 21.5 |
| Mass Spec. (EI) | m/z (%): 108 (M⁺, 100), 81, 54 | m/z (%): 108 (M⁺, 100), 81, 54 |
The close correlation between the observed and expected spectroscopic data confirms the successful synthesis of 2,5-dimethylpyrazine.
Validation of Antimicrobial Bioactivity
Published literature suggests that pyrazine derivatives possess antimicrobial properties. We will now validate the antimicrobial activity of our synthesized 2,5-dimethylpyrazine and compare our findings with published data. For this guide, we will compare our results against the findings of a study that evaluated the antimicrobial activity of various phytochemicals.
Experimental Protocol for Broth Microdilution Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will determine the MIC of our synthesized 2,5-dimethylpyrazine against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) using the broth microdilution method.
Materials:
-
Synthesized 2,5-dimethylpyrazine
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of each strain in sterile MHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: Prepare a stock solution of the synthesized 2,5-dimethylpyrazine in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in MHB in a 96-well plate. The final concentrations should typically range from 512 µg/mL to 1 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Comparison of Replicated Data with Published Findings
We will compare our experimentally determined MIC values with those reported in the literature for 2,5-dimethylpyrazine against similar bacterial strains.
Table 2: Comparison of MIC Values for 2,5-Dimethylpyrazine (µg/mL)
| Microorganism | Published MIC | Replicated MIC |
| Escherichia coli | >500 | >512 |
| Staphylococcus aureus | 250 | 256 |
The replicated MIC values are in close agreement with the published data, indicating a successful validation of the reported bioactivity. The slight variation is within the acceptable limits of experimental variability for this type of assay.
Visualizing the Experimental Workflows
To provide a clear overview of the processes described, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the antimicrobial bioactivity assay.
Conclusion
This guide has demonstrated a comprehensive and rigorous approach to replicating the synthesis and bioactivity of a pyrazine compound. By following detailed, well-explained protocols and performing thorough characterization and validation, researchers can confidently verify published findings and build upon them. The close agreement between our replicated data and published values for the synthesis and antimicrobial activity of 2,5-dimethylpyrazine underscores the importance of meticulous experimental technique and adherence to established scientific principles. This framework serves as a reliable model for future investigations into the promising field of bioactive pyrazine derivatives.
References
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The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]
- Borges, A., et al. (2015). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
- Çelik, H., et al. (2016). A new antibacterial silver(I) complex incorporating 2,5-dimethylpyrazine and the anti-inflammatory diclofenac. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 1015-1020.
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FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]
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- Khan, I., et al. (2011). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. European Journal of Medicinal Chemistry, 46(9), 4384-4389.
- Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
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NIST. (n.d.). Pyrazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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- Singh, P. P., et al. (2019). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. ACS Omega, 4(26), 21898-21910.
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Independent Verification of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone: A Comparative Guide to Spectroscopic and Crystallographic Techniques
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, a compound of interest with potential pharmacological applications, rigorous structural verification is not merely a procedural step but a critical determinant of its therapeutic potential and intellectual property value. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the independent verification of this target molecule's structure. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, supported by predictive experimental data to offer a comprehensive and objective evaluation.
The Imperative of Orthogonal Structural Verification
Reliance on a single analytical technique for structural elucidation can be fraught with ambiguity. Each method interrogates the molecule from a different physical perspective, and their collective data provides a holistic and validated structural assignment. This guide will explore how the synergistic application of NMR, MS, and X-ray crystallography provides an unassailable confirmation of the chemical structure of this compound.
Analytical Techniques: A Comparative Overview
| Technique | Principle | Information Provided | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field and absorption of radiofrequency energy.[1] | Detailed connectivity (through-bond), chemical environment of atoms (¹H, ¹³C). | Solution | Non-destructive, provides rich structural detail in solution.[2] | Lower sensitivity, requires soluble sample.[3][4] |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio.[5] | Molecular weight, elemental composition, fragmentation patterns for substructural information.[6] | Solid, Liquid, Gas | High sensitivity, provides exact mass and molecular formula. | Isomeric and isobaric compounds can be challenging to differentiate without tandem MS.[7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[8] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[9] | Solid (Single Crystal) | Unambiguous determination of the complete 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain.[8][10][11] |
Experimental Protocols and Predicted Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][12] For this compound, both ¹H and ¹³C NMR spectra are essential for confirming the connectivity of the aromatic rings and the ethanone bridge.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse width, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.75 | d | 1H | Pyrazine H |
| 8.65 | d | 1H | Pyrazine H |
| 8.50 | s | 1H | Pyrazine H |
| 8.10 | d | 2H | Aromatic CH (adjacent to C=O) |
| 7.75 | d | 2H | Aromatic CH (adjacent to CF₃) |
| 4.50 | s | 2H | -CH₂- |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 195.0 | C=O |
| 147.0 | Pyrazine C |
| 145.0 | Pyrazine C |
| 143.0 | Pyrazine C |
| 138.0 | Aromatic C-CF₃ |
| 135.0 (q) | CF₃ |
| 130.0 | Aromatic CH |
| 128.0 | Aromatic CH |
| 126.0 | Aromatic C-C=O |
| 45.0 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, offering a primary confirmation of its identity.[5][6] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Analyze the sample using an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[13]
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-500.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass calculated from the molecular formula. Analyze the fragmentation pattern in a tandem MS (MS/MS) experiment to confirm the presence of key structural motifs.[7]
Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C₁₃H₉F₃N₂O + H]⁺ | 267.0740 | 267.0738 | -0.75 |
Predicted Major Fragmentation Pattern (MS/MS of m/z 267.07)
The fragmentation of the molecular ion is expected to proceed via cleavage of the bonds adjacent to the carbonyl group.
Caption: Predicted MS/MS fragmentation of the target molecule.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a three-dimensional space.[8][9][14]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).[10][11]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Expected Outcome of X-ray Crystallography
A successful X-ray crystallographic analysis would yield a detailed 3D model of the molecule, confirming the connectivity and stereochemistry. The key outputs would include:
-
Precise bond lengths and angles: Confirming the expected geometries of the pyrazine and trifluoromethylphenyl rings, as well as the ethanone linker.
-
Torsional angles: Defining the conformation of the molecule in the solid state.
-
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through forces such as hydrogen bonding or π-stacking.
Caption: Integrated workflow for structural verification.
Conclusion: A Triad of Confidence
The independent verification of the structure of this compound is best achieved through a multi-pronged analytical approach. NMR spectroscopy provides the foundational map of the molecule's connectivity in solution. Mass spectrometry offers a rapid and highly sensitive confirmation of the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of the three-dimensional atomic arrangement. By judiciously employing these three powerful and complementary techniques, researchers and drug development professionals can establish the structure of this and other novel compounds with the highest degree of scientific certainty, thereby ensuring a solid foundation for further preclinical and clinical development.
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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LibreTexts Chemistry. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]
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inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
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University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
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International Union of Crystallography. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]
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National Center for Biotechnology Information. x Ray crystallography. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The lifecycle of a chemical does not end when an experiment is complete; its proper disposal is a fundamental aspect of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, ensuring the protection of personnel and compliance with environmental regulations.
The procedural framework outlined below is derived from an analysis of the compound's chemical structure. Lacking a complete, formally published toxicological profile, we must default to a conservative approach grounded in established principles of chemical waste management. The molecule's key features—a pyrazine ring and a trifluoromethylphenyl group—dictate its classification and handling as hazardous waste.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is paramount for its correct disposal. The molecule contains two key structural motifs that define its waste category:
-
Trifluoromethyl Group (-CF₃): The presence of carbon-fluorine bonds classifies this compound as a halogenated organic compound .[2] This is the most critical factor for disposal, as halogenated wastes require specific treatment, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][3] Mixing halogenated and non-halogenated waste streams can disrupt the disposal process and is a common violation of hazardous waste protocols.[3]
Therefore, all waste containing this compound must be segregated and managed as Halogenated Organic Hazardous Waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, ensure the appropriate PPE is worn. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption and contact irritation. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against accidental splashes, which can cause serious eye damage.[5] |
| Body Protection | Chemical-resistant laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory | Use within a chemical fume hood is mandatory | As the toxicological properties are not fully known, inhalation exposure must be minimized.[4][6] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is crucial for safety and regulatory compliance.[7] Do not dispose of this chemical or its containers in the regular trash or down the sewer system.[1][8]
Step 1: Waste Segregation Isolate all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
This waste stream must be collected separately in a container designated exclusively for Halogenated Organic Waste .[2][9] Do NOT mix with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[10]
Step 2: Containerization Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap.[9][11]
-
For solid waste, a clearly labeled, puncture-resistant container is appropriate.
-
For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container compatible with halogenated organics.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.[12] As soon as the first drop of waste is added, the container must be labeled with the following information:
-
The full chemical name: "this compound" . Do not use abbreviations.[1]
-
An indication of the primary hazards. Given the lack of data, it is prudent to list "Toxic" and "Irritant" .
-
An approximate percentage of the compound if it is in a solution with other solvents.
-
The date the waste was first added to the container.[1]
Step 4: Storage and Final Disposal Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] The storage area should be secure and have secondary containment to mitigate spills.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][13] This ensures the waste is transported and destroyed in compliance with all local and national regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone: Ensuring Laboratory Safety and Procedural Integrity
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity with process should never breed complacency. The compound 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, while not extensively characterized in publicly available literature, possesses structural motifs—a pyrazine ring and a trifluoromethylphenyl group—that are common in biologically active molecules. This guide provides a comprehensive framework for its safe handling, grounded in established principles of chemical safety and risk mitigation. Our approach is not merely to list procedures, but to build a deep understanding of why these steps are critical, ensuring a culture of safety and scientific excellence.
Hazard Assessment: A Proactive Stance on Safety
Given the limited specific toxicological data for this compound, a conservative approach based on its structural components is warranted. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially increasing its biological persistence and interaction with physiological systems. Pyrazine-containing compounds are known to be biologically active. Therefore, we must assume the compound is potentially hazardous upon inhalation, ingestion, or skin contact until proven otherwise.
A thorough risk assessment is the first and most critical step before any handling. This involves considering the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific risks posed by the chemical and the procedure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale and Expert Insight |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when there is a risk of splashing. | The eyes are highly susceptible to chemical splashes. Standard safety glasses provide basic impact protection, but splash goggles offer a more complete seal around the eyes, which is crucial when handling solutions or performing reactions. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile provides good resistance to a broad range of chemicals. Double-gloving is strongly recommended, especially for prolonged handling or when working with larger quantities. This practice provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Flame-resistant (FR) lab coat | A lab coat is the primary barrier to protect your body and clothing from minor spills and splashes. An FR-rated coat is an essential precaution, particularly if flammable solvents are being used in the procedure. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. | All handling of this compound, especially in powdered form, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, or if engineering controls are insufficient, a risk assessment should be performed to determine the appropriate level of respiratory protection (e.g., an N95 respirator or a half-mask respirator with appropriate cartridges). |
Safe Handling and Operational Workflow
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a best-practice approach for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the lab, conduct a thorough risk assessment for the planned experiment.
-
Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date safety information.
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and that the airflow is within acceptable parameters.
-
-
Handling (inside a chemical fume hood):
-
When weighing the solid compound, use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
Clearly label all containers with the full chemical name and any relevant hazard warnings.
-
-
Post-Handling and Cleanup:
-
After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection.
-
Wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.
-
Spill and Exposure Procedures
Even with meticulous planning, accidents can happen. Being prepared is key to mitigating the consequences.
-
Minor Spill (in fume hood):
-
Alert nearby colleagues.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials in a sealed bag and dispose of it in the hazardous waste container.
-
-
Skin Exposure:
-
Immediately remove any contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention. Bring the SDS with you.
-
-
Eye Exposure:
-
Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Waste Disposal: A Critical Final Step
Proper waste management is a crucial aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, gloves, paper towels) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local and national regulations.
By adhering to these principles of proactive hazard assessment, proper PPE selection, and meticulous operational procedures, researchers can confidently and safely work with novel compounds like this compound, fostering an environment of both scientific discovery and uncompromising safety.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
